molecular formula C15H24 B12702309 Bergamotene CAS No. 6895-56-3

Bergamotene

Cat. No.: B12702309
CAS No.: 6895-56-3
M. Wt: 204.35 g/mol
InChI Key: DGZBGCMPRYFWFF-UHFFFAOYSA-N
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Description

Bergamotene designates a group of isomeric sesquiterpene compounds (molecular formula C 15 H 24 ) found in various plants like bergamot, cumin, and Canadian fleabane . This product includes high-purity isomers such as α-bergamotene and β-bergamotene, which are valuable reagents for scientific investigation. In agricultural research, bergamotenes are studied for their role as insect pheromones; the tobacco plant Nicotiana attenuata , for example, emits α- -trans -bergamotene to manipulate insect behavior, attracting pollinators at night and recruiting predators of herbivore eggs during the day . In pharmaceutical and life science research, bergamotane sesquiterpenoids demonstrate promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them compounds of interest for drug discovery and therapeutic development . Furthermore, this compound is utilized in fragrance and flavor research due to its complex aroma profile, which features woody, spicy, and fresh citrus notes . All bergamotenes are biosynthesized from farnesyl pyrophosphate . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DGZBGCMPRYFWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C2CCC(=C)C1C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H24
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988677
Record name beta-Bergamotene
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Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6895-56-3
Record name Bergamotene
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Record name Bergamotene
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Record name beta-Bergamotene
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Record name 6-methyl-2-methylidene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane
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Foundational & Exploratory

An In-Depth Technical Guide to the Structural Isomers of Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. Found in the essential oils of numerous plants, including bergamot, carrot, lime, and citron, it is a significant contributor to their characteristic aromas. Beyond its aromatic properties, this compound and its isomers play crucial roles in ecological interactions, serving as insect pheromones and key components in plant defense mechanisms. This technical guide provides a comprehensive overview of the structural isomers of this compound, their chemical and physical properties, experimental protocols for their synthesis and isolation, their biosynthetic pathways, and their biological significance.

Structural Isomers of this compound

This compound exists as two primary structural isomers, α-bergamotene and β-bergamotene , which are distinguished by the position of a double bond within their bicyclo[3.1.1]heptane ring structure. Furthermore, both α- and β-bergamotene can exist as stereoisomers, specifically cis (endo) and trans (exo) isomers, based on the stereochemistry at the ring fusion.[1][2]

The four main structural and stereoisomers are:

  • α-trans-Bergamotene

  • α-cis-Bergamotene

  • β-trans-Bergamotene

  • β-cis-Bergamotene

Isomer NameIUPAC NameCAS Number
α-Bergamotene 2,6-Dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene17699-05-7
α-trans-Bergamotene(1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene13474-59-4
α-cis-Bergamotene(1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene18252-46-5
β-Bergamotene 6-Methyl-2-methylidene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane6895-56-3
β-trans-Bergamotene(1S,5S,6R)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane15438-94-5
β-cis-Bergamotene(1R,5R,6R)-6-Methyl-2-methylene-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]heptane15438-93-4

Quantitative Data of this compound Isomers

The following table summarizes the known physical and chemical properties of the this compound isomers. Data for some isomers is limited in the publicly available literature.

Propertyα-trans-Bergamoteneα-cis-Bergamoteneβ-trans-Bergamoteneβ-cis-Bergamotene
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molecular Weight ( g/mol ) 204.35204.35204.35204.35
Boiling Point (°C) 259-260 @ 760 mmHg259.5 (Predicted)~260-261 @ 760 mmHgN/A
Density (g/cm³) N/A0.881 (Predicted)N/AN/A
Appearance Pale green clear liquidN/AN/AN/A
Solubility in Water Insoluble0.02985 mg/L @ 25 °C (est.)N/AN/A

Experimental Protocols

Synthesis of this compound Isomers

The total synthesis of this compound isomers has been achieved through various chemical routes. These syntheses are often complex and serve as important examples in the field of natural product synthesis.

Synthesis of (±)-β-trans-Bergamotene (Corey & Desai, 1985)

A notable synthesis of (±)-β-trans-bergamotene was reported by E.J. Corey and M.C. Desai. While the full, step-by-step experimental details are extensive and proprietary to the original publication, the general strategy is outlined below. The synthesis involves a ketene (B1206846) cycloaddition as a key step.[3]

  • Starting Material: The synthesis commences from readily available starting materials, which are transformed over several steps into a precursor suitable for the key cycloaddition reaction.

  • Key Step (Ketene Cycloaddition): A vinylketene is generated in situ, which then undergoes an intramolecular [2+2] cycloaddition to form the bicyclo[3.1.1]heptanone core of the this compound skeleton.

  • Functional Group Manipulations: Following the cycloaddition, a series of functional group manipulations are carried out to convert the ketone into the exocyclic methylene (B1212753) group characteristic of β-bergamotene. This typically involves a Wittig reaction or a similar olefination procedure.

  • Final Product: The final steps of the synthesis yield racemic β-trans-bergamotene.

Synthesis of (-)-α-cis-Bergamotene

The synthesis of (-)-α-cis-bergamotene has also been reported, employing a prenylation procedure as a key step.[4]

  • Starting Material: The synthesis often starts from a chiral precursor, such as (-)-β-pinene, to establish the desired stereochemistry.

  • Key Step (Prenylation): A "prenyl" group (3-methyl-2-butenyl) is introduced onto the bicyclic core. This is a crucial step in constructing the full carbon skeleton of this compound.

  • Subsequent Transformations: Further chemical modifications are then performed to arrive at the final structure of (-)-α-cis-bergamotene.

Isolation of this compound Isomers from Natural Sources

This compound isomers are typically isolated from the essential oils of plants. The general procedure involves extraction of the essential oil followed by chromatographic separation of the individual isomers.

1. Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material.[5][6][7][8]

  • Apparatus: A steam distillation apparatus consists of a steam generator, a biomass flask, a condenser, and a collection vessel.

  • Procedure:

    • The plant material (e.g., bergamot peels) is placed in the biomass flask.

    • Steam is passed through the plant material, causing the volatile essential oils to vaporize.

    • The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

    • The resulting liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil will typically form a separate layer from the water and can be physically separated.

2. Separation of Isomers by Preparative Gas Chromatography

Due to their similar boiling points and polarities, the separation of this compound isomers often requires high-resolution chromatographic techniques such as preparative gas chromatography (Prep-GC).[9][10]

  • Principle: Prep-GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

  • Instrumentation: A preparative gas chromatograph is equipped with a larger column and a collection system to isolate separated components.

  • Procedure:

    • The essential oil mixture is injected into the gas chromatograph.

    • The different this compound isomers will travel through the column at different rates and elute at distinct retention times.

    • As each isomer elutes from the column, it is directed to a collection trap, allowing for the isolation of the pure compound.

Biosynthesis of this compound Isomers

The biosynthesis of all this compound isomers originates from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway.[2][11] The cyclization of FPP to the various this compound skeletons is catalyzed by a class of enzymes known as terpene synthases.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate Bisabolyl Cation Intermediate FPP->Intermediate Isomerization & Cyclization alpha_cis (-)-endo-α-Bergamotene (α-cis) Intermediate->alpha_cis Cyclization beta_trans (+)-endo-β-Bergamotene (β-trans) Intermediate->beta_trans Cyclization alpha_trans (-)-exo-α-Bergamotene (α-trans) Intermediate->alpha_trans Cyclization alpha_synthase (-)-endo-α-Bergamotene Synthase alpha_synthase->alpha_cis beta_synthase (+)-endo-β-Bergamotene Synthase beta_synthase->beta_trans exo_alpha_synthase exo-α-Bergamotene Synthase exo_alpha_synthase->alpha_trans

Biological Roles of this compound Isomers

This compound isomers are involved in a variety of important biological interactions, particularly in the realms of chemical ecology.

Insect Pheromones

Certain this compound isomers function as pheromones, which are chemical signals used for communication between members of the same species. For example, β-trans-bergamotene is a known sex attractant pheromone for the parasitic wasp Melittobia digitata.[7][11] The male wasp releases the pheromone, which is detected by the female, initiating courtship behavior.

Pheromone_Signaling cluster_male Male Wasp cluster_female Female Wasp Male Male Wasp (Melittobia digitata) Pheromone β-trans-Bergamotene (Pheromone) Male->Pheromone Releases Antenna Antennal Receptors Pheromone->Antenna Binds to Female Female Wasp Brain Brain Behavior Courtship Behavior

Plant Defense

Plants utilize this compound isomers as part of their chemical defense strategies against herbivores. The emission of these volatile compounds can have a dual effect: directly deterring herbivores and indirectly attracting the natural enemies of those herbivores.[11]

A well-documented example is the tobacco plant, Nicotiana attenuata. During the day, when herbivorous larvae are active, the plant's leaves produce α-trans-bergamotene . This volatile organic compound attracts predatory insects that feed on the larvae and their eggs. Interestingly, at night, the flowers of the same plant emit α-trans-bergamotene to attract hawk moths for pollination, showcasing a sophisticated, temporally regulated use of this chemical signal.[11]

Plant_Defense cluster_plant Tobacco Plant (Nicotiana attenuata) cluster_insects Insect Interactions Plant Plant Leaves Herbivore Herbivore Larvae Damage Herbivore Damage This compound α-trans-Bergamotene Predator Predatory Insect This compound->Predator Attracts Predation Predation of Larvae Predation->Herbivore Reduces Population

Conclusion

The structural isomers of this compound represent a fascinating area of natural product chemistry with significant implications for chemical ecology and potentially for the development of novel bioactive compounds. The distinct structures of α- and β-bergamotene, along with their cis and trans stereoisomers, give rise to a diversity of biological activities, from insect communication to plant defense. While synthetic routes to these complex molecules have been developed, the isolation and purification of individual isomers from natural sources remain a challenge that often requires advanced chromatographic techniques. Further research into the specific biological activities of each isomer and the development of more efficient and stereoselective synthetic methods will undoubtedly open new avenues for their application in fields ranging from agriculture to pharmacology.

References

The Botanical Architecture of α-Bergamotene: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bergamotene, a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄, is a volatile organic compound found in a variety of plants, contributing to their characteristic aromas and playing a role in plant defense mechanisms.[1] Its presence in essential oils has garnered interest for potential applications in the pharmaceutical, fragrance, and agricultural industries. This technical guide provides an in-depth overview of the natural sources of α-bergamotene, its biosynthesis, and the key experimental protocols for its extraction and quantification.

Natural Sources of α-Bergamotene

Alpha-bergamotene is distributed across a range of plant species, where it is typically a component of the essential oil. The concentration of α-bergamotene can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. Below is a summary of notable natural sources and the reported concentration of α-bergamotene in their essential oils.

Quantitative Data on α-Bergamotene Content
Plant SpeciesFamilyPlant Partα-Bergamotene Isomer(s)Concentration (%)Reference(s)
Daucus carota (Carrot)ApiaceaeSeedstrans-α-Bergamotene, cis-α-Bergamotene0.3 - 2.41[2]
Citrus bergamia (Bergamot)RutaceaePeel(E)-α-Bergamotene0.32[2]
Citrus aurantiifolia (Lime)RutaceaePeelα-Bergamotene3.15
Citrus medica (Citron)RutaceaePeelα-BergamotenePresent[1]
Gossypium hirsutum (Cotton)Malvaceae-α-BergamotenePresent[1]
Fortunella japonica (Kumquat)RutaceaePeelα-BergamotenePresent[1]
Humulus lupulus (Hop)CannabaceaeConesα-trans-Bergamotene0.2 - 1.7[3]
Santalum album (Sandalwood)SantalaceaeHeartwoodBergamotenesPresent
Valeriana officinalis (Valerian)CaprifoliaceaeRootsNot a major component-[2][4][5]
Aegopodium podagraria (Goutweed)ApiaceaeLeaves(E)-β-Bergamotene11.75[6]
Polygonum minus (Kesum)Polygonaceae-α-Bergamotene0.801[7]
Impatiens glandulifera (Himalayan Balsam)BalsaminaceaeHerbcis-α-Bergamotene0.1[5]

Biosynthesis of α-Bergamotene

The biosynthesis of α-bergamotene, like other sesquiterpenes, originates from farnesyl pyrophosphate (FPP).[1] The cyclization of FPP is catalyzed by specific terpene cyclases, leading to the formation of the characteristic bicyclo[3.1.1]heptane skeleton of bergamotene.

Signaling Pathway

The formation of different α-bergamotene isomers is dependent on the specific synthase enzyme and the stereochemistry of the carbocation intermediates. Two key enzymes in this process are exo-α-bergamotene synthase and (-)-endo-α-bergamotene synthase.[8][9][10]

The general biosynthetic pathway from FPP involves the following key steps:

  • Ionization of FPP: The pyrophosphate group departs from FPP, generating a farnesyl cation.[10]

  • Cyclization Cascade: The farnesyl cation undergoes a series of intramolecular cyclizations. The initial cyclization can lead to different carbocation intermediates, such as the bisabolyl cation.[9][10]

  • Rearrangements and Deprotonation: The cyclic carbocation intermediates undergo further rearrangements and are finally quenched by deprotonation to yield the various α-bergamotene isomers.[9][10]

Alpha-Bergamotene Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization (-OPP) Bisabolyl_Cation Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation Cyclization Exo_Alpha_this compound (-)-exo-α-Bergamotene Bisabolyl_Cation->Exo_Alpha_this compound exo-α-bergamotene synthase Endo_Alpha_this compound (-)-endo-α-Bergamotene Bisabolyl_Cation->Endo_Alpha_this compound (-)-endo-α-bergamotene synthase

Biosynthesis of α-Bergamotene from Farnesyl Pyrophosphate.

Experimental Protocols

Extraction of α-Bergamotene-Containing Essential Oil

A common method for extracting essential oils from plant material is hydrodistillation. The following is a generalized protocol that can be adapted for various plant matrices.

Objective: To extract essential oil containing α-bergamotene from plant material.

Materials:

  • Plant material (e.g., seeds, leaves, peels), fresh or dried and ground.

  • Distilled water.

  • Clevenger-type apparatus or similar hydrodistillation setup.[11]

  • Heating mantle.

  • Round-bottom flask.

  • Condenser.

  • Collection vessel.

  • Anhydrous sodium sulfate (B86663).

  • Glass vials for storage.

Procedure:

  • Preparation of Plant Material: Weigh a suitable amount of the plant material (e.g., 100 g). If using dried material, it may be ground to a coarse powder to increase the surface area for extraction.[11]

  • Apparatus Setup: Set up the hydrodistillation apparatus. Place the plant material in the round-bottom flask and add a sufficient volume of distilled water to cover the material completely (e.g., a 1:10 solid-to-liquid ratio).[12]

  • Distillation: Heat the flask using a heating mantle. The water will boil and the steam will pass through the plant material, carrying the volatile essential oils.[13]

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.[14]

  • Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection vessel of the Clevenger apparatus. The essential oil, being less dense than water, will typically form a layer on top.[13]

  • Separation and Drying: Carefully separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Hydrodistillation Workflow Plant_Material Plant Material (Ground) Hydrodistillation Hydrodistillation (with Water) Plant_Material->Hydrodistillation Vapor_Mixture Steam & Essential Oil Vapor Hydrodistillation->Vapor_Mixture Condensation Condensation Vapor_Mixture->Condensation Liquid_Mixture Water & Essential Oil Condensation->Liquid_Mixture Separation Phase Separation Liquid_Mixture->Separation Essential_Oil Essential Oil Separation->Essential_Oil Drying Drying (Anhydrous Na₂SO₄) Essential_Oil->Drying Final_Product Pure Essential Oil Drying->Final_Product

General workflow for essential oil extraction via hydrodistillation.
Quantification of α-Bergamotene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like α-bergamotene in essential oils.

Objective: To identify and quantify α-bergamotene in an essential oil sample.

Materials and Equipment:

  • Essential oil sample.

  • Volatile solvent (e.g., n-hexane or dichloromethane, GC grade).

  • Internal standard (optional, for precise quantification).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).[15]

  • Helium carrier gas.

  • Autosampler vials.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1% v/v in n-hexane). If using an internal standard, add a known concentration to the sample.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.[16]

    • Oven Temperature Program: A typical temperature program for sesquiterpene analysis starts at a lower temperature and ramps up to a higher temperature. For example:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 4 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.[8]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[17]

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.[15]

      • Mass scan range: m/z 40-400.

      • Ion source temperature: 230 °C.

      • Transfer line temperature: 280 °C.[18]

  • Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the data.

  • Data Analysis:

    • Identification: Identify the α-bergamotene peak in the chromatogram by comparing its mass spectrum and retention index with those of a reference standard or with a library database (e.g., NIST, Wiley). The mass spectrum of α-bergamotene will show a characteristic molecular ion peak at m/z 204.

    • Quantification: The concentration of α-bergamotene is typically determined by the area of its corresponding peak in the chromatogram. It is often expressed as a relative percentage of the total essential oil composition. For more accurate quantification, a calibration curve with a pure standard or the use of an internal standard is recommended.[8]

GC-MS Analysis Workflow Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Detection Detection (Mass Analyzer) Ionization->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Results α-Bergamotene Concentration Data_Analysis->Results

Workflow for the quantification of α-bergamotene using GC-MS.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for α-bergamotene. The presented data and protocols offer a valuable resource for researchers, scientists, and drug development professionals interested in this promising sesquiterpene. Further research into a wider range of plant sources and the exploration of the pharmacological activities of α-bergamotene are warranted to fully realize its potential.

References

An In-Depth Technical Guide to the Biosynthesis of β-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bergamotene is a bicyclic sesquiterpenoid of significant interest due to its presence in various plant essential oils and its role as a precursor in the biosynthesis of other complex natural products. Understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of β-bergamotene, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of β-bergamotene originates from the general isoprenoid pathway, common to all terpenoids. The key precursor molecule is farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. The cyclization of FPP to form the characteristic bicyclic structure of β-bergamotene is catalyzed by a class of enzymes known as terpene synthases, specifically bergamotene synthases.

The primary enzyme responsible for the direct synthesis of (+)-endo-β-bergamotene is (+)-endo-β-bergamotene synthase (EC 4.2.3.53). This enzyme catalyzes the conversion of (2Z,6Z)-farnesyl diphosphate (B83284) to (+)-endo-β-bergamotene and diphosphate.[1][2] It is important to note that this enzyme, like many sesquiterpene synthases, is often a multiproduct enzyme, yielding a mixture of sesquiterpenoids.

The reaction mechanism proceeds through the ionization of FPP to form a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements. A key intermediate in the formation of this compound isomers is the (6S)-bisabolyl cation.[1][2] This cation can then undergo further cyclization and deprotonation to yield various sesquiterpenes, including (+)-endo-β-bergamotene and (–)-endo-α-bergamotene.[1][2]

Biosynthesis_of_beta_this compound FPP Farnesyl Pyrophosphate (FPP) enzyme (+)-endo-β-bergamotene synthase (EC 4.2.3.53) FPP->enzyme intermediate (6S)-Bisabolyl Cation enzyme->intermediate beta_this compound (+)-endo-β-Bergamotene intermediate->beta_this compound Major Product alpha_this compound (–)-endo-α-Bergamotene intermediate->alpha_this compound Side Product other_sesquiterpenes Other Sesquiterpenes intermediate->other_sesquiterpenes

Quantitative Data

The product distribution of this compound synthases can vary depending on the specific enzyme and reaction conditions. One of the most well-characterized this compound synthases is the santalene and this compound synthase (SBS) from the wild tomato species Solanum habrochaites. This enzyme utilizes (Z,Z)-Farnesyl diphosphate as a substrate and produces a mixture of sesquiterpenes.

EnzymeSubstrateProductRelative Abundance (%)
S. habrochaites SBS(Z,Z)-Farnesyl diphosphate(+)-α-Santalene45
(+)-endo-β-Bergamotene25
(-)-endo-α-Bergamotene15
Other sesquiterpenes15

Data adapted from Sallaud, C., et al. (2009). A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites. The Plant Cell, 21(1), 301-317.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of β-bergamotene biosynthesis.

Cloning and Heterologous Expression of (+)-endo-β-bergamotene Synthase

This protocol describes the cloning of the synthase gene from plant tissue and its expression in a microbial host for subsequent purification and characterization.

Experimental_Workflow_Cloning_Expression cluster_cloning Gene Cloning cluster_expression Heterologous Expression rna_extraction 1. RNA Extraction (from S. habrochaites trichomes) cdna_synthesis 2. cDNA Synthesis rna_extraction->cdna_synthesis pcr_amplification 3. PCR Amplification (with gene-specific primers) cdna_synthesis->pcr_amplification vector_ligation 4. Ligation into Expression Vector (e.g., pET28a) pcr_amplification->vector_ligation transformation 5. Transformation into E. coli (e.g., BL21(DE3)) vector_ligation->transformation cell_culture 6. Cell Culture and Induction (with IPTG) transformation->cell_culture cell_harvesting 7. Cell Harvesting (by centrifugation) cell_culture->cell_harvesting

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the trichomes of young leaves of Solanum habrochaites using a suitable kit. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

  • PCR Amplification: The full-length open reading frame of the putative (+)-endo-β-bergamotene synthase is amplified by PCR using gene-specific primers designed based on sequence information.

  • Cloning into Expression Vector: The amplified PCR product is cloned into a suitable bacterial expression vector, such as pET28a, which often includes a polyhistidine (His) tag for affinity purification.

  • Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The His-tagged recombinant protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay

This protocol is for determining the enzymatic activity and product profile of the purified (+)-endo-β-bergamotene synthase.

Methodology:

  • Reaction Mixture: The standard assay mixture contains the purified enzyme, the substrate (2Z,6Z)-farnesyl diphosphate, and a suitable buffer containing divalent cations such as MgCl₂.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted from the aqueous phase using an organic solvent such as n-hexane or by using a solid-phase microextraction (SPME) fiber.

  • GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sesquiterpenes produced.

Enzyme_Assay_Workflow assay_setup 1. Prepare Reaction Mixture (Enzyme, Substrate, Buffer) incubation 2. Incubate at 30°C assay_setup->incubation extraction 3. Extract Products (Hexane or SPME) incubation->extraction gcms_analysis 4. Analyze by GC-MS extraction->gcms_analysis

GC-MS Analysis of Sesquiterpene Products

This protocol outlines the typical parameters for the analysis of the products from the in vitro enzyme assay.

Methodology:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the different sesquiterpenes, for example, starting at 40°C, holding for a few minutes, and then ramping up to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scanning from m/z 40 to 400.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).

Conclusion

The biosynthesis of β-bergamotene is a fascinating example of the chemical diversity generated by terpene synthases. The detailed understanding of this pathway, from the precursor molecule to the enzymatic mechanism and the resulting product profile, is essential for harnessing its potential in various biotechnological applications. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and engineer the biosynthesis of this valuable sesquiterpenoid.

References

An In-depth Technical Guide to the Chemical Properties of cis- and trans-α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bergamotene, a bicyclic sesquiterpene, exists as two primary geometric isomers, cis- and trans-α-bergamotene. These compounds are prevalent in the essential oils of numerous plants and have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties of cis- and trans-α-bergamotene, presenting quantitative data, detailed experimental protocols for their analysis, and an exploration of their known and potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Sesquiterpenes are a large and diverse class of naturally occurring C15 isoprenoids that exhibit a wide range of biological activities. Among these, α-bergamotene is a notable bicyclic sesquiterpene found in various plant species, contributing to their characteristic aromas. The spatial arrangement of the substituents around the double bond in the side chain gives rise to two geometric isomers: cis-(Z)-α-bergamotene and trans-(E)-α-bergamotene. While structurally similar, these isomers can exhibit differences in their physicochemical properties and biological effects. Understanding these differences is crucial for their potential application in the pharmaceutical and nutraceutical industries. This guide aims to provide a detailed comparative analysis of the chemical and biological properties of these two isomers.

Physicochemical Properties

The fundamental physicochemical properties of cis- and trans-α-bergamotene are summarized in the tables below for easy comparison. These properties are critical for understanding their behavior in various chemical and biological systems.

Table 1: General Physicochemical Properties
Propertycis-α-Bergamotenetrans-α-Bergamotene
Molecular Formula C₁₅H₂₄[1]C₁₅H₂₄
Molecular Weight 204.357 g/mol [1]204.357 g/mol
CAS Number 18252-46-5[1]13474-59-4[2]
Appearance -Pale green clear liquid
Aroma -Warm, earthy, woody, tea
Solubility Insoluble in waterInsoluble in water
Table 2: Thermal and Density Properties
Propertycis-α-Bergamotenetrans-α-Bergamotene
Boiling Point ~260 °C (500 °F)254 - 260 °C (489-500 °F)
Flash Point ~113.6 °C (236.5 °F)~100.6 °C (213 °F)
Density 0.910 g/mL-
Table 3: Chromatographic Properties
Propertycis-α-Bergamotenetrans-α-Bergamotene
Kovats Retention Index (Semi-standard non-polar column) 1414, 1428, 1435, 1438, 1439, 1440, 1441, 1459[1]1496[2]
Kovats Retention Index (Standard polar column) 1637[1]-

Experimental Protocols

Accurate characterization and quantification of cis- and trans-α-bergamotene are essential for research and development. This section provides detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is the gold standard for the analysis of volatile compounds like bergamotene isomers.

  • Sample Preparation:

    • For essential oils or plant extracts, dilute the sample in a suitable organic solvent (e.g., hexane, ethyl acetate, or ethanol).

    • If isolating from a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

    • For quantitative analysis, add an appropriate internal standard.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of terpene isomers.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 4 °C/min.

      • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identification of isomers is based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST, Wiley).

    • Quantification is achieved by integrating the peak areas of the isomers and comparing them to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural identification of isomers.

  • Sample Preparation:

    • Dissolve a pure sample of the this compound isomer (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Acquire carbon spectra to determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons and confirming the isomeric structure.

  • Data Analysis:

    • The chemical shifts and coupling constants will differ between the cis and trans isomers due to the different spatial arrangements of the atoms, allowing for their unambiguous identification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The C-H stretching and bending vibrations, as well as the C=C stretching vibrations of the alkene groups, will be prominent. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed between the cis and trans isomers.

Biological Activity and Signaling Pathways

While much of the research on the biological effects of this compound has been conducted using bergamot essential oil, which is a complex mixture of compounds, these studies provide valuable insights into the potential activities of the individual isomers.

Biosynthesis of α-Bergamotene

The biosynthesis of α-bergamotene isomers begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. The cyclization of FPP is catalyzed by specific terpene synthases.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) NPP Neryl Diphosphate FPP->NPP Isomerization minus_endo_alpha (-)-endo-alpha-Bergamotene Synthase FPP->minus_endo_alpha Cyclization exo_alpha exo-alpha-Bergamotene Synthase FPP->exo_alpha Cyclization beta_this compound beta-Bergamotene NPP->beta_this compound Cyclization plus_endo_beta (+)-endo-beta-Bergamotene Synthase cis_alpha cis-alpha-Bergamotene minus_endo_alpha->cis_alpha trans_alpha trans-alpha-Bergamotene exo_alpha->trans_alpha beta_this compound->plus_endo_beta

Caption: Biosynthesis pathway of α-bergamotene isomers from farnesyl pyrophosphate.

Anti-inflammatory Activity

Studies on bergamot essential oil have demonstrated significant anti-inflammatory effects.[3] The proposed mechanism involves the downregulation of pro-inflammatory cytokines.[3] While the specific contribution of each this compound isomer is not yet fully elucidated, it is hypothesized that they may inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Complex This compound cis/trans-α-Bergamotene IKK IKK This compound->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Neuroprotective_Pathway Excitotoxicity Excitotoxicity ROS ROS Production Excitotoxicity->ROS Akt Akt Excitotoxicity->Akt Inhibits Apoptosis Apoptosis ROS->Apoptosis GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Apoptosis This compound cis/trans-α-Bergamotene This compound->ROS Inhibits This compound->Akt Promotes Antimicrobial_Workflow Start Start: Antimicrobial Susceptibility Testing Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of cis/trans-α-Bergamotene Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End Determine_MIC->End

References

The Occurrence and Analysis of Bergamotene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bergamotene, a significant bicyclic sesquiterpene found in a wide array of plant essential oils. It details the natural occurrence, biosynthesis, and chemical properties of its various isomers. This document outlines detailed experimental protocols for the extraction, isolation, and quantitative analysis of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS). Furthermore, it presents a consolidated view of its prevalence across different essential oils through structured data tables and illustrates key biological and experimental processes with detailed diagrams. This guide is intended to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C₁₅H₂₄) is a group of isomeric sesquiterpene hydrocarbons that are integral components of many essential oils, contributing to their characteristic aromas and potential biological activities.[1] These compounds are found in various plants, including citrus species, carrots, and lavender.[1][2] The primary structural isomers are α-bergamotene and β-bergamotene, which are further classified into cis/endo and trans/exo stereoisomers.[1] The distribution and concentration of these isomers can vary significantly between plant species and even different parts of the same plant, influencing the oil's sensory profile and therapeutic properties. This guide delves into the technical details of this compound's occurrence, biosynthesis, and the methodologies for its precise analysis.

Chemical Structure and Isomers

Bergamotenes are bicyclic monoterpenes. The two main structural isomers, α-bergamotene and β-bergamotene, differ in the position of a double bond within their bicyclo[3.1.1]heptane framework.[1] Both α- and β-bergamotene exist as stereoisomers, most commonly as cis (endo) and trans (exo) forms.[1]

Occurrence of this compound in Essential Oils

Bergamotenes are widely distributed in the plant kingdom and are significant constituents of many commercially important essential oils.[3] α-Bergamotene is notably present in the essential oils of bergamot, carrot, lime, and citron.[1] β-Bergamotene has been identified in the essential oils of plants such as Eryngium yuccifolium and Solanum tuberosum (potato) leaves.[3] The following table summarizes the quantitative occurrence of this compound isomers in various essential oils as reported in scientific literature.

Table 1: Quantitative Occurrence of this compound in Select Essential Oils

Essential Oil SourcePlant PartIsomerConcentration (%)Reference
Citrus bergamia (Bergamot)Rindtrans-α-Bergamotene0.22 - 0.55[4]
Citrus bergamia (Bergamot)Rindα-Bergamotene0.63[5]
Alpinia galangaα-Bergamotene10.70[6]
Calamus root (Mongolia)Rootα-Bergamotene1.00[6]
Lavandula angustifolia (Lavender)β-Bergamotene0.11 - 0.22[7]
Lavandula x intermedia 'Grosso'(E)-β-Bergamotenetrace[8]
Lavandula x intermedia 'Abrialis'(E)-β-Bergamotene0.39[8]
Anise (Star)Seed(E)-β-Bergamotene0.14[8]
Parsley (Cuba)Leaf(E)-β-Bergamotene0.02[8]
Petitgrain Mandarin(E)-β-Bergamotene0.03[8]
Rose otto (Bulgaria)(E)-β-Bergamotene0.17[8]
Snake root (Canada)(E)-β-Bergamotene0.40[8]

Note: Concentrations can vary based on factors such as geographical origin, harvesting time, and extraction method.

Biosynthesis of this compound

The biosynthesis of all this compound isomers originates from farnesyl pyrophosphate (FPP), a central precursor in the terpene synthesis pathway.[1][9] Specific enzymes known as terpene synthases catalyze the cyclization of FPP to form the characteristic bicyclic structure of bergamotenes.[2][10] For instance, exo-α-bergamotene synthase converts (2E,6E)-farnesyl diphosphate (B83284) into (–)-exo-α-bergamotene.[2] Similarly, (-)-endo-α-bergamotene synthase acts on (2Z,6Z)-farnesyl diphosphate to produce (–)-endo-α-bergamotene.[11]

The following diagram illustrates the general biosynthetic pathway leading to the formation of α-bergamotene.

This compound Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Terpenoid Precursor Synthesis cluster_2 This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) GPP Synthase GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) FPP Synthase DMAPP DMAPP DMAPP->GPP FPP FPP alpha-Bergamotene alpha-Bergamotene FPP->alpha-Bergamotene exo-alpha-Bergamotene Synthase

Biosynthesis of α-Bergamotene from Acetyl-CoA.

Experimental Protocols

Extraction of Essential Oils Containing this compound

Several methods are employed for the extraction of essential oils from plant materials. The choice of method can influence the final composition of the oil, including the concentration of bergamotenes.

5.1.1. Steam Distillation

Steam distillation is a common method for extracting volatile compounds from plant material.[12][13]

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

  • Protocol:

    • Fresh or dried plant material (e.g., citrus peels, flowers) is placed in a distillation flask.

    • Steam is generated in a separate vessel and introduced into the bottom of the distillation flask.

    • The steam permeates the plant material, causing the essential oil to vaporize.

    • The steam and essential oil vapor mixture passes into a condenser.

    • The condensate, a mixture of water and essential oil, is collected in a separator.

    • Due to their immiscibility, the essential oil and water form distinct layers and can be separated.

5.1.2. Cold Pressing (Expression)

This method is primarily used for citrus peel oils, such as bergamot essential oil.[14]

  • Principle: The oil-containing glands in the citrus peel are ruptured mechanically to release the essential oil.

  • Protocol:

    • The rinds of the citrus fruit are mechanically grated or pressed.

    • This action ruptures the oil sacs, releasing the essential oil.

    • The resulting mixture of essential oil, water, and solid particles is then centrifuged to separate the essential oil.

5.1.3. Solvent Extraction

Solvent extraction is used for plant materials with a low yield of essential oil or for compounds that are sensitive to heat.[13][15]

  • Principle: An organic solvent is used to dissolve the volatile compounds from the plant material.

  • Protocol:

    • The plant material is macerated in a suitable organic solvent (e.g., hexane, ethanol).

    • The solvent penetrates the plant tissue and dissolves the essential oil.

    • The resulting solution (miscella) is filtered to remove solid plant material.

    • The solvent is then removed by evaporation under reduced pressure to yield the concrete, a semi-solid mixture of essential oil, waxes, and other plant components.

    • The concrete can be further processed with ethanol (B145695) to obtain the absolute.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.[5][16][17]

  • Principle: The essential oil sample is vaporized and separated into its individual components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

  • Protocol:

    • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration.

    • GC System:

      • Injector: Inject a small volume (typically 1 µL) of the diluted sample into the heated injector port of the gas chromatograph.

      • Column: Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) suitable for separating terpenes.

      • Oven Program: Employ a temperature program that starts at a low temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) to elute compounds with different boiling points.

      • Carrier Gas: Use an inert carrier gas, typically helium or hydrogen, at a constant flow rate.

    • MS System:

      • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-300).

    • Data Analysis:

      • Identification: Identify the this compound isomers by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

      • Quantification: Determine the relative percentage of each this compound isomer by peak area normalization. For absolute quantification, use a calibration curve prepared with a certified reference standard.

The following diagram illustrates a typical workflow for the extraction and analysis of this compound.

This compound Analysis Workflow cluster_extraction Extraction cluster_analysis Analysis Plant Material Plant Material Steam Distillation Steam Distillation Plant Material->Steam Distillation Cold Pressing Cold Pressing Plant Material->Cold Pressing Solvent Extraction Solvent Extraction Plant Material->Solvent Extraction Essential Oil Essential Oil Steam Distillation->Essential Oil Cold Pressing->Essential Oil Solvent Extraction->Essential Oil Sample Preparation Sample Preparation Essential Oil->Sample Preparation GC-MS Analysis GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Sample Preparation->GC-MS Analysis Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification

Workflow for this compound Extraction and Analysis.

Conclusion

This technical guide has provided a detailed examination of the occurrence of this compound in essential oils, its biosynthetic origins, and the analytical methodologies required for its study. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the analysis of essential oils and the development of new therapeutic agents based on natural products. The continued investigation into the distribution and biological activities of this compound isomers will undoubtedly unveil further applications in the pharmaceutical and fragrance industries.

References

Farnesyl Pyrophosphate: A Keystone Precursor in the Biosynthesis of Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of bergamotene, a significant bicyclic sesquiterpene, from its precursor, farnesyl pyrophosphate (FPP). It delves into the enzymatic conversion facilitated by this compound synthases, detailing the reaction mechanisms, key intermediates, and regulatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of terpenoid biosynthesis. The guide summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of the pertinent biochemical pathways and workflows to facilitate a deeper understanding of this critical biosynthetic process.

Introduction

Bergamotenes are a class of bicyclic sesquiterpenes found in various plants and are known for their characteristic aroma and diverse biological activities.[1] The biosynthesis of these C15 isoprenoid compounds originates from the central precursor in sesquiterpene synthesis, farnesyl pyrophosphate (FPP). The conversion of the acyclic FPP into the complex bicyclic structure of this compound is a fascinating enzymatic process catalyzed by a class of enzymes known as this compound synthases. Understanding the intricacies of this biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This guide will explore the core aspects of this compound biosynthesis, from the precursor molecule to the final product, with a focus on the enzymatic machinery and its regulation.

The Precursor: Farnesyl Pyrophosphate (FPP)

Farnesyl pyrophosphate is a central intermediate in the mevalonate (B85504) (MVA) pathway, which is the primary route for isoprenoid biosynthesis in the cytosol of plants and other eukaryotes.[1][2] The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently FPP (C15).

The production of FPP is a critical regulatory point in sesquiterpene biosynthesis. The availability of the FPP pool can be a limiting factor for this compound production. Metabolic engineering strategies often focus on enhancing the flux through the MVA pathway to increase the supply of FPP for downstream terpene synthases.[3][4]

The Key Players: this compound Synthases

The cyclization of FPP to form the various isomers of this compound is catalyzed by specific terpene synthases known as this compound synthases. These enzymes belong to the broader class of sesquiterpene synthases and exhibit remarkable catalytic promiscuity, often producing a mixture of sesquiterpene products from a single FPP substrate.[5]

Several this compound synthase enzymes have been identified and characterized from different plant species, each with its own product specificity. Notable examples include:

  • Santalene and this compound Synthase (SBS) from the wild tomato Solanum habrochaites. This multiproduct enzyme is known to produce (+)-α-santalene, (+)-endo-β-bergamotene, and (-)-endo-α-bergamotene from (2Z,6Z)-farnesyl diphosphate (B83284).[5][6]

  • (+)-endo-β-Bergamotene Synthase (EC 4.2.3.53), which specifically catalyzes the formation of (+)-endo-β-bergamotene.[7][8]

  • (-)-endo-α-Bergamotene Synthase (EC 4.2.3.54), responsible for the synthesis of (-)-endo-α-bergamotene.[9][10]

  • exo-α-Bergamotene Synthase (EC 4.2.3.81), which produces (–)-exo-α-bergamotene along with other sesquiterpenoids.[11]

Enzymatic Reaction Mechanism

The conversion of the linear FPP molecule into the bicyclic this compound skeleton involves a complex series of carbocation-driven cyclizations and rearrangements. The general mechanism initiated by a this compound synthase can be outlined as follows:

  • Ionization of FPP: The enzyme facilitates the departure of the pyrophosphate group from FPP, generating a farnesyl carbocation.

  • Cyclization: The highly reactive carbocation undergoes an initial cyclization to form a monocyclic intermediate, such as the bisabolyl cation.[7][10]

  • Secondary Cyclization and Rearrangements: This monocyclic intermediate then undergoes further intramolecular cyclization and a series of hydride and alkyl shifts to form the characteristic bicyclo[3.1.1]heptane ring system of the this compound core.[12][13] The specific stereochemistry of the final this compound isomer is determined by the precise folding of the substrate within the enzyme's active site and the specific sequence of rearrangements.

  • Deprotonation: The reaction terminates with the abstraction of a proton, leading to the formation of the final, neutral this compound molecule.

Bergamotene_Biosynthesis cluster_enzyme This compound Synthase FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Carbocation FPP->Farnesyl_Cation - PPi Bisabolyl_Cation Bisabolyl Cation (Monocyclic Intermediate) Farnesyl_Cation->Bisabolyl_Cation 1,6-cyclization Bicyclic_Intermediate Bicyclic Carbocation Intermediate Bisabolyl_Cation->Bicyclic_Intermediate Secondary cyclization & rearrangements alpha_this compound α-Bergamotene Bicyclic_Intermediate->alpha_this compound - H+ beta_this compound β-Bergamotene Bicyclic_Intermediate->beta_this compound - H+

Quantitative Data

EnzymeSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Santalene and this compound Synthase (SBS)Solanum habrochaites(2Z,6Z)-FPPN/AN/AN/AN/A[6]
α-Humulene Synthase (for comparison)Zingiber zerumbetFPP1.50.037.030[14]

N/A: Data not available in the cited literature.

Regulation of this compound Biosynthesis

The production of this compound, like other sesquiterpenes, is tightly regulated at multiple levels, from the expression of biosynthetic genes to the availability of the precursor FPP.

Transcriptional Regulation

The expression of sesquiterpene synthase genes, including this compound synthases, is often induced in response to various biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in this regulation.[15][16] Upon perception of a stimulus, such as herbivory or pathogen attack, the levels of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), increase. This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby activating transcription factors like MYC2 .[15][17] MYC2 and other transcription factors can then bind to specific motifs in the promoters of sesquiterpene synthase genes, activating their transcription and leading to increased enzyme production.[15][17]

Jasmonate_Signaling Stimulus Biotic/Abiotic Stress JA_biosynthesis Jasmonate Biosynthesis Stimulus->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses TPS_Gene This compound Synthase Gene MYC2->TPS_Gene activates transcription TPS_Protein This compound Synthase TPS_Gene->TPS_Protein translation

Metabolic Regulation

The flux through the MVA pathway, which supplies the FPP precursor, is another critical point of regulation. The activity of key enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), can be modulated to control the overall production of sesquiterpenes. Metabolic engineering strategies often involve the overexpression of HMGR to increase the pool of FPP available for this compound synthesis.[3]

Experimental Protocols

Heterologous Expression and Purification of this compound Synthase in E. coli

This protocol provides a general framework for the expression and purification of a plant-derived this compound synthase in Escherichia coli.

1. Gene Synthesis and Cloning:

  • Synthesize the codon-optimized coding sequence of the target this compound synthase gene.
  • Clone the gene into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

2. Expression in E. coli:

  • Transform E. coli BL21(DE3) cells with the expression construct.
  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) containing a protease inhibitor cocktail.
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
  • Elute the His-tagged this compound synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the purified protein by SDS-PAGE.
  • Desalt and concentrate the purified enzyme using ultrafiltration.

Expression_Purification_Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture Cell Culture and Induction with IPTG Transformation->Culture Lysis Cell Lysis by Sonication Culture->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis SDS-PAGE and Concentration Purification->Analysis

In Vitro Enzyme Assay for this compound Synthase

This protocol describes a method for assaying the activity of a purified this compound synthase in vitro.

1. Reaction Setup:

  • Prepare a reaction mixture in a glass vial containing:
  • Assay buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl₂, 5% v/v glycerol, 5 mM DTT)
  • Purified this compound synthase (1-5 µg)
  • Farnesyl pyrophosphate (FPP) substrate (10-50 µM)
  • Overlay the aqueous reaction mixture with an organic solvent (e.g., pentane (B18724) or hexane) to trap the volatile terpene products.

2. Incubation:

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

3. Product Extraction:

  • Vortex the vial to ensure complete extraction of the terpene products into the organic layer.
  • Separate the organic layer and dry it over anhydrous sodium sulfate.

4. GC-MS Analysis:

  • Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound isomers and any other sesquiterpene products.
  • Use authentic standards for product identification and quantification where available.

GC-MS Analysis of this compound Isomers

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS).
  • A capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).
  • For chiral analysis of this compound isomers, a chiral column (e.g., a cyclodextrin-based column) is required.[18]

2. GC Conditions (Example):

  • Injector Temperature: 250°C
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 min
  • Ramp: 5°C/min to 240°C
  • Hold at 240°C for 5 min
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

3. MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV
  • Mass Range: m/z 40-400
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C

4. Data Analysis:

  • Identify this compound isomers based on their retention times and mass spectra by comparison with spectral libraries (e.g., NIST) and authentic standards.
  • Quantify the products by integrating the peak areas and comparing them to a calibration curve of a standard or by using an internal standard.

Conclusion

The biosynthesis of this compound from farnesyl pyrophosphate is a sophisticated enzymatic process with significant implications for the production of valuable natural products. This guide has provided a detailed overview of the key components of this pathway, including the precursor molecule, the this compound synthase enzymes, and the regulatory mechanisms that govern its production. The provided experimental protocols offer a practical starting point for researchers interested in studying and manipulating this biosynthetic pathway. Further research into the kinetic properties of different this compound synthases and the intricate details of their reaction mechanisms will undoubtedly pave the way for more efficient metabolic engineering strategies and the development of novel applications for these fascinating molecules.

References

A Technical Guide to the Role of α-Bergamotene in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamotene, a bicyclic sesquiterpene, is a pivotal component of plant defense systems. Initially identified as a fragrant compound in essential oils, its role as a herbivore-induced plant volatile (HIPV) has become a subject of intensive research. This technical guide provides an in-depth analysis of the discovery, biosynthesis, and multifaceted defensive functions of α-bergamotene. It details the jasmonate-mediated signaling cascade that regulates its production in response to herbivore attack and presents quantitative data on its effectiveness in enhancing plant fitness. Furthermore, this document provides detailed experimental protocols for the collection and analysis of this compound and visualizes key biological and experimental pathways using Graphviz diagrams, offering a comprehensive resource for professionals in plant science and drug development.

Introduction to this compound

Bergamotenes are a class of isomeric sesquiterpene hydrocarbons (C₁₅H₂₄) found in various plants, including citrus, carrot, and wild tobacco.[1] The two primary structural isomers, α-bergamotene and β-bergamotene, differ in the position of a double bond.[1] This guide focuses on (E)-α-bergamotene (trans-α-bergamotene), a compound recognized for its significant role in mediating plant-insect interactions. In the wild tobacco plant, Nicotiana attenuata, (E)-α-bergamotene plays a dual role: it is emitted from flowers at night to attract pollinators but is also produced by leaves during the day in response to herbivore damage, where it functions as a potent defense signal.[1][2]

Biosynthesis and its Regulation

The production of α-bergamotene is a tightly regulated process initiated by herbivore-induced stress. Its biosynthesis originates from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), within the plant cell.[1]

The Jasmonate Signaling Pathway

Herbivore damage, often recognized by the plant through fatty acid-amino acid conjugates (FACs) in the insect's oral secretions, triggers a cascade of intracellular signals. This cascade centrally involves the phytohormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[3][4]

The core of the signaling pathway is as follows:

  • Perception: Elevated levels of JA-Ile are perceived by the COI1-JAZ co-receptor complex.[4][5]

  • De-repression: This binding event tags the Jasmonate ZIM-domain (JAZ) repressor proteins for degradation via the 26S proteasome.[4]

  • Activation: The degradation of JAZ proteins releases transcription factors, such as MYC2, that were previously inhibited.[1][4]

  • Gene Expression: Activated transcription factors bind to specific promoter elements (e.g., G-box) of target genes, including terpene synthase (TPS) genes.[1] In Nicotiana attenuata, the specific synthase responsible for this compound production is NaTPS38.[2]

  • Synthesis: The newly synthesized terpene synthase enzyme, in this case, (E)-α-bergamotene synthase, catalyzes the cyclization of FPP to form (E)-α-bergamotene.[1]

Jasmonate_Signaling_Pathway cluster_0 Herbivore Damage Stimulus cluster_1 JA Biosynthesis & Perception cluster_2 Transcriptional Regulation cluster_3 Metabolic Output Herbivore Herbivore Feeding FACs Oral Secretions (FACs) Herbivore->FACs JA_Ile JA-Ile Synthesis FACs->JA_Ile COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation triggers MYC2 MYC2 Activation JAZ_Degradation->MYC2 releases TPS_Gene This compound Synthase Gene (e.g., NaTPS38) MYC2->TPS_Gene activates transcription Bergamotene_Synthase This compound Synthase TPS_Gene->Bergamotene_Synthase translates to FPP Farnesyl Pyrophosphate (FPP) This compound (E)-α-Bergamotene Emission FPP->this compound catalyzed by Bergamotene_Synthase->this compound

Caption: Jasmonate signaling cascade for this compound production.

Role in Plant Defense: Quantitative Insights

α-Bergamotene contributes to both direct and indirect plant defense. Direct defense involves repelling herbivores, while indirect defense involves attracting the natural enemies (predators or parasitoids) of those herbivores.[6][7] Research on Nicotiana attenuata has provided quantitative evidence for the efficacy of α-bergamotene in indirect defense.

Quantitative Data Presentation

The following tables summarize key quantitative findings on the induction and defensive function of α-bergamotene.

Table 1: Herbivore-Induced Emission of cis-α-Bergamotene in Nicotiana attenuata

Treatment ConditionPlant AccessionFold Increase in Emission (vs. Control)Reference
Simulated Herbivory (Wounding + Oral Secretions)Utah (UT)~7-fold[3]
Simulated Herbivory (Wounding + Oral Secretions)Arizona (AZ)No significant increase[3]

This table highlights the genetic variation in defense responses between different plant populations.

Table 2: Effect of cis-α-Bergamotene on Herbivore Egg Survival in N. attenuata

Treatment GroupMean Egg/Larval Mortality (%) after 24hStandard Error (%)Reference
Untreated Control16.74.4[6]
cis-α-Bergamotene Release33.35.1[6]

This data demonstrates that the release of cis-α-bergamotene significantly increases the predation rate of herbivore eggs, nearly doubling the mortality rate compared to control conditions.[6]

Experimental Protocols

The analysis of this compound and other plant volatiles is predominantly performed using gas chromatography-mass spectrometry (GC-MS). The following is a synthesized protocol for the headspace collection and analysis of α-bergamotene from plant leaves.

Protocol: Headspace Volatile Collection and GC-MS Analysis

Objective: To collect and quantify α-bergamotene emitted from plant tissue in response to a stimulus (e.g., mechanical wounding or herbivory).

Materials:

  • Plant material (e.g., Nicotiana attenuata leaves)

  • Glass vials (20 mL) with PTFE/silicone septa caps

  • Solid-Phase Microextraction (SPME) device with a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber

  • Heating block or water bath

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Internal standard solution (e.g., Toluene or other non-native compound)

Methodology:

  • Sample Preparation & Elicitation:

    • Excise a leaf from the plant and place it in a 20 mL glass vial. If inducing the defense response, apply the treatment (e.g., mechanical wounding with a pattern wheel, followed by the application of herbivore oral secretions).

    • Add a known amount of an internal standard to the vial for later quantification.

    • Immediately seal the vial with the septum cap.

  • Headspace Volatile Collection (SPME):

    • Place the vial in a heating block and allow it to equilibrate at a controlled temperature (e.g., 75°C) for 30 minutes.[8] This allows volatiles to accumulate in the headspace above the sample.

    • Carefully insert the SPME needle through the vial's septum and expose the fiber to the headspace.

    • Allow the fiber to adsorb the volatile compounds for a standardized time, typically 20-40 minutes.[8][9]

  • GC-MS Analysis:

    • After adsorption, retract the fiber into the needle, remove it from the sample vial, and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS.[10]

    • The high temperature of the injection port desorbs the trapped volatiles from the fiber onto the GC column.

    • GC Parameters (Example):

      • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[8]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

      • Oven Program: Start at 60°C for 3 min, ramp at 3°C/min to 120°C, then ramp at 5°C/min to 240°C and hold for 5 min.[10] This temperature gradient separates compounds based on their boiling points.

    • MS Parameters (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Mass Scan Range: m/z 40-400.[8]

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify α-bergamotene by comparing its mass spectrum and retention time to that of an authentic standard or by matching it to a spectral library (e.g., NIST).

    • Quantify the amount of α-bergamotene by comparing its peak area to the peak area of the known concentration of the internal standard.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_collect 2. Headspace Collection cluster_analyze 3. GC-MS Analysis cluster_data 4. Data Processing A Place Leaf in 20mL Vial B Apply Treatment (e.g., Wounding) A->B C Add Internal Standard & Seal B->C D Incubate Vial at 75°C for 30 min C->D E Expose SPME Fiber to Headspace for 30 min D->E F Desorb Volatiles in GC Injector (250°C) E->F G Separate Compounds on GC Column F->G H Detect & Identify by Mass Spectrometry G->H I Identify this compound Peak H->I J Quantify using Internal Standard I->J

References

The Multifaceted Role of Bergamotene as an Insect Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene, a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄, exists as various structural and stereoisomers, primarily α- and β-bergamotene.[1] These volatile organic compounds are found in a variety of plants and their essential oils.[1][2] Beyond their botanical origins, bergamotenes play a crucial role in the chemical communication of insects, acting as pheromones that mediate a range of behaviors critical for survival and reproduction. This technical guide provides an in-depth analysis of the function of this compound as an insect pheromone, detailing quantitative behavioral data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Behavioral Responses to this compound

The following tables summarize the quantitative data from behavioral assays investigating the role of this compound isomers as insect pheromones.

Table 1: Behavioral Response of Melittobia digitata (Hymenoptera: Eulophidae) to this compound Isomers

IsomerConcentrationFemale Response (%)Experimental AssayReference
α-trans-bergamotene5.9 ng60.0 ± 9.1Y-tube OlfactometerCônsoli et al., 2002
β-trans-bergamotene5.9 ng63.8 ± 8.6Y-tube OlfactometerCônsoli et al., 2002

Table 2: Behavioral Response of Leptoglossus zonatus (Heteroptera: Coreidae) to this compound Isomers

IsomerPheromone FunctionResponding SexResponse (%)Experimental AssayReference
α-trans-bergamoteneSex PheromoneFemale90Y-tube OlfactometerAnnaz et al., 2023
α-trans-bergamoteneAlarm PheromoneMale50Y-tube OlfactometerAnnaz et al., 2023

Dual Role of (E)-α-Bergamotene in a Plant-Insect Interaction

A noteworthy example of this compound's role is the intricate relationship between the wild tobacco plant, Nicotiana attenuata, and its pollinator and herbivore, the tobacco hawk moth, Manduca sexta. The plant emits (E)-α-bergamotene from its flowers at night to attract the moths for pollination.[3][4] Conversely, during the day, the leaves of the plant release the same compound in response to larval feeding, which in turn attracts predatory insects that prey on the moth's eggs and larvae.[3][4] This dual function highlights the sophisticated evolutionary role of a single chemical compound in mediating complex ecological interactions.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound as an insect pheromone.

Pheromone Collection and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound isomers from insect or plant headspace volatiles.

Methodology:

  • Volatile Collection: Headspace volatiles from insects (e.g., individual calling males) or plants are collected using solid-phase microextraction (SPME) with a fiber coated with a non-polar stationary phase (e.g., polydimethylsiloxane). Alternatively, air entrainment can be used, where purified air is passed over the source and then through a trap containing an adsorbent material like Porapak Q.

  • GC-MS Analysis: The collected volatiles are thermally desorbed from the SPME fiber or eluted from the adsorbent trap with a solvent (e.g., hexane) and injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Gas Chromatograph (GC) Parameters (Typical for Terpene Analysis):

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: An initial temperature of 40-60°C, held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Identification: this compound isomers are identified by comparing their mass spectra and retention times with those of authentic standards.

Behavioral Bioassay: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound isomers.

Methodology:

  • Apparatus: A Y-shaped glass or acrylic tube with a central arm for insect release and two side arms leading to odor sources.

  • Airflow: Purified and humidified air is passed through each arm at a constant flow rate (e.g., 200-500 mL/min).

  • Odor Source: A known amount of a synthetic this compound isomer, dissolved in a solvent like hexane, is applied to a piece of filter paper and placed in a chamber connected to one arm. The other arm contains a filter paper with the solvent alone as a control.

  • Insect Release: Individual insects are released at the base of the central arm.

  • Data Collection: The choice of the insect (entering the treatment or control arm) and the time spent in each arm are recorded over a set period (e.g., 5-10 minutes). A choice is typically defined as the insect moving a certain distance down an arm.

  • Statistical Analysis: The proportion of insects choosing the treatment versus the control arm is analyzed using a chi-square test or a binomial test.

Electrophysiological Assay: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound isomers, indicating olfactory detection.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The base and the tip of the antenna are placed in contact with two silver-silver chloride electrodes containing a conductive gel or saline solution.

  • Stimulus Delivery: A puff of charcoal-filtered, humidified air containing a known concentration of a this compound isomer is delivered to the antennal preparation via a stimulus delivery system. A puff of clean air serves as a control.

  • Signal Recording: The change in electrical potential (depolarization) across the antenna in response to the odorant is recorded as an EAG response. The amplitude of the response is measured in millivolts (mV).

  • Data Analysis: The EAG responses to different this compound isomers and concentrations are compared to the control to determine the sensitivity of the antenna to these compounds.

Mandatory Visualization: Signaling Pathways and Workflows

Biosynthesis_of_this compound FPP Farnesyl Pyrophosphate (FPP) Enzymes Terpene Synthases (e.g., (-)-endo-α-bergamotene synthase, (+)-endo-β-bergamotene synthase) FPP->Enzymes Biosynthesis alpha_this compound α-Bergamotene Enzymes->alpha_this compound beta_this compound β-Bergamotene Enzymes->beta_this compound

Biosynthesis of α- and β-Bergamotene from Farnesyl Pyrophosphate.

Experimental_Workflow_Pheromone_ID cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_bioassay Behavioral & Electrophysiological Bioassays Insect Insect (e.g., calling male) SPME SPME Fiber Insect->SPME Headspace Volatile Adsorption GCMS GC-MS Analysis SPME->GCMS Thermal Desorption & Injection Identification Identification of This compound Isomers GCMS->Identification Mass Spectra & Retention Time Y_tube Y-Tube Olfactometer Identification->Y_tube Test Synthetic Standards EAG Electroantennography (EAG) Identification->EAG Test Synthetic Standards Behavioral_Response Behavioral Response (Attraction/Repulsion) Y_tube->Behavioral_Response Antennal_Response Antennal Depolarization EAG->Antennal_Response

Experimental workflow for the identification and bioassay of this compound as an insect pheromone.

Insect_Olfactory_Signaling_Pathway cluster_perireceptor Perireceptor Events cluster_membrane Olfactory Receptor Neuron Membrane cluster_transduction Signal Transduction cluster_response Neuronal Response This compound This compound OBP_CSP Odorant-Binding Protein (OBP) / Chemosensory Protein (CSP) This compound->OBP_CSP Binding OR Olfactory Receptor (OR) (Ionotropic or G-protein coupled) OBP_CSP->OR Delivery & Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Direct Gating (IRs) GPCR_Cascade G-protein Cascade (e.g., cAMP, IP3) OR->GPCR_Cascade Activation (GPCRs) Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx GPCR_Cascade->Ion_Channel Modulation Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized insect olfactory signaling pathway for this compound perception.

Conclusion

This compound isomers serve as critical semiochemicals in the insect world, functioning as sex pheromones, alarm pheromones, and kairomones. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate the nuanced roles of these compounds. The elucidation of specific olfactory receptors and signaling pathways for this compound in various insect species remains a promising area for future research, with potential applications in the development of novel and species-specific pest management strategies.

References

The Uncharted Therapeutic Potential of α-Bergamotene and Related Sesquiterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a class of C15 terpenoids derived from three isoprene (B109036) units, represent a vast and structurally diverse group of natural products with a wide array of biological activities.[1] These compounds are integral components of many plant essential oils and have been investigated for their anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[2][3] Among these, α-bergamotene, a bicyclic sesquiterpene found in the essential oils of plants like bergamot, carrot, and lime, has garnered interest for its potential therapeutic applications.[4] This technical guide provides an in-depth overview of the biological activities of α-bergamotene and structurally related sesquiterpenes, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development.

While extensive research has been conducted on the bioactivity of essential oils containing α-bergamotene, specific quantitative data for the isolated compound remains limited in publicly available literature. Therefore, this guide also includes data on bergamot essential oil and the structurally similar sesquiterpenes, α-santalene and β-santalene, to provide a comparative context for the potential efficacy of α-bergamotene.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of bergamot essential oil and the related sesquiterpenes, α- and β-santalene. This data is crucial for comparing the potency of these compounds and for designing future experiments.

Table 1: Anticancer Activity (IC50 Values)

Compound/ExtractCell LineCancer TypeIC50 (µg/mL)Reference
Sandalwood Oil (containing α-santalene)MCF-7Breast Adenocarcinoma8.03[5]
Sandalwood Oil (containing α-santalene)MCF-10ANon-tumorigenic Breast Epithelial12.3[5]

Table 2: Anti-inflammatory Activity

Compound/ExtractAssayModelInhibition/EffectReference
Bergamot Oil (BO)Carrageenan-induced paw edemaRat27.56% inhibition at 0.025 mL/kg[6]
Bergamot Oil (BO)Carrageenan-induced paw edemaRat30.77% inhibition at 0.05 mL/kg[6]
Bergamot Oil (BO)Carrageenan-induced paw edemaRat63.39% inhibition at 0.10 mL/kg[6]
Indomethacin (Reference)Carrageenan-induced paw edemaRat95.70% inhibition[6]

Table 3: Antimicrobial Activity (MIC Values)

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Bergamot Peel OilStaphylococcus aureus31.25[2]
Bergamot Peel OilEscherichia coli500[2]
Bergamot Essential Oil (BEO)Listeria monocytogenes0.625 - 5 µL/mL[7]
Bergamot Essential Oil (BEO)Staphylococcus aureus ATCC 292130.5% (v/v)[8]
Bergamot Essential Oil (BEO)Staphylococcus aureus ATCC 259230.5% (v/v)[8]
Bergamot Essential Oil (BEO)Staphylococcus aureus ATCC 43300 (MRSA)1% (v/v)[8]
Bergamot Essential Oil (BEO)Enterococcus faecalis ATCC 292122% (v/v)[8]
Bergamot Essential Oil (BEO)Escherichia coli ATCC 259221% (v/v)[8]
Bergamot Essential Oil (BEO)Escherichia coli ATCC 352182% (v/v)[8]
Bergamot Essential Oil (BEO)Klebsiella pneumoniae ATCC 138834% (v/v)[8]
Bergamot Essential Oil (BEO)Klebsiella pneumoniae ATCC 700634% (v/v)[8]

Detailed Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key in vitro and in vivo assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of α-bergamotene (or other test compounds) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with various concentrations of Bergamotene B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

MTT Assay Experimental Workflow.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling). The anti-inflammatory potential of a test compound is assessed by its ability to reduce this edema.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Divide the animals into groups (n=6 per group):

    • Control group (vehicle)

    • Reference group (e.g., Indomethacin, 10 mg/kg, i.p.)

    • Test groups (α-bergamotene at different doses, administered orally or intraperitoneally)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: One hour after the administration of the test or reference compound, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Assay Workflow A Acclimatize rats B Administer test compound/vehicle (p.o. or i.p.) A->B C Measure baseline paw volume B->C D Inject carrageenan into hind paw C->D E Measure paw volume at timed intervals (1-5h) D->E F Calculate percentage inhibition of edema E->F

Carrageenan-Induced Paw Edema Assay Workflow.
Antimicrobial Activity: Agar (B569324) Well Diffusion Assay

This method is used to determine the antimicrobial activity of a substance by measuring the zone of growth inhibition.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone around the well.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound (α-bergamotene) at different concentrations into the wells. Include a positive control (a known antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Data Analysis: The size of the zone of inhibition is indicative of the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Agar_Diffusion_Workflow Agar Well Diffusion Assay Workflow A Prepare and pour agar plates B Inoculate agar surface with microorganism A->B C Create wells in the agar B->C D Add test compound to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Agar Well Diffusion Assay Workflow.

Signaling Pathway Modulation

The anti-inflammatory effects of many sesquiterpenes are attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

Studies on sesquiterpene lactones, a class of compounds structurally related to this compound, have elucidated a potential mechanism for NF-κB inhibition.[1][9][10] These compounds can directly interact with the p65 subunit of NF-κB. This interaction is thought to occur via Michael addition, where the α-methylene-γ-lactone moiety of the sesquiterpene lactone alkylates cysteine residues on the p65 protein.[1] This alkylation prevents the degradation of the inhibitory protein IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes. While α-bergamotene itself is not a lactone, other reactive moieties within its structure could potentially interact with NF-κB subunits.

NFkB_Pathway Proposed Mechanism of NF-κB Inhibition by Sesquiterpenes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor 1. Binds IKK_complex IKK Complex Receptor->IKK_complex 2. Activates IkB IκBα IKK_complex->IkB 3. Phosphorylates Ub Ubiquitination IkB->Ub 4. NFkB NF-κB (p65/p50) NFkB->IkB Inhibited by NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus 6. Translocates This compound α-Bergamotene / Sesquiterpene Lactone This compound->IkB Prevents Degradation (Proposed) This compound->NFkB Alkylates p65 (Proposed) Proteasome Proteasomal Degradation Ub->Proteasome 5. Proteasome->IkB Degrades DNA DNA NFkB_nucleus->DNA 7. Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes 8. Activates

Proposed NF-κB Inhibition by Sesquiterpenes.

Conclusion and Future Directions

The available evidence strongly suggests that sesquiterpenes, including α-bergamotene, hold significant promise as lead compounds for the development of novel therapeutics. Their diverse biological activities, particularly their anti-inflammatory and anticancer potential, warrant further investigation. However, a critical gap in the current research is the lack of specific quantitative data for isolated α-bergamotene. Future studies should focus on the isolation and purification of α-bergamotene to accurately determine its IC₅₀ and MIC values against a broad range of cancer cell lines and microbial strains.

Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets of α-bergamotene within inflammatory and oncogenic signaling pathways. Molecular docking and in vitro kinase assays could provide valuable insights into its interaction with proteins such as the p65 subunit of NF-κB and components of the MAPK pathway. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of α-bergamotene and other promising sesquiterpenes.

References

Olfactory Properties of Bergamotene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists as several structural and stereoisomers, primarily α-, β-, and γ-bergamotene, each with cis- and trans- configurations.[1] These isomers are found in the essential oils of numerous plants, including bergamot, carrot, and lavender, and contribute to their characteristic aromas.[1][2] Understanding the distinct olfactory properties of each this compound isomer is crucial for their application in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of the current knowledge on the olfactory characteristics of different this compound isomers, details relevant experimental methodologies, and explores the underlying signaling pathways involved in their perception.

Olfactory Profiles of this compound Isomers

α-Bergamotene: This isomer is often described as having a soft, citrus-woody and tea-like aroma.[3] It is a key contributor to the characteristic Earl Grey tea fragrance.[3] Its scent profile is also characterized by warm, herbal, and woody impressions.[3]

α-trans-Bergamotene: Also known as (E)-α-bergamotene, this isomer possesses a warm, earthy, and woody aroma with tea-like nuances.[4]

β-Bergamotene: The olfactory profile of β-bergamotene is generally characterized as woody and spicy.[5][6] More specific descriptors for its isomers are not well-documented.

γ-Bergamotene: There is currently a lack of specific information in the scientific literature regarding the distinct olfactory properties of γ-bergamotene.

Summary of Olfactory Descriptors
IsomerOlfactory Descriptors
α-Bergamotene Soft, citrus-woody, tea-like, warm, herbal[3]
α-trans-Bergamotene Warm, earthy, woody, tea-like[4]
β-Bergamotene Woody, spicy[5][6]
γ-Bergamotene Not well-documented

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of volatile compounds like this compound isomers relies on sophisticated analytical techniques that couple chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the most common and powerful method used for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the separation of volatile compounds in a complex mixture, such as an essential oil, and the subsequent assessment of their individual odors by a trained sensory panelist.

Methodology:

  • Sample Preparation: The essential oil or a solution of the isolated this compound isomer in a suitable solvent is prepared.

  • Gas Chromatographic Separation: A small volume of the sample is injected into a gas chromatograph. The GC is equipped with a capillary column (e.g., DB-5 or Carbowax 20M) that separates the compounds based on their boiling points and polarity.[7]

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactory port.

  • Olfactory Detection: The effluent directed to the olfactory port is mixed with humidified air and sniffed by a trained panelist. The panelist records the time, duration, and a descriptor for each odor perceived.

  • Data Analysis: The data from the chemical detector and the olfactory port are combined to create an aromagram, which correlates specific chemical compounds with their perceived odors. The intensity of the odor can also be rated to determine the Odor Activity Value (OAV), which is the ratio of the compound's concentration to its odor threshold.[8][9]

GCO_Workflow Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Sample Essential Oil or Isolated Isomer Injection Injection Sample->Injection Column Capillary Column Separation Injection->Column Splitter Effluent Splitter Column->Splitter FID_MS FID/MS Detector Splitter->FID_MS Olfactory_Port Olfactory Port Splitter->Olfactory_Port Data_Integration Data Integration FID_MS->Data_Integration Olfactory_Port->Data_Integration Aromagram Aromagram Generation Data_Integration->Aromagram

Caption: Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow.

Olfactory Signal Transduction

The perception of odorants like this compound isomers begins with the interaction of these molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which initiate a signaling cascade upon activation.[10][11]

Mechanism of Olfactory Signal Transduction:

  • Odorant Binding: A this compound isomer binds to a specific olfactory receptor.

  • GPCR Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (typically Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

  • Signal Processing: In the olfactory bulb, the signals from various olfactory sensory neurons are processed, leading to the perception of a specific odor.

Olfactory_Signaling Figure 2. Olfactory Signal Transduction Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_Protein G-Protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion CNG_Channel CNG Ion Channel Depolarization Depolarization CNG_Channel->Depolarization Odorant This compound Isomer Odorant->OR Binding ATP ATP ATP->AC cAMP->CNG_Channel Binding & Opening Ions Na+, Ca2+ Ions->CNG_Channel Influx Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Figure 2. Olfactory Signal Transduction Pathway.

Current Research Gaps and Future Directions

While the qualitative olfactory profiles of some this compound isomers are known, there are significant gaps in our understanding. Future research should focus on:

  • Quantitative Olfactory Data: Determining the odor detection thresholds and Odor Activity Values (OAVs) for all this compound isomers is essential for a more precise understanding of their contribution to aroma profiles.

  • Identification of Specific Olfactory Receptors: Identifying the specific olfactory receptors that recognize and are activated by each this compound isomer will provide fundamental insights into the molecular basis of their perception.

  • Olfactory Properties of γ-Bergamotene: The olfactory characteristics of γ-bergamotene remain largely uncharacterized and warrant investigation.

  • Sensory Interactions: Studying how different this compound isomers interact with each other and with other aroma compounds to create a final perceived scent is crucial for fragrance and flavor formulation.

A deeper understanding of these aspects will enable a more targeted and effective use of this compound isomers in various scientific and commercial applications.

References

An In-depth Technical Guide to Bergamotene Synthase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bergamotene synthase enzymes, covering their function, reaction mechanisms, and relevance in various scientific and industrial contexts. The information is presented to be a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

Introduction to this compound Synthases

This compound synthases are a class of enzymes belonging to the terpene synthase family. They play a crucial role in the biosynthesis of this compound, a bicyclic sesquiterpene with the molecular formula C15H24.[1] These enzymes catalyze the conversion of farnesyl pyrophosphate (FPP) into various isomers of this compound.[2] Bergamotenes are found in a variety of plants and are known for their aromatic properties and biological activities, including acting as insect pheromones and plant defense compounds.[1][2]

There are several known types of this compound synthases, each producing a specific stereoisomer of this compound from different isomers of farnesyl pyrophosphate. The primary forms include:

  • exo-α-Bergamotene synthase (EC 4.2.3.81): This enzyme utilizes (2E,6E)-farnesyl diphosphate (B83284) to produce (–)-exo-α-bergamotene.[3][4]

  • (-)-endo-α-Bergamotene synthase (EC 4.2.3.54): This synthase acts on (2Z,6Z)-farnesyl diphosphate to form (–)-endo-α-bergamotene.[5][6][7]

  • (+)-endo-β-Bergamotene synthase (EC 4.2.3.53): This enzyme also uses (2Z,6Z)-farnesyl diphosphate as a substrate to produce (+)-endo-β-bergamotene.[8][9]

Catalytic Function and Product Diversity

This compound synthases, like other sesquiterpene synthases, are known to be promiscuous enzymes, often producing a mixture of sesquiterpenoid products from a single substrate.[3][5] The catalytic cycle involves the ionization of the farnesyl diphosphate substrate to form a farnesyl cation, which then undergoes a series of cyclizations and rearrangements within the enzyme's active site to generate the final this compound product(s).

Table 1: Substrates and Primary Products of Characterized this compound Synthases

Enzyme NameEC NumberSubstratePrimary Product
exo-α-Bergamotene synthase4.2.3.81(2E,6E)-Farnesyl diphosphate(–)-exo-α-Bergamotene[3][10]
(–)-endo-α-Bergamotene synthase4.2.3.54(2Z,6Z)-Farnesyl diphosphate(–)-endo-α-Bergamotene[6]
(+)-endo-β-Bergamotene synthase4.2.3.53(2Z,6Z)-Farnesyl diphosphate(+)-endo-β-Bergamotene[9]

Table 2: Product Distribution of Zea mays exo-α-Bergamotene Synthase

The product profile of a single this compound synthase can be diverse. For instance, the exo-α-bergamotene synthase from maize (Zea mays) produces a blend of sesquiterpenes from (2E,6E)-farnesyl diphosphate.

ProductPercentage of Total Product
(–)-exo-α-Bergamotene74%[11]
(E)-Nerolidol10%[11]
(Z)-α-Bisabolene6%[11]
(E)-β-Farnesene5%[11]
β-Sesquiphellandrene1%[11]

Experimental Protocols

The following sections outline generalized protocols for the expression, purification, and analysis of this compound synthases. These are based on established methods for other sesquiterpene synthases and may require optimization for specific this compound synthase enzymes.

Recombinant Expression and Purification of this compound Synthase

A common method for obtaining sufficient quantities of this compound synthase for characterization is through recombinant expression in Escherichia coli.[13][14]

Protocol:

  • Gene Synthesis and Cloning: The coding sequence for the this compound synthase of interest is synthesized, often with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET28b, which typically adds a polyhistidine-tag (His-tag) for affinity purification.[13]

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8). The culture is then incubated for several hours at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.[14]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole (B134444), 20 mM β-mercaptoethanol).[13] Sonication on ice is a common method for cell disruption.[13]

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with the lysis buffer to remove unbound proteins. The His-tagged this compound synthase is then eluted with a buffer containing a higher concentration of imidazole (e.g., 200-250 mM).[13]

  • Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.[13] The addition of glycerol (B35011) (e.g., 15% v/v) to purification buffers can sometimes improve protein stability and reduce aggregation.[13]

Enzyme Activity Assay

The activity of this compound synthase is typically assayed by incubating the purified enzyme with its farnesyl diphosphate substrate and detecting the resulting sesquiterpene products by gas chromatography-mass spectrometry (GC-MS).[15]

Protocol:

  • Reaction Setup: The assay is performed in a glass vial with a Teflon-lined cap. The reaction mixture typically contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation cofactor (e.g., 10 mM MgCl2), and the purified this compound synthase enzyme.[15]

  • Substrate Addition: The reaction is initiated by the addition of the farnesyl diphosphate substrate.

  • Incubation: The reaction mixture is overlaid with a layer of an organic solvent (e.g., hexane (B92381) or pentane) to trap the volatile sesquiterpene products. The vial is then incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).[15]

  • Product Extraction: After incubation, the reaction is stopped, often by vigorous vortexing. The organic layer containing the sesquiterpene products is then collected for analysis. An internal standard (e.g., α-farnesene-d6) can be added for quantitative analysis.[16]

  • GC-MS Analysis: The extracted products are analyzed by GC-MS. The separation of different sesquiterpene isomers is achieved on a suitable capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column). The mass spectrometer is used to identify the products based on their mass spectra and retention times compared to authentic standards, if available.[16][17]

GC-MS Analysis of Sesquiterpenes

Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer is used.[16]

  • Column: A capillary column suitable for terpene analysis, such as a DB-5 or HP-5MS, is typically employed.[17]

  • Injection: A small volume (e.g., 1 µL) of the organic extract is injected into the GC.

  • Temperature Program: A temperature program is used to separate the different sesquiterpenes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).[17]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification of specific products.[18]

Role in Plant Defense: The Jasmonate Signaling Pathway

In many plants, the production of volatile sesquiterpenes, including this compound, is a key component of their defense strategy against herbivores. The biosynthesis of these compounds is often induced by insect feeding and is regulated by the jasmonate signaling pathway.[3]

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are plant hormones that accumulate upon herbivore attack. This accumulation triggers a signaling cascade that leads to the expression of defense-related genes, including those encoding for terpene synthases.[19]

Below is a simplified diagram of the jasmonate signaling pathway leading to the production of this compound.

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Herbivore_Attack Herbivore Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis Induces JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Hormone) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 (F-box protein) COI1->SCF_COI1 Forms JAZ JAZ Proteins (Repressors) Proteasome 26S Proteasome JAZ->Proteasome Degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Targets for degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Bergamotene_Synthase This compound Synthase Gene Expression Defense_Genes->Bergamotene_Synthase Bergamotene_Production This compound Production Bergamotene_Synthase->Bergamotene_Production Leads to

Jasmonate signaling pathway inducing this compound production.

Relevance to Drug Development

This compound synthase and its products are of interest to the pharmaceutical industry for several reasons.

Precursor to Bioactive Molecules

β-trans-Bergamotene, a product of a this compound synthase, is a key intermediate in the biosynthesis of fumagillin (B1674178).[20] Fumagillin is a mycotoxin produced by the fungus Aspergillus fumigatus that has shown potent anti-angiogenic properties, making it a compound of interest in cancer research.[20][21] The biosynthetic pathway from β-trans-bergamotene to fumagillin involves a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases and other enzymes.[20]

The diagram below illustrates the initial steps of the fumagillin biosynthetic pathway, starting from farnesyl pyrophosphate.

Fumagillin_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Bergamotene_Synthase β-trans-Bergamotene Synthase (Fma-TC) FPP->Bergamotene_Synthase beta_this compound β-trans-Bergamotene Bergamotene_Synthase->beta_this compound P450 Cytochrome P450 (Fma-P450) Multiple Steps beta_this compound->P450 Oxidized_Intermediates Oxidized Intermediates P450->Oxidized_Intermediates Fumagillin Fumagillin Oxidized_Intermediates->Fumagillin Further enzymatic steps

Initial steps of the fumagillin biosynthetic pathway.
Potential for Biocatalysis

The ability of this compound synthases to catalyze complex cyclization reactions makes them attractive candidates for use as biocatalysts in the synthesis of high-value chemicals.[22] By engineering these enzymes, it may be possible to produce specific this compound isomers or even novel sesquiterpenoids with potential pharmaceutical applications. The use of enzymes in chemical synthesis offers several advantages, including high stereoselectivity and regioselectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical synthesis.[23][24]

Structural Features

To date, no experimentally determined crystal structure of a this compound synthase has been deposited in the Protein Data Bank. However, the structures of several other sesquiterpene synthases have been solved, revealing a conserved α-helical "terpene synthase fold".[21][25] These structures provide a valuable template for understanding the structure-function relationships of this compound synthases. The active site of these enzymes is a hydrophobic pocket that binds the farnesyl diphosphate substrate and controls the complex series of carbocation rearrangements that lead to the final product.[25]

Conclusion

This compound synthase enzymes are fascinating catalysts that generate a diverse array of sesquiterpenoid products. Their roles in plant defense and as producers of precursors to medicinally relevant compounds highlight their importance in both natural and engineered systems. Further research into the structure, mechanism, and engineering of these enzymes will undoubtedly unlock new opportunities for their application in biotechnology and drug development.

References

The Double-Edged Sword: Unraveling the Ecological Role of Bergamotene in Plant-Insect Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate chemical communication between plants and insects is a cornerstone of terrestrial ecology. Among the vast arsenal (B13267) of plant-produced volatile organic compounds, the sesquiterpene bergamotene has emerged as a fascinating mediator of these interactions, acting as both a beacon for mutualists and a deceptive lure for the enemies of herbivores. This technical guide provides a comprehensive overview of the ecological significance of this compound, with a focus on its dual roles in pollination and defense, detailed experimental methodologies for its study, and the underlying biochemical and neurological pathways.

The Dichotomous Role of this compound: Attractant and Defender

This compound, a group of isomeric sesquiterpene hydrocarbons (C₁₅H₂₄), is a common constituent of the essential oils of various plants. The most ecologically prominent isomer is (E)-α-bergamotene, which has been extensively studied in the wild tobacco plant, Nicotiana attenuata. In this species, this compound plays a remarkable, tissue-specific dual role that elegantly resolves the conflict of attracting a pollinator that is also a potent herbivore.

Pollinator Attraction: At night, the flowers of Nicotiana attenuata release (E)-α-bergamotene to attract its primary pollinator, the tobacco hawk moth, Manduca sexta.[1][2] The volatile compound entices the moths to visit the flowers and has been shown to increase the duration of their proboscis probing, thereby enhancing pollination success.[2][3]

Indirect Defense: During the day, when the larvae of M. sexta are actively feeding on the leaves, the plant releases (E)-α-bergamotene from the damaged foliage. This herbivore-induced plant volatile (HIPV) acts as a chemical cry for help, attracting predatory insects, such as the big-eyed bug, Geocoris spp., which prey on M. sexta eggs and larvae.[2][3] This indirect defense mechanism reduces herbivore pressure on the plant.

This spatiotemporal regulation of a single compound showcases a sophisticated evolutionary adaptation to balance the conflicting pressures of reproduction and defense.

Beyond this well-documented example, this compound isomers also function as pheromones in various insect species, highlighting their broad significance in insect chemical communication.[1] For instance, β-trans-bergamotene is a pheromone for the wasp Melittobia digitata.[1]

Quantitative Insights into this compound-Mediated Interactions

While much of the research describes the qualitative effects of this compound, quantitative data underscores the potency of these interactions. The following tables summarize key quantitative findings from studies on this compound's ecological role.

Plant PartInsect SpeciesType of InteractionQuantitative ObservationReference
Nicotiana attenuata flowersManduca sexta (adult moth)Pollinator AttractionEmission of (E)-α-bergamotene increases pollination success.[2][4]
Nicotiana attenuata leaves (herbivore-damaged)Geocoris spp. (predatory bug)Indirect Defense (Attraction of Predators)Emission of (E)-α-bergamotene attracts predators to herbivore eggs and larvae.[2][3]
Transgenic Nicotiana tabacumMyzus persicae (Green peach aphid)Herbivore AttractionTransgenic plants emitting santalenes and this compound were attractive to green peach aphids.[5]
ParameterPlant/TissueConditionQuantitative ValueReference
(E)-α-bergamotene AccumulationNicotiana attenuata flowers (early stages)ConstitutiveLevels are 10 times higher than in herbivore-elicited leaves.[6]

Experimental Protocols for Studying this compound Interactions

Investigating the ecological role of this compound requires a multidisciplinary approach, combining techniques from analytical chemistry, molecular biology, and behavioral ecology. Below are detailed methodologies for key experiments.

Collection and Analysis of this compound from Plant Headspace

Objective: To collect and quantify the emission of this compound and other volatile organic compounds from plants.

Methodology: Dynamic Headspace Collection Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Plant Enclosure: Enclose the plant or a specific part (e.g., a flower or a leaf) in a volatile-free chamber, typically made of glass or Tedlar bags. For dynamic headspace collection, use a push-pull system where purified air is pushed into the chamber at a constant flow rate, and air is pulled out through a volatile trap.

  • Volatile Trapping: The outlet air is passed through an adsorbent trap, which is a glass tube packed with a polymer adsorbent like Porapak Q or Tenax TA. This traps the volatile compounds from the air stream.

  • Elution: After a set collection period (e.g., 1-8 hours), the trapped volatiles are eluted from the adsorbent using a small volume of a high-purity solvent, such as dichloromethane (B109758) or hexane. An internal standard (e.g., n-octane or nonyl acetate) of a known concentration should be added to the sample for quantification.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the eluate into the GC-MS system.

    • Separation: The compounds are separated based on their boiling points and affinity for the stationary phase in the GC column (e.g., a non-polar DB-5 column). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C).

    • Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that can be compared to a library of known spectra (e.g., NIST library) for identification.

    • Quantification: The amount of this compound is quantified by comparing the peak area of the compound to the peak area of the internal standard.

Behavioral Response of Insects to this compound

Objective: To determine if an insect is attracted to, repelled by, or indifferent to the odor of this compound.

Methodology: Y-Tube Olfactometer Bioassay

  • Apparatus: A Y-tube olfactometer is a Y-shaped glass tube. A stream of purified, humidified air is passed through each arm.

  • Odor Source: In one arm, the air is passed over a source of this compound (e.g., a filter paper treated with a known concentration of synthetic this compound dissolved in a solvent like hexane). The other arm contains a control (e.g., a filter paper with only the solvent).

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A "choice" is recorded when the insect walks a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the this compound-scented arm versus the control arm is recorded. A statistically significant preference for the this compound arm indicates attraction, while a significant preference for the control arm indicates repellency. A chi-square test is typically used to analyze the data.

  • Controls: To avoid positional bias, the Y-tube should be rotated 180 degrees after testing a set number of insects. The entire apparatus should be thoroughly cleaned with solvent and baked between trials to remove any residual odors.

Gene Expression Analysis of this compound Synthase

Objective: To quantify the expression level of the gene responsible for this compound production (e.g., a terpene synthase gene) in different plant tissues or under different conditions.

Methodology: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

  • RNA Extraction: Isolate total RNA from the plant tissue of interest (e.g., flowers, herbivore-damaged leaves) using a commercial kit or a standard protocol like the TRIzol method. The quality and quantity of the RNA should be assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis (Reverse Transcription): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., random hexamers or oligo(dT) primers). This cDNA will serve as the template for the qPCR reaction.

  • Primer Design: Design specific primers that will amplify a short region (e.g., 100-200 base pairs) of the target terpene synthase gene and a reference gene (a housekeeping gene with stable expression, such as actin or ubiquitin).

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase in a reaction buffer.

  • Thermal Cycling: Perform the qPCR in a real-time PCR machine. The machine cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. The fluorescent dye intercalates into the double-stranded DNA, and the increase in fluorescence is measured in real-time.

  • Data Analysis: The cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq). The relative expression of the target gene is calculated using the ΔΔCq method, which normalizes the Cq value of the target gene to the Cq value of the reference gene.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding the complex biological systems involved in this compound's ecological role. The following sections provide DOT language scripts to generate visualizations of key pathways and workflows.

Biosynthesis of α-Bergamotene

The biosynthesis of this compound isomers begins with the universal precursor for all terpenes, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. A specific terpene synthase then catalyzes the cyclization of FPP to form the this compound skeleton.

This compound Biosynthesis cluster_pathway Mevalonate / MEP Pathway Precursors Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) FPP Farnesyl Pyrophosphate Precursors->FPP via Geranyl Pyrophosphate Bergamotene_Synthase α-Bergamotene Synthase (e.g., NaTPS38) FPP->Bergamotene_Synthase alpha_this compound α-Bergamotene Bergamotene_Synthase->alpha_this compound

Biosynthesis of α-Bergamotene from FPP.
Experimental Workflow: Y-Tube Olfactometer Assay

The Y-tube olfactometer is a standard piece of equipment for studying insect olfactory responses. The following diagram illustrates the typical workflow of such an experiment.

Y_Tube_Olfactometer_Workflow cluster_setup 1. Apparatus Setup cluster_experiment 2. Experiment Execution cluster_analysis 3. Data Analysis Air_Source Purified Air Source Splitter Airflow Splitter Air_Source->Splitter Arm_A Arm A: Test Odor (this compound) Splitter->Arm_A Arm_B Arm B: Control (Solvent) Splitter->Arm_B Y_Tube Y-Tube Junction Arm_A->Y_Tube Arm_B->Y_Tube Insect_Release Release Insect at Base Y_Tube->Insect_Release Observation Observe Choice (e.g., 5 min) Insect_Release->Observation Record_Choice Record Choice (Arm A or Arm B) Observation->Record_Choice Data_Pool Pool Data from Multiple Replicates Record_Choice->Data_Pool Stats Statistical Test (e.g., Chi-Square) Data_Pool->Stats Conclusion Draw Conclusion: Attraction, Repellency, or No Preference Stats->Conclusion

Workflow for a Y-tube olfactometer bioassay.
Insect Olfactory Signaling Pathway

The perception of this compound by an insect begins with its detection by olfactory receptors on the antennae. This triggers a signal transduction cascade that ultimately leads to a behavioral response.

Insect_Olfactory_Signaling cluster_perception Antennal Sensillum cluster_transduction Olfactory Receptor Neuron cluster_processing Antennal Lobe & Brain This compound This compound Molecule OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Synapse Synapse in Antennal Lobe Action_Potential->Synapse Brain Higher Brain Centers (e.g., Mushroom Bodies) Synapse->Brain Behavior Behavioral Response (Attraction/Repellency) Brain->Behavior

References

Preliminary Studies on the Therapeutic Potential of Bergamotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene, a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄, is a naturally occurring compound found in the essential oils of various plants, notably the bergamot orange (Citrus bergamia). It exists in several isomeric forms, including α-bergamotene and β-bergamotene, each with cis and trans stereoisomers. While research on the therapeutic potential of isolated this compound is still in its nascent stages, preliminary studies on bergamot essential oil and its extracts, rich in this compound and other bioactive compounds, suggest a range of promising pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data from preliminary studies on bergamot extracts and related compounds. It is important to note that data on isolated this compound is limited, and much of the current knowledge is derived from studies on complex mixtures or structurally similar molecules like bergamottin.

Table 1: Anti-inflammatory Activity

Test SubstanceModelParameter MeasuredResult
Bergamot Essential Oil (BEO)Carrageenan-induced rat paw edemaInhibition of edemaED₅₀: 0.079 mL/kg[1]
Bergamot Essential Oil-Free Fraction (BEO-FF)Carrageenan-induced rat paw edemaReduction in paw volume51% reduction at 86.2 mg/kg; 59.7% reduction at 431.2 mg/kg (at 3 hours)[1]
Bergamot Essential Oil-Free Fraction (BEO-FF)Carrageenan-induced inflammation in ratsReduction of pro-inflammatory cytokinesIL-1β, IL-6, and TNF-α levels significantly reduced by 86.2 mg/kg BEO-FF[1]

Table 2: Anticancer Activity

Test SubstanceCell LineParameter MeasuredResult
BergamottinHuman colon cancer (HT-29, RKO)Growth inhibitionIC₅₀: 12.5 μM
Bergamot Juice Extract (BJe)Human colon cancer (HT-29)Induction of apoptosisDose-dependent increase in apoptosis

Table 3: Antimicrobial Activity

Test SubstanceMicroorganismParameter MeasuredResult
Bergamot Essential Oil (BEO)Staphylococcus aureus ATCC 29213 & 25923Minimum Inhibitory Concentration (MIC)0.5% (v/v)[2]
Bergamot Essential Oil (BEO)Escherichia coli ATCC 25922Minimum Inhibitory Concentration (MIC)1% (v/v)[2]
Bergamot Essential Oil (BEO)Listeria monocytogenesMinimum Inhibitory Concentration (MIC)0.625 µL/mL (for the most efficient BEO)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary assessment of this compound's therapeutic potential.

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound dissolved in a suitable vehicle) is administered intraperitoneally or orally.

    • After a set pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage of edema inhibition is calculated for each group compared to the control group (vehicle + carrageenan).

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Griess Assay for Nitric Oxide Production

This assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of a compound by its ability to inhibit NO production in stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatants.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by this compound and its related compounds, based on current research.

anti_inflammatory_pathway cluster_NFkB_complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degradation & Release of NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription This compound This compound (Proposed) This compound->IKK Inhibits (Proposed) This compound->NFkB_active Inhibits Translocation (Proposed) anticancer_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Invasion TranscriptionFactors->Proliferation Promotes Apoptosis Apoptosis Bax Bax Caspases Caspases Bax->Caspases Activates Bcl2 Bcl-2 Bcl2->Caspases Inhibits Caspases->Apoptosis This compound This compound (Proposed) This compound->Raf Inhibits (Proposed) This compound->Bax Upregulates (Proposed) This compound->Bcl2 Downregulates (Proposed) experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture 1. Cell Culture (e.g., Macrophages, Cancer Cells) Treatment 2. Treatment with this compound CellCulture->Treatment MTT 3a. MTT Assay (Cytotoxicity/Viability) Treatment->MTT Griess 3b. Griess Assay (NO Production) Treatment->Griess ELISA 3c. ELISA (Cytokine Levels) Treatment->ELISA WesternBlot 3d. Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Griess->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis AnimalModel 1. Animal Model (e.g., Rat Paw Edema) CompoundAdmin 2. This compound Administration AnimalModel->CompoundAdmin Measurement 3. Measurement of Inflammatory Response CompoundAdmin->Measurement Histo 4. Histopathological Analysis Measurement->Histo Histo->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Bergamotene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene is a group of naturally occurring bicyclic sesquiterpenes with the molecular formula C₁₅H₂₄.[1][2][3] These compounds exist as several structural and stereoisomers, primarily α-bergamotene and β-bergamotene, each with cis and trans configurations.[1] Found in the essential oils of numerous plants, this compound is noted for its characteristic woody, spicy, and citrusy aroma.[2] α-trans-Bergamotene is often the most abundant isomer.[4] Beyond its use in the fragrance industry, this compound plays a significant role in ecological interactions, acting as an insect pheromone and a component of plant defense mechanisms.[1][3] For instance, the tobacco plant Nicotiana attenuata emits α-trans-bergamotene to attract pollinators at night and predatory insects during the day to protect against herbivores.[1][3] This document provides detailed protocols for the extraction and isolation of this compound from essential oils for research and development purposes.

Key Isomers of this compound:

  • α-trans-Bergamotene: Found in oils of carrot, bergamot, lime, and citron.[1]

  • α-cis-Bergamotene

  • β-trans-Bergamotene: Acts as a pheromone for the wasp Melittobia digitata.[1][3]

  • β-cis-Bergamotene

Source Materials

This compound is present in a variety of essential oils. The choice of source material will depend on the desired isomer and potential yield.

Table 1: Common Essential Oil Sources for this compound

Essential Oil Source Notable this compound Isomers References
Bergamot (Citrus bergamia) α-Bergamotene [1][2]
Carrot Seed (Daucus carota) α-Bergamotene [1]
Goutweed (Aegopodium podagraria) (E)-β-bergamotene (11.75% of oil) [5]
Canadian Fleabane (Erigeron canadensis) Not specified [6]
Copaiba (Copaifera sp.) Not specified [6]
Patchouli (Pogostemon cablin) Not specified [2]
Cedarwood (Cedrus sp.) Not specified [2]

| Lime, Citron, Kumquat | α-Bergamotene |[1] |

Extraction Methodologies

The extraction of this compound is typically a two-stage process: first, the essential oil is extracted from the raw plant material, and second, this compound can be further isolated from the essential oil if required, though often the complete essential oil is analyzed. The initial extraction from plant material is commonly achieved via cold pressing (for citrus peels) or distillation.[7][8][9] The following protocols focus on methods to obtain this compound-rich essential oils.

Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like sesquiterpenes from plant materials.[9][10] The process uses steam to vaporize the volatile compounds, which are then condensed and collected.[10][11] This method is advantageous as it yields products free of organic solvents and is relatively low-cost.[10][12]

Protocol:

  • Preparation of Plant Material:

    • Select the appropriate plant part (e.g., fruit peel for bergamot, leaves, roots).

    • Reduce the particle size of the material by grinding or chopping to increase the surface area for efficient extraction.

  • Apparatus Setup:

    • Assemble a steam distillation apparatus, which includes a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a Florentine flask or separatory funnel).

  • Extraction Process:

    • Place the prepared plant material into the still.

    • Introduce steam from the generator into the bottom of the still. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and oil vapor travels to the condenser.

    • Cool water circulating through the condenser jacket cools the vapor, causing it to condense back into a liquid.

  • Collection and Separation:

    • Collect the liquid mixture (hydrosol and essential oil) in the receiving vessel.

    • As essential oils are generally immiscible with water, they will form a separate layer.

    • Separate the essential oil layer from the aqueous layer (hydrosol).

  • Drying:

    • Add a suitable amount of anhydrous sodium sulfate (B86663) to the collected essential oil to remove any residual water.[12]

    • Filter or decant the dried oil to obtain the final product.

dot

G Workflow for Steam Distillation cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Drying cluster_final Final Product & Analysis plant_material Plant Material (e.g., Bergamot Peels) grinding Grind/Chop Material plant_material->grinding still Load Material into Still grinding->still steam Inject Steam still->steam vaporization Vaporization of Volatiles steam->vaporization condensation Condensation vaporization->condensation collection Collect Distillate (Oil + Water) condensation->collection separation Separate Oil and Water Layers collection->separation drying Dry Oil with Na₂SO₄ separation->drying final_oil This compound-Rich Essential Oil drying->final_oil gcms GC-MS Analysis final_oil->gcms G Workflow for Ultrasonic-Assisted Solvent Extraction cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery cluster_final Final Product & Analysis plant_material Plant Material freeze_dry Freeze-Dry plant_material->freeze_dry pulverize Pulverize (30-50 mesh) freeze_dry->pulverize mix Mix with Solvent (e.g., Ethanol) pulverize->mix ultrasonication Apply Ultrasonication mix->ultrasonication repeat Repeat Extraction 2-4x ultrasonication->repeat filter Filter to Collect Extract repeat->filter concentrate Concentrate via Rotary Evaporation filter->concentrate final_oil This compound-Rich Extract concentrate->final_oil gcms GC-MS Analysis final_oil->gcms G Workflow for Supercritical Fluid Extraction (SFE) cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation cluster_final Final Product & Analysis plant_material Dried, Ground Plant Material load_vessel Load into Extraction Vessel plant_material->load_vessel extraction Pass SC-CO₂ Through Vessel load_vessel->extraction co2 Liquid CO₂ pump Pressurize & Heat CO₂ to Supercritical State co2->pump pump->extraction separator Flow to Separator extraction->separator depressurize Depressurize separator->depressurize collection Collect Precipitated Oil depressurize->collection recycle Recycle Gaseous CO₂ depressurize->recycle final_oil This compound-Rich Extract collection->final_oil gcms GC-MS Analysis final_oil->gcms G General Workflow and Isomer Relationship cluster_workflow General Workflow cluster_isomers This compound Isomers (C₁₅H₂₄) plant Plant Material extraction Extraction (Distillation, SFE, etc.) plant->extraction oil Essential Oil extraction->oil analysis Analysis (GC-MS) oil->analysis alpha α-Bergamotene analysis->alpha Identifies alpha_trans α-trans alpha->alpha_trans alpha_cis α-cis alpha->alpha_cis beta β-Bergamotene beta_trans β-trans beta->beta_trans beta_cis β-cis beta->beta_cis

References

Application Notes and Protocols for the Isolation and Purification of α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of the sesquiterpene α-bergamotene from natural sources, primarily bergamot essential oil. The methodologies described herein are based on established principles of natural product chemistry and are intended to guide researchers in obtaining high-purity α-bergamotene for further study and development.

Introduction

Alpha-bergamotene (C₁₅H₂₄) is a bicyclic sesquiterpene found in various plants, notably in the essential oil of bergamot (Citrus bergamia)[1][2]. It exists as different isomers, with the trans-isomer being a significant component of bergamot oil[1]. As a volatile organic compound, α-bergamotene contributes to the characteristic aroma of these essential oils. The isolation and purification of α-bergamotene are essential for its structural elucidation, pharmacological evaluation, and potential use as a chemical standard or therapeutic agent.

Data Presentation

Physical and Chemical Properties of α-Bergamotene
PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
AppearanceColorless to pale yellow liquid
OdorWoody, spicy, citrusy
Boiling Point253-254 °C
Flash Point> 100 °C
Composition of Bergamot Essential Oil

The concentration of α-bergamotene and other major components can vary depending on the source and extraction method of the bergamot essential oil.

CompoundConcentration Range (%)
Limonene25 - 55
Linalyl acetate (B1210297)15 - 40
Linalool2 - 20
γ-Terpinene5 - 11
β-Pinene4 - 11
(E)-α-Bergamotene 0.2 - 0.9
β-Bisabolene0.3 - 1.5

Data compiled from multiple sources indicating typical ranges.[1][2][3]

Experimental Protocols

The isolation and purification of α-bergamotene from bergamot essential oil is a multi-step process that involves the initial extraction of the essential oil, followed by fractionation to enrich the sesquiterpene content, and finally, chromatographic separation to isolate pure α-bergamotene.

Protocol 1: Extraction of Bergamot Essential Oil by Cold Pressing

Cold pressing is the preferred method for extracting citrus essential oils as it avoids thermal degradation of volatile compounds[4].

Materials and Equipment:

  • Fresh bergamot fruit (Citrus bergamia)

  • Mechanical cold press

  • Centrifuge

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Amber glass storage bottles

Procedure:

  • Thoroughly wash and dry the fresh bergamot fruit.

  • Manually or mechanically separate the peel (flavedo) from the fruit.

  • Subject the peels to mechanical cold pressing to rupture the oil glands and release the essential oil.

  • Collect the resulting emulsion of essential oil and aqueous phase.

  • Centrifuge the emulsion at 4000 rpm for 20 minutes to separate the bulk of the oil from the aqueous layer.

  • Carefully transfer the oil layer to a separatory funnel and allow it to stand for 1-2 hours for further separation.

  • Drain the lower aqueous layer.

  • Dry the essential oil by adding anhydrous sodium sulfate and allowing it to stand for 30 minutes with occasional swirling.

  • Decant the clear essential oil into an amber glass bottle, flush with nitrogen, and store at 4°C.

Protocol 2: Fractionation of Bergamot Essential Oil by Vacuum Distillation

To enrich the sesquiterpene fraction, including α-bergamotene, the more volatile monoterpenes are removed by vacuum distillation[5].

Materials and Equipment:

  • Crude bergamot essential oil

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Manometer

Procedure:

  • Set up the vacuum distillation apparatus.

  • Place the crude bergamot essential oil into the round-bottom flask.

  • Begin stirring and gradually apply vacuum, reducing the pressure to approximately 1-5 mmHg.

  • Gently heat the oil using the heating mantle. The temperature should be kept low (typically 40-60°C) to prevent degradation of the desired compounds.

  • Collect the initial fraction, which will be rich in volatile monoterpenes like limonene.

  • Continue the distillation until the rate of distillate collection significantly decreases.

  • The residue remaining in the distillation flask is the terpene-less or sesquiterpene-rich fraction.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Collect and store the sesquiterpene-rich fraction at 4°C for further purification.

Protocol 3: Isolation of α-Bergamotene by Column Chromatography

This protocol describes the separation of α-bergamotene from the sesquiterpene-rich fraction using column chromatography.

Materials and Equipment:

  • Sesquiterpene-rich fraction of bergamot oil

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Fraction collector or collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Anisaldehyde staining solution

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the sesquiterpene-rich fraction in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane.

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and increasing in a stepwise or gradient manner). This will help to elute compounds with slightly higher polarity.

  • Fraction Analysis (TLC):

    • Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 98:2).

    • Visualize the spots under a UV lamp and/or by staining with anisaldehyde solution followed by gentle heating.

    • Fractions containing compounds with similar Rf values are pooled. Non-polar compounds like sesquiterpenes will elute first with non-polar solvents.

  • Identification of α-Bergamotene:

    • Analyze the pooled fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-bergamotene.

    • Compare the mass spectrum and retention time with a known standard or literature data.

  • Solvent Removal:

    • Combine the fractions containing pure α-bergamotene.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (<40°C) to obtain the purified α-bergamotene.

Protocol 4: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for determining the purity of volatile compounds like α-bergamotene.[6]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: 240°C for 5 minutes.

  • MS Detector:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

Procedure:

  • Prepare a dilute solution of the purified α-bergamotene in hexane (e.g., 1 µL/mL).

  • Inject 1 µL of the solution into the GC-MS system.

  • Acquire the chromatogram and mass spectra.

  • The purity is determined by the relative peak area of α-bergamotene in the total ion chromatogram (TIC).

  • Confirm the identity of the peak by comparing its mass spectrum with a reference library (e.g., NIST).

Mandatory Visualization

experimental_workflow start Bergamot Fruit cold_pressing Cold Pressing start->cold_pressing centrifugation Centrifugation & Separation cold_pressing->centrifugation crude_oil Crude Bergamot Oil centrifugation->crude_oil vacuum_distillation Vacuum Distillation crude_oil->vacuum_distillation monoterpenes Monoterpene Fraction (Discarded) vacuum_distillation->monoterpenes Volatiles sesquiterpene_fraction Sesquiterpene-Rich Fraction vacuum_distillation->sesquiterpene_fraction Residue column_chromatography Column Chromatography sesquiterpene_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection gcms_analysis GC-MS Analysis of Fractions fraction_collection->gcms_analysis pooling Pooling of Pure Fractions gcms_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_alpha_bergamotene Purified α-Bergamotene solvent_removal->pure_alpha_this compound purity_assessment Purity Assessment (GC-MS) pure_alpha_this compound->purity_assessment final_product High-Purity α-Bergamotene purity_assessment->final_product

Caption: Workflow for the isolation and purification of α-bergamotene.

biosynthesis_pathway fpp Farnesyl Pyrophosphate (FPP) enzyme exo-alpha-bergamotene synthase fpp->enzyme alpha_this compound α-Bergamotene enzyme->alpha_this compound

Caption: Simplified biosynthesis of α-bergamotene.

References

Application Note: Analysis of Bergamotene Isomers in Plant Extracts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of bergamotene isomers, including α-bergamotene and β-bergamotene, in various plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Bergamotenes are significant sesquiterpenes contributing to the aromatic profile and potential bioactivity of many essential oils and plant-derived products. Accurate identification and quantification of these isomers are crucial for quality control, authentication, and research in the fields of natural products, food science, and drug development. This document outlines detailed protocols for sample preparation, GC-MS analysis, and data interpretation, supplemented with quantitative data and visual workflows to aid researchers.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoid compounds that are major constituents of essential oils derived from plants.[1] Among these, this compound isomers, such as α-trans-bergamotene, are noted for their characteristic aromas and are found in a variety of plants, including those of the Citrus genus. The structural similarity of these isomers presents an analytical challenge, necessitating high-resolution chromatographic techniques for their separation and sensitive detection methods for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like terpenes due to its high separation efficiency and definitive identification capabilities.[2][3] This note details a robust GC-MS method for the analysis of this compound isomers in complex plant matrices.

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes a general method for the extraction of sesquiterpenes from dried plant material. The choice of solvent may need to be optimized based on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • Ethyl acetate (B1210297) (GC grade)[1]

  • Anhydrous sodium sulfate[1]

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Micropipettes

Procedure:

  • Weigh 100 mg of dried, powdered plant material into a 2 mL glass vial.[1]

  • Add 1.5 mL of ethyl acetate to the vial.[1] For alternative solvents, pentane, hexane, or ethanol (B145695) can be used.[2]

  • Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.[1]

  • Sonicate the sample for 15 minutes in an ultrasonic bath.[1][2]

  • Centrifuge the vial at 5000 x g for 10 minutes to pellet the plant material.[1]

  • Carefully transfer the supernatant to a clean glass vial.[1]

  • Add a small amount of anhydrous sodium sulfate (B86663) to the supernatant to remove any residual water.[1]

  • Transfer the dried extract to a new vial for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the separation and detection of this compound isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent[2]

  • Mass Spectrometer: Agilent 5977A or equivalent[2]

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][4]

  • Injector Temperature: 250 °C.[2][4]

  • Injection Mode: Split (40:1) or splitless, depending on sample concentration.[4]

  • Injection Volume: 1-2 µL.[4][5]

  • Oven Temperature Program:

    • Initial temperature: 60-85 °C, hold for 1-5 minutes.[4][6]

    • Ramp 1: Increase to 185-190 °C at a rate of 3 °C/min.[2][4]

    • Ramp 2: Increase to 250-280 °C at a rate of 5-20 °C/min, hold for 2-5 minutes.[1][2][4]

MS Conditions:

  • Ion Source Temperature: 230 °C.[2][4]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][4]

  • Mass Range: m/z 40-500.[2]

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.

Data Presentation

Identification of this compound Isomers

The identification of this compound isomers is based on a combination of their mass spectra and retention indices. The molecular ion for this compound (C₁₅H₂₄) is m/z 204.[7] Key fragment ions can be used to differentiate between isomers, although co-elution can be a challenge. Two-dimensional GC (GCxGC-TOFMS) can provide enhanced separation for complex mixtures.[5]

Table 1: Mass Spectral Data for α-Bergamotene

Retention Time (min)Compound NameMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
~18.1α-BergamoteneC₁₅H₂₄20491, 93, 105, 119, 133, 147, 161, 204

Data compiled from publicly available spectral libraries and research articles.[7]

Quantitative Analysis

For accurate quantification, an internal standard such as n-tridecane or a stable isotope-labeled analog like α-Farnesene-d6 can be used to correct for variations in sample preparation and instrument response.[1][8]

Table 2: Example Quantitative Data of this compound Isomers in Plant Essential Oils

Plant SpeciesEssential Oil Sourceα-Bergamotene (%)β-Bergamotene (%)Other Isomers (%)Reference
Solanum habrochaitesTrichomesPresentPresentexo-α-bergamotene, endo-β-bergamotene[9]
Citrus bergamia (Bergamot)PeelReported--[10][11]
Atractylodes lanceaRhizome--Hinesol, β-eudesmol[4]

Note: The relative abundance of isomers can vary significantly based on the plant's geographical origin, harvest time, and extraction method.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Ethyl Acetate, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Anhydrous Na2SO4) supernatant->drying gcms_analysis GC-MS Analysis drying->gcms_analysis data_processing Data Processing & Analysis gcms_analysis->data_processing identification Isomer Identification (Mass Spectra, Retention Index) data_processing->identification quantification Quantification (Internal Standard) data_processing->quantification

Caption: GC-MS analysis workflow for this compound isomers.

Relationship of this compound Isomers

bergamotene_isomers Sesquiterpene Sesquiterpene This compound (C15H24) This compound (C15H24) Sesquiterpene->this compound (C15H24) alpha-Bergamotene alpha-Bergamotene This compound (C15H24)->alpha-Bergamotene beta-Bergamotene beta-Bergamotene This compound (C15H24)->beta-Bergamotene exo-alpha-Bergamotene exo-alpha-Bergamotene alpha-Bergamotene->exo-alpha-Bergamotene endo-beta-Bergamotene endo-beta-Bergamotene beta-Bergamotene->endo-beta-Bergamotene

Caption: Structural relationship of this compound isomers.

Conclusion

The GC-MS methodology presented in this application note provides a reliable and robust framework for the analysis of this compound isomers in plant extracts. The detailed protocols for sample preparation and instrument parameters, combined with clear data interpretation guidelines, will support researchers in achieving accurate and reproducible results. This work is critical for the quality assessment of essential oils and for advancing research into the biological activities of these important natural compounds.

References

Application Notes and Protocols for the Structural Elucidation of Bergamotene Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene, a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄, is a significant constituent of various essential oils, notably from bergamot, carrot, and lime.[1] It exists as two primary structural isomers, α-bergamotene and β-bergamotene, which differ in the position of a double bond. These isomers, along with their stereoisomers (cis/trans or endo/exo), contribute to the characteristic aroma and potential biological activities of these natural extracts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure determination and differentiation of these closely related isomers.[2] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of α- and β-bergamotene.

Data Presentation: Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for α-bergamotene and β-bergamotene, critical for their identification and structural assignment. Data is referenced to TMS (Tetramethylsilane) at 0 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-Bergamotene

Position¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δн) in ppm
146.82.02
2145.8-
3118.95.29
431.52.22
541.22.41
646.1-
738.92.02
827.21.89
940.82.05
10124.65.11
11131.4-
1225.71.68
1317.71.60
1422.81.05
1520.91.64

Table 2: ¹H and ¹³C NMR Spectroscopic Data for β-Bergamotene

Position¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δн) in ppm
147.92.08
2151.8-
3106.34.51, 4.72
431.42.35
540.82.50
645.9-
738.71.95
826.11.98
941.12.08
10124.85.12
11131.2-
1225.71.68
1317.61.60
1423.31.09
1521.11.25

Experimental Protocols

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

Protocol 1: Sample Preparation
  • Sample Requirements: For ¹H NMR, 5-25 mg of purified this compound isomer is required. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound. Ensure the solvent is free from water and other impurities.

  • Procedure:

    • Accurately weigh the purified this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is a minimum of 4 cm to allow for proper shimming.

    • Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific NMR spectrometer used.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • 1D ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 2-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 0-160 ppm.

    • Number of Increments: 128-256 in the F1 dimension.

    • Number of Scans: 4-16 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 0-220 ppm.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 8-32 per increment.

    • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Protocol 3: Data Processing and Analysis
  • Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio or resolution.

  • Phase correct the spectra manually or automatically.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the 2D spectra to establish correlations:

    • COSY: Identify cross-peaks to determine proton-proton spin-spin coupling networks.

    • HSQC: Correlate proton signals with their directly attached carbon signals.

    • HMBC: Identify cross-peaks to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations that differentiate the α and β isomers.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation sample Purified this compound Isomer dissolve Dissolve in CDCl3 sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) transfer->nmr_acq process Data Processing & Referencing nmr_acq->process assign_1d Assign ¹H & ¹³C Signals process->assign_1d assign_2d Analyze 2D Correlations assign_1d->assign_2d structure Assemble Structure assign_2d->structure elucidate Confirm α- or β-Bergamotene Structure structure->elucidate

Figure 1: Workflow for this compound Structure Elucidation.

alpha_bergamotene_correlations cluster_cosy Key COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) H3 H-3 (5.29) H4 H-4 (2.22) H3->H4 H5 H-5 (2.41) H4->H5 H9 H-9 (2.05) H10 H-10 (5.11) H9->H10 H15 H-15 (1.64) C2 C-2 (145.8) H15->C2 C3 C-3 (118.9) H15->C3 H12 H-12 (1.68) C11 C-11 (131.4) H12->C11 C10 C-10 (124.6) H12->C10

Figure 2: Key 2D NMR Correlations for α-Bergamotene.

beta_bergamotene_correlations cluster_cosy Key COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) H4 H-4 (2.35) H5 H-5 (2.50) H4->H5 H9 H-9 (2.08) H10 H-10 (5.12) H9->H10 H3 H-3 (4.51, 4.72) C2 C-2 (151.8) H3->C2 C4 C-4 (31.4) H3->C4 H12 H-12 (1.68) C11 C-11 (131.2) H12->C11 C10 C-10 (124.8) H12->C10

Figure 3: Key 2D NMR Correlations for β-Bergamotene.

References

Synthesis of Bergamotene Derivatives for Bioactivity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bergamotene derivatives and their evaluation for various biological activities. Bergamotenes, a class of bicyclic sesquiterpenes, and their analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This document outlines detailed synthetic protocols, summarizes key bioactivity data, and illustrates relevant signaling pathways and experimental workflows.

Introduction

Bergamotenes are naturally occurring isomeric compounds with the molecular formula C15H24, primarily found in the essential oils of plants like bergamot, carrot, and lime.[2] The core structure features a bicyclo[3.1.1]heptane skeleton. The main isomers, α-bergamotene and β-bergamotene, differ in the position of a double bond and exist as cis and trans stereoisomers. The diverse biological activities exhibited by this compound derivatives, such as anti-inflammatory, cytotoxic, and antimicrobial effects, make them attractive scaffolds for the development of new therapeutic agents.[1] This document focuses on the chemical synthesis of this compound derivatives to enable structure-activity relationship (SAR) studies and further drug discovery efforts.

Data Presentation: Bioactivity of this compound Derivatives

The following table summarizes the quantitative bioactivity data for various this compound derivatives and related compounds. This data is essential for comparing the potency of different analogs and understanding their structure-activity relationships.

Compound/ExtractBioactivityAssay SystemIC50 / MIC / OtherReference
Bergamot Essential Oil (BEO)Anti-inflammatoryCarrageenan-induced rat paw edemaED50: 0.079 mL/kg[1]
Bergamot Juice Extract (BJe)Anti-inflammatoryLPS-stimulated THP-1 cellsInhibition of TNF-α, IL-1β, IL-6
Oliganin BAnti-inflammatoryNO production in LPS-stimulated RAW264.7 cellsIC50: 21.65 µM
Oliganin HAnti-inflammatoryNO production in LPS-stimulated RAW264.7 cellsIC50: 49.28 µM
Bergamot Essential Oil (BEO)AntimicrobialListeria monocytogenesMIC: 0.625 µL/mL[3][4]
Bergamot Flavonoid ExtractAntimicrobialEscherichia coliMIC: 200-800 µg/mL
Sterenoid ECytotoxicityHL-60 (leukemia) cellsIC50: 4.7 µM[5]
Sterenoid ECytotoxicitySMMC-7721 (hepatic cancer) cellsIC50: 7.6 µM[5]
Synthetic β-nitrostyrene derivative (CYT-Rx20)CytotoxicityMCF-7 (breast cancer) cellsIC50: 0.81 µg/mL[6]
Synthetic β-nitrostyrene derivative (CYT-Rx20)CytotoxicityMDA-MB-231 (breast cancer) cellsIC50: 1.82 µg/mL[6]

Experimental Protocols

I. Synthesis of Racemic α-trans- and β-trans-Bergamotene

The following protocol is based on the total synthesis developed by E. J. Corey and coworkers, which remains a landmark achievement in terpene synthesis. The key steps involve a photocyclization to form the bicyclic core and a subsequent pinacol (B44631) rearrangement for ring expansion.

A. Synthesis of the Photocyclization Precursor (A 2-allyl-1,3-butadiene derivative)

A detailed, multi-step synthesis is required to prepare the acyclic precursor for photocyclization. This typically involves standard organic transformations to construct the carbon skeleton with the necessary functional groups. Due to the complexity, a generalized outline is provided.

  • Objective: To synthesize a 2-allyl-1,3-butadiene derivative.

  • General Strategy: The synthesis often starts from commercially available materials and involves steps such as Wittig reactions to introduce double bonds and alkylation reactions to attach the allyl group.

  • Purification: Purification at each step is critical and is typically achieved by column chromatography on silica (B1680970) gel.

B. Intramolecular [2+2] Photocyclization

This crucial step forms the bicyclo[2.1.1]hexane ring system.

  • Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter is required. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: a. Dissolve the 2-allyl-1,3-butadiene derivative in an appropriate solvent (e.g., anhydrous acetonitrile (B52724) or hexane) in the photoreactor. The concentration should be optimized, but typically ranges from 0.01 to 0.1 M. b. Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. c. Irradiate the solution with the mercury lamp at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). d. Upon completion, remove the solvent under reduced pressure. e. Purify the resulting methylenebicyclo[2.1.1]hexane product by column chromatography.

C. Pinacol-Type Ring Expansion

This step expands the four-membered ring of the bicyclo[2.1.1]hexane system to the five-membered ring of the this compound skeleton.

  • Objective: To convert the photocyclization product to a diol suitable for pinacol rearrangement. This often involves dihydroxylation of a double bond.

  • Procedure for Dihydroxylation: a. Dissolve the bicyclic alkene in a mixture of acetone (B3395972) and water. b. Add a catalytic amount of osmium tetroxide (OsO4) or a less toxic alternative like potassium permanganate (B83412) (KMnO4) under cold conditions. c. The reaction is typically stirred for several hours until the starting material is consumed (monitored by TLC). d. Quench the reaction with a suitable reagent (e.g., sodium bisulfite for KMnO4). e. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude diol.

  • Procedure for Pinacol Rearrangement: a. Dissolve the purified diol in a suitable solvent (e.g., diethyl ether or dichloromethane). b. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, at 0 °C. c. Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitored by TLC or GC). d. Quench the reaction with a saturated solution of sodium bicarbonate. e. Extract the product, dry the organic layer, and concentrate. f. Purify the resulting ketone by column chromatography.

D. Final Conversion to α-trans- and β-trans-Bergamotene

The ketone intermediate is then converted to the final this compound isomers through a series of functional group manipulations.

  • Strategy: This typically involves a Wittig reaction or a similar olefination to introduce the exocyclic double bond for β-bergamotene or an elimination reaction to form the endocyclic double bond for α-bergamotene.

  • Purification: The final products are purified by column chromatography to separate the isomers.

II. Bioactivity Assays

A. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. d. After incubation, collect the cell supernatant. e. Determine the NO concentration in the supernatant using the Griess reagent. f. Measure cell viability using the MTT assay to rule out cytotoxic effects. g. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

B. Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.

  • Assay Procedure: a. Seed the cells in a 96-well plate and allow them to attach. b. Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.

C. Antimicrobial Activity Assay (Broth Microdilution Method)

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

  • Assay Procedure: a. Serially dilute the this compound derivatives in a 96-well microplate containing broth medium. b. Add the microbial inoculum to each well. c. Incubate the plate under appropriate conditions for 24-48 hours. d. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a generalized experimental workflow.

G cluster_synthesis Synthesis Workflow cluster_bioactivity Bioactivity Testing Workflow Start Commercially Available Starting Materials Step1 Multi-step Synthesis of Photocyclization Precursor Start->Step1 Step2 Intramolecular [2+2] Photocyclization Step1->Step2 Step3 Pinacol-Type Ring Expansion Step2->Step3 Step4 Functional Group Manipulation Step3->Step4 End Purified this compound Derivatives Step4->End Input Synthesized Derivatives Assay1 Anti-inflammatory Assay Input->Assay1 Assay2 Cytotoxicity Assay Input->Assay2 Assay3 Antimicrobial Assay Input->Assay3 Data IC50 / MIC Data Analysis Assay1->Data Assay2->Data Assay3->Data

Caption: Generalized workflow for the synthesis and bioactivity testing of this compound derivatives.

NFkB_Pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates This compound This compound Derivatives This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK_Pathway MAPK Signaling Pathway Modulation Stimulus External Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Response Inflammatory Response TranscriptionFactors->Response This compound This compound Derivatives This compound->MAPKK inhibits

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Testing the Antimicrobial Activity of Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene is a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists in several isomeric forms, including α- and β-bergamotene, which are found in the essential oils of various plants, notably bergamot citrus fruit.[1] Sesquiterpenes, as a class of natural products, have garnered significant interest for their diverse biological activities, including antimicrobial properties.[2][3] This document provides a detailed protocol for evaluating the antimicrobial activity of this compound, focusing on the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The proposed mechanism of action, primarily centered on the disruption of the bacterial cell membrane, is also discussed.

Data Presentation

While specific quantitative data on the antimicrobial activity of isolated this compound is limited in publicly available literature, the following tables summarize the activity of bergamot essential oil (which contains this compound isomers) and a structurally related sesquiterpene, ar-curcumene (B162097). This data can serve as a preliminary reference for expected antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Bergamot Essential Oil against Various Bacterial Strains

Bacterial StrainGram TypeMIC RangeReference
Listeria monocytogenesGram-positive0.625 - 5.0 µL/mL[4]
Staphylococcus aureusGram-positive31.25 µg/mL[5]
Escherichia coliGram-negative500 µg/mL[5]

Note: The exact concentration of this compound within the tested essential oils is not specified in these studies.

Table 2: Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) of the Sesquiterpene ar-curcumene

Microbial StrainTypeMICMFCReference
Saccharomyces cerevisiaeYeast0.8 mg/mL0.8 mg/mL[6]
Candida albicansYeast3.2 mg/mL6.4 mg/mL[6]
Staphylococcus aureusGram-positive13 mg/mL13 mg/mL[7]
Bacillus subtilisGram-positive13 mg/mL13 mg/mL[7]
Escherichia coliGram-negative13 mg/mL13 mg/mL[7]
Pseudomonas aeruginosaGram-negative13 mg/mL13 mg/mL[7]

Note: ar-curcumene is a structurally related sesquiterpene, and its antimicrobial activity may provide an indication of the potential efficacy of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against a panel of pathogenic and non-pathogenic bacteria.

Materials:

  • This compound (α- or β-isomer, specified purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • 96-well microtiter plates (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27851, Enterococcus faecalis ATCC 29212)

  • Spectrophotometer

  • Plate reader (optional)

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the hydrophobic nature of this compound, prepare a stock solution in sterile DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to achieve a 10 mg/mL stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (CAMHB and inoculum, no this compound).

    • Well 12 will serve as the sterility control (CAMHB only).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain whether the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing:

    • From each well of the MIC plate that showed no visible growth, and from the growth control well, take a 10 µL aliquot.

    • Spot-inoculate the aliquots onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no colony growth or only one or two colonies on the agar plate.

Mandatory Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for Antimicrobial Activity Testing of this compound cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination bergamotene_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate bergamotene_stock->serial_dilution bacterial_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with Bacterial Suspension bacterial_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto TSA plates read_mic->subculture incubation_mbc Incubate at 35°C for 18-24h subculture->incubation_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination of this compound.

Proposed Antimicrobial Signaling Pathway

The antimicrobial activity of sesquiterpenes like this compound is primarily attributed to their interaction with and disruption of the bacterial cell membrane.[4] This initial interaction triggers a cascade of events leading to cell death.

signaling_pathway Proposed Mechanism of Antimicrobial Action of this compound This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane Interaction membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage pmf_collapse Proton Motive Force Collapse ion_leakage->pmf_collapse atp_depletion ATP Depletion pmf_collapse->atp_depletion cellular_processes Inhibition of Cellular Processes (e.g., transport, respiration) atp_depletion->cellular_processes cell_death Cell Death cellular_processes->cell_death

Caption: Proposed cascade of events following this compound-induced membrane damage.

Conclusion

The protocols outlined in this document provide a standardized approach for researchers to evaluate the antimicrobial properties of this compound. While further studies are needed to establish a comprehensive antimicrobial profile of the pure compound, the provided methodologies and contextual data serve as a valuable starting point for the investigation of this compound as a potential novel antimicrobial agent. The proposed mechanism of action, centered on membrane disruption, aligns with the known activities of other terpenes and provides a basis for more detailed mechanistic studies.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot. Sesquiterpenes as a class of natural products have demonstrated a wide range of biological activities, including notable anti-inflammatory effects.[1] These compounds are of significant interest in drug discovery for the development of new therapeutic agents for inflammatory diseases. The anti-inflammatory actions of sesquiterpenes are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[2][3]

This document provides detailed protocols for a panel of in vitro assays to evaluate the anti-inflammatory potential of this compound. The assays described herein are standard methods for assessing the inhibition of key inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.

Key In Vitro Anti-inflammatory Assays

The following assays are fundamental for characterizing the anti-inflammatory profile of this compound:

  • Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages: This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay measures the inhibitory effect of a compound on the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

  • Pro-inflammatory Cytokine Inhibition Assay in THP-1 Monocytes: This assay quantifies the reduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in human monocytes.

Data Presentation: Anti-inflammatory Activity of Sesquiterpenes

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the in vitro anti-inflammatory activities of other structurally related sesquiterpenes to provide a comparative reference.

SesquiterpeneAssayCell LineIC50 ValueReference
XanthorrhizolCOX-2 InhibitionRAW 264.70.2 µg/mL[4]
XanthorrhizoliNOS ActivityRAW 264.71.0 µg/mL[4]
β-turmeroneCOX-2 InhibitionRAW 264.71.6 µg/mL[4]
ar-turmeroneCOX-2 InhibitionRAW 264.75.2 µg/mL[4]
β-turmeroneiNOS ActivityRAW 264.74.6 µg/mL[4]
ar-turmeroneiNOS ActivityRAW 264.73.2 µg/mL[4]
Zaluzanin-CNO ProductionRAW 264.76.61 µM[5]
EstafiatoneNO ProductionRAW 264.73.80 µM[5]
α-MangostinNO ProductionRAW 264.7>50 µM (83.42% inhibition at 50 µM)[6]
Epimuqubilin ANO ProductionRAW 264.77.4 µM[7]
Sigmosceptrellin ANO ProductionRAW 264.79.9 µM[7]

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in LPS-stimulated murine macrophages.

Materials:

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

    • Pre-incubate the cells with this compound for 1 hour.

  • Stimulation: After pre-incubation, add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on human recombinant COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • This compound

  • 96-well plates

  • Microplate reader (fluorescence or colorimetric, depending on the kit)

Protocol (Example using a colorimetric assay):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the COX-2 inhibitor screening assay kit.

  • Assay Setup:

    • Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the test compound (this compound at various concentrations) or positive control (celecoxib) to the designated wells of a 96-well plate.

    • Add 10 µL of human recombinant COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.

  • Incubation: Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Add a stop solution provided in the kit to terminate the enzymatic reaction.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 590 nm).

  • Calculation: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Pro-inflammatory Cytokine Inhibition Assay in THP-1 Monocytes

Objective: To measure the effect of this compound on the production of TNF-α, IL-1β, and IL-6 in PMA-differentiated THP-1 cells stimulated with LPS.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for human TNF-α, IL-1β, and IL-6

  • 24-well cell culture plates

  • Microplate reader for ELISA

Protocol:

  • Cell Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating them with PMA (100 ng/mL) for 48 hours.

    • After differentiation, wash the adherent cells with fresh medium and allow them to rest for 24 hours.

  • Treatment and Stimulation:

    • Treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA:

    • Quantify the levels of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage of inhibition of each cytokine by this compound at different concentrations compared to the LPS-stimulated control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of many sesquiterpenes are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition This compound->NFkB_active Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylation AP1 AP-1 MAPKs->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Transcription This compound This compound This compound->MAPKs Inhibition of Phosphorylation Experimental_Workflow Cell_Culture Cell Culture (RAW 264.7 or THP-1) Treatment Treatment with this compound Cell_Culture->Treatment Stimulation Inflammatory Stimulus (LPS) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Assay In Vitro Assay Incubation->Assay NO_Assay NO Inhibition Assay (Griess Reagent) Assay->NO_Assay COX2_Assay COX-2 Inhibition Assay (Enzyme Activity) Assay->COX2_Assay Cytokine_Assay Cytokine Inhibition Assay (ELISA) Assay->Cytokine_Assay Data_Analysis Data Analysis (IC50, % Inhibition) NO_Assay->Data_Analysis COX2_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

References

Application Notes and Protocols: Cytotoxicity of Bergamotene on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current understanding of the cytotoxic effects of bergamotene, a bicyclic monoterpenoid found in various essential oils, on cancer cell lines. Due to a lack of extensive research on isolated this compound, this document primarily summarizes findings from studies on essential oils containing this compound and provides standardized protocols for assessing cytotoxicity.

Introduction to this compound and its Anticancer Potential

This compound is a sesquiterpene hydrocarbon with two main isomers, α-bergamotene and β-bergamotene. It is a significant component of the essential oils of various plants, including bergamot. While research on the specific anticancer activities of isolated this compound is limited, studies on essential oils rich in this compound suggest potential cytotoxic and pro-apoptotic effects against various cancer cell lines. The complex phytochemical composition of these essential oils, however, makes it challenging to attribute the observed effects solely to this compound, as synergistic interactions between different components are likely.

Further research is required to elucidate the specific mechanisms of action of isolated α- and β-bergamotene isomers and to determine their efficacy as potential anticancer agents.

Data Presentation: Cytotoxicity of Essential Oils Containing this compound

The following table summarizes the cytotoxic activity of essential oils, which include this compound as a constituent, on various cancer cell lines. It is important to note that the concentration of this compound in these oils was not always specified in the cited studies.

Essential Oil SourceCancer Cell LineAssayIC50 ValueReference
Tagetes erectaB16F10 (Murine Melanoma)XTT7.47 ± 1.08 µg/ml
Tagetes erectaHT29 (Human Colon Carcinoma)XTT6.93 ± 0.77 µg/ml
Essential Oil BlendPC-3 (Prostate Cancer)Not Specified0.010% (v/v)[1]

Note: The IC50 values represent the concentration of the entire essential oil, not of isolated this compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (or essential oil containing this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Detection using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect the supernatant as well, as it may contain detached apoptotic cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualization of Methodologies and Pathways

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 solubilize Add DMSO incubation3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end Results determine_ic50->end

Caption: Workflow for MTT-based cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis start Seed Cells in 6-well Plate treatment Treat with this compound start->treatment harvest Harvest & Wash Cells treatment->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation Incubate 15 min add_stains->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quantify Quantify Apoptotic Populations flow_cytometry->quantify end Results quantify->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Postulated Signaling Pathway

While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, apoptosis is a common mechanism of cell death induced by cytotoxic compounds. The following diagram illustrates a generalized apoptosis pathway that may be relevant.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) This compound->bcl2_family Postulated Target mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 death_receptors Death Receptors (e.g., Fas, TNFR) casp8 Caspase-8 Activation death_receptors->casp8 casp8->bcl2_family via Bid cleavage casp8->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Generalized apoptosis signaling pathways.

Disclaimer: The information provided in these application notes is intended for research purposes only. The cytotoxic effects and underlying mechanisms of isolated this compound require further investigation. The provided protocols are standardized procedures and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Studying Bergamotene as an Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for studying bergamotene as an insect attractant. The protocols outlined below are essential for researchers in chemical ecology, entomology, and for professionals involved in the development of semiochemical-based pest management strategies.

Introduction to this compound as an Insect Semiochemical

This compound, a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, exists in various isomeric forms, with α- and β-isomers being common in nature. Research has demonstrated that specific isomers of this compound act as potent semiochemicals, mediating interactions between plants and insects, as well as intraspecific communication among insects. Of particular interest is (E)-α-bergamotene, which has been identified as a key attractant for both pollinators and predators in the context of plant defense and reproduction. This document focuses on the methods used to study the attractant properties of this compound for three key insect species: the tobacco hawkmoth (Manduca sexta), the predatory big-eyed bug (Geocoris spp.), and the parasitic wasp (Melittobia digitata).

Data Presentation: Quantitative Analysis of Insect Attraction to this compound

The following tables summarize the quantitative data from studies investigating the attractant effects of this compound on specific insect species.

Table 1: Behavioral Response of Melittobia digitata to this compound Isomers

CompoundConcentration (ng)Female Response (%)
α-trans-bergamotene5.960.0 ± 9.1
β-trans-bergamotene5.963.8 ± 8.6

Data from a choice bioassay.[1][2][3][4]

Table 2: Field Predation Response of Geocoris spp. to Herbivore-Induced Plant Volatiles

Volatile Compound Applied to PlantsEffect on Egg Predation Rate
cis-α-bergamoteneIncreased
LinaloolIncreased
cis-3-hexen-1-olIncreased

Field experiment demonstrating the attraction of Geocoris predators to plants emitting cis-α-bergamotene.[5]

Experimental Protocols

This section provides detailed protocols for the key experiments used to assess the role of this compound as an insect attractant.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus. It is a powerful tool for screening compounds that are detected by the insect's olfactory system.

Protocol for EAG with Manduca sexta

  • Insect Preparation:

    • Use adult Manduca sexta moths, 2-3 days post-eclosion.

    • Anesthetize the moth by chilling it on ice for 5-10 minutes.

    • Carefully excise one antenna at the base using fine microscissors.

    • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl). The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small portion of the distal tip can be removed to ensure good electrical contact.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of (E)-α-bergamotene in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil (e.g., 10⁻⁵ to 10⁻¹ M).

    • Apply a known volume (e.g., 10 µl) of the this compound solution onto a small piece of filter paper (e.g., 1 cm²) and insert it into a Pasteur pipette.

    • The stimulus is delivered as a puff of air (e.g., 0.5 seconds) through the pipette into a continuous stream of humidified, purified air flowing over the antenna (e.g., 30 mL/s).

  • Data Recording and Analysis:

    • The antennal response is recorded as a negative voltage deflection (depolarization) in millivolts (mV).

    • Record the amplitude of the EAG response for each concentration of this compound.

    • A solvent blank should be used as a negative control.

    • Generate a dose-response curve by plotting the EAG response amplitude against the logarithm of the stimulus concentration.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a technique that couples a gas chromatograph with an electroantennogram detector. It is used to identify which specific compounds in a complex mixture (e.g., a plant headspace extract) elicit an olfactory response in an insect.

Protocol for GC-EAD with Manduca sexta

  • Sample Collection:

    • Collect headspace volatiles from the flowers of Nicotiana attenuata at night, when (E)-α-bergamotene is emitted to attract M. sexta. This can be done using dynamic headspace collection with a sorbent trap (e.g., Porapak Q).

    • Elute the trapped volatiles with a suitable solvent (e.g., hexane).

  • GC-EAD Analysis:

    • Inject the volatile extract into a gas chromatograph equipped with a non-polar or mid-polar capillary column (e.g., HP-5).

    • The effluent from the GC column is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part going to the EAD preparation.

    • The EAD setup is the same as described in the EAG protocol.

    • Simultaneously record the FID chromatogram and the EAD signal.

  • Data Interpretation:

    • Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAD signal are identified as electrophysiologically active compounds.

    • The active compounds can then be identified by comparing their retention times with those of authentic standards or by GC-Mass Spectrometry (GC-MS).

Behavioral Bioassays

Behavioral bioassays are crucial for determining if a compound that is detected by the insect's antenna (as shown by EAG) also elicits a behavioral response, such as attraction.

A Y-tube olfactometer is a simple choice assay used to determine an insect's preference for one of two odor sources.

Protocol for Y-tube Olfactometer with Geocoris spp.

  • Olfactometer Setup:

    • Use a glass Y-tube olfactometer with a central arm and two side arms.

    • A purified and humidified air stream is passed through each of the side arms.

    • The odor source (e.g., a filter paper treated with (E)-α-bergamotene) is placed in one arm, and a solvent control is placed in the other arm.

  • Experimental Procedure:

    • Introduce a single adult Geocoris bug into the central arm of the olfactometer.

    • Observe the insect's behavior and record which arm it chooses to enter. A choice is typically defined as the insect moving a certain distance into one of the arms.

    • Allow a set amount of time for the insect to make a choice (e.g., 5 minutes).

    • After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid any positional bias.

  • Data Analysis:

    • The number of insects choosing the arm with this compound versus the control arm is recorded.

    • Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the this compound-treated arm.

A wind tunnel provides a more realistic setting to study an insect's upwind flight orientation towards an odor source.

Protocol for Wind Tunnel Bioassay with Manduca sexta

  • Wind Tunnel Setup:

    • Use a wind tunnel with a controlled, laminar airflow (e.g., 30 cm/s).

    • Maintain the temperature, humidity, and light conditions appropriate for the nocturnal activity of M. sexta (e.g., dim red light).

    • The odor source, a filter paper treated with a known amount of (E)-α-bergamotene, is placed at the upwind end of the tunnel.

  • Experimental Procedure:

    • Release an adult M. sexta moth at the downwind end of the tunnel.

    • Observe and record the moth's flight behavior, including takeoff, upwind flight, casting (zigzagging flight), and contact with the odor source.

    • A trial is considered successful if the moth makes a sustained upwind flight towards the source.

  • Data Analysis:

    • The percentage of moths exhibiting each behavior (e.g., upwind flight, source contact) is calculated.

    • Compare the response to this compound with the response to a solvent control.

    • Different concentrations of this compound can be tested to establish a dose-response relationship.

Visualizations of Experimental Workflows

General Workflow for Investigating Insect Attractants

G cluster_0 Phase 1: Screening and Identification cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: Behavioral Validation cluster_3 Phase 4: Field Trials A Headspace Collection (e.g., from plants) B GC-EAD / GC-MS Analysis A->B Extract C Identification of Active Compounds B->C Analyze D EAG Dose-Response C->D Test Synthetic Compound E Y-Tube Olfactometer D->E Confirm Behavioral Relevance (Choice) F Wind Tunnel Bioassay E->F Confirm Behavioral Relevance (Orientation) G Field Trapping F->G Validate in Natural Environment G A Herbivore Feeding (e.g., Manduca sexta larvae) B Elicitors in Oral Secretions A->B C Jasmonic Acid (JA) Signaling Pathway Activation B->C D Upregulation of Terpene Synthase Genes (e.g., NaTPS38) C->D E Biosynthesis of (E)-α-bergamotene D->E F Emission of Volatiles from Leaves E->F G Attraction of Predators (e.g., Geocoris spp.) F->G

References

Application Notes and Protocols for Supercritical CO2 Extraction of Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bergamotene and Supercritical CO2 Extraction

This compound is a collective term for a group of isomeric sesquiterpenes (C15H24) found in the essential oils of various plants, most notably the bergamot orange (Citrus bergamia)[1]. The primary isomers, α-bergamotene and β-bergamotene, contribute to the characteristic aroma of these oils and possess a range of biological activities, including anti-inflammatory, antimicrobial, and potential anti-tumor effects[2]. These properties make this compound a compound of significant interest for pharmaceutical and nutraceutical applications.

Supercritical fluid extraction (SFE) using carbon dioxide (scCO2) has emerged as a green and efficient alternative to traditional solvent extraction methods for obtaining high-quality essential oils. Operating at temperatures and pressures above its critical point (31.1 °C and 73.8 bar), CO2 exhibits properties of both a liquid and a gas, allowing for effective dissolution and penetration of plant matrices[3]. This technique offers several advantages, including the use of a non-toxic, non-flammable, and inexpensive solvent, mild operating temperatures that prevent thermal degradation of sensitive compounds, and the ability to selectively fractionate components by tuning the extraction parameters[3].

This document provides detailed application notes and protocols for the extraction of this compound from citrus peel, specifically bergamot peel, using supercritical CO2. It includes illustrative quantitative data, detailed experimental methodologies, and visual workflows to guide researchers in this process.

Data Presentation: Supercritical CO2 Extraction of this compound

The following tables summarize illustrative quantitative data on the yield of total essential oil and the relative percentage of α-bergamotene obtained from dried bergamot peel under various supercritical CO2 extraction conditions. This data is based on general trends observed for sesquiterpene extraction and should be considered as a guide for experimental design.

Table 1: Effect of Pressure and Temperature on Extraction Yield

Pressure (bar)Temperature (°C)Total Essential Oil Yield (% w/w)α-Bergamotene in Essential Oil (%)
100401.83.5
100502.13.8
100602.54.2
200403.25.1
200503.85.9
200604.56.8
300404.16.5
300504.97.8
300605.89.2

Table 2: Effect of CO2 Flow Rate and Extraction Time

CO2 Flow Rate ( g/min )Extraction Time (min)Total Essential Oil Yield (% w/w)α-Bergamotene in Essential Oil (%)
10602.54.8
101203.96.2
101804.87.5
20603.55.5
201205.18.1
201806.29.8
30604.26.3
301206.09.5
301807.111.2

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of this compound from Bergamot Peel

This protocol details the procedure for extracting essential oil rich in this compound from dried bergamot peel using a laboratory-scale supercritical fluid extractor.

1. Materials and Equipment:

  • Dried and ground bergamot peel (particle size 0.5-1.0 mm)

  • Supercritical fluid extractor system with a high-pressure CO2 pump, extraction vessel, and separator

  • High-purity CO2 (99.99%)

  • Analytical balance

  • Collection vials

2. Method:

  • Accurately weigh approximately 50 g of dried and ground bergamot peel and load it into the extraction vessel.

  • Assemble the supercritical fluid extraction system, ensuring all connections are secure.

  • Set the desired extraction temperature (e.g., 50°C) for both the extraction vessel and the separator.

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 250 bar).

  • Once the desired temperature and pressure are stable, start the CO2 flow at the desired rate (e.g., 20 g/min ).

  • Collect the extract in a pre-weighed collection vial at the separator, which is maintained at a lower pressure (e.g., 60 bar) to allow for the precipitation of the essential oil.

  • Continue the extraction for the desired duration (e.g., 120 minutes).

  • After the extraction is complete, depressurize the system slowly and carefully.

  • Weigh the collection vial to determine the total yield of the essential oil.

  • Store the extracted essential oil in a sealed, airtight container in a cool, dark place for subsequent analysis.

Protocol 2: GC-MS Analysis for the Identification and Quantification of this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the analysis of the extracted essential oil to identify and quantify this compound isomers.

1. Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium carrier gas (99.999% purity)

  • Microsyringe

  • Volumetric flasks and pipettes

  • Hexane (B92381) (analytical grade)

  • This compound standard (if available for absolute quantification)

2. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 3°C/minute to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

3. Sample Preparation:

  • Prepare a 1% (v/v) solution of the extracted essential oil in hexane.

  • If performing absolute quantification, prepare a series of standard solutions of this compound in hexane at known concentrations.

4. Analysis:

  • Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Acquire the chromatogram and mass spectra.

  • Identify the this compound isomers (α- and β-bergamotene) by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Quantify the relative percentage of each this compound isomer by peak area normalization. For absolute quantification, create a calibration curve from the standard solutions and calculate the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis bergamot Bergamot Fruit peel Peel Separation bergamot->peel drying Drying peel->drying grinding Grinding (0.5-1.0 mm) drying->grinding extraction Extraction Vessel grinding->extraction sfe Supercritical Fluid Extractor sfe->extraction co2 CO2 Supply co2->sfe parameters Set Parameters (Pressure, Temperature, Flow Rate, Time) parameters->sfe separator Separator extraction->separator extract Essential Oil Extract separator->extract gcms GC-MS Analysis extract->gcms identification Identification of this compound gcms->identification quantification Quantification of this compound gcms->quantification

Caption: Workflow for Supercritical CO2 Extraction and Analysis of this compound.

signaling_pathway cluster_inflammatory Anti-inflammatory Pathway cluster_antimicrobial Antimicrobial Mechanism This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibition membrane_disruption Cell Membrane Disruption This compound->membrane_disruption Induction inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines bacterial_cell Bacterial Cell bacterial_cell->membrane_disruption cell_death Bacterial Cell Death membrane_disruption->cell_death

Caption: Postulated Biological Activity Pathways of this compound.

References

Application Notes: Isolation of β-Bergamotene from Citrus bergamia via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bergamot (Citrus bergamia) essential oil is a highly valued product in the fragrance, cosmetic, and food industries, renowned for its unique fresh and fruity aroma.[1][2] The oil is a complex mixture of over 300 compounds, primarily composed of volatile components (93-96%) such as esters, alcohols, and terpenes.[2][3] Among these are sesquiterpenes, including α- and β-bergamotene, which contribute to the oil's characteristic woody and spicy notes.[4] Steam distillation is a widely employed method for extracting essential oils from plant materials.[5][6] This technique is particularly advantageous as it is a clean, solvent-free method that effectively separates volatile compounds based on their boiling points when mixed with steam, making it suitable for obtaining bergamot essential oil from which bergamotene can be subsequently isolated.[7][8]

These application notes provide a detailed protocol for the laboratory-scale extraction of bergamot essential oil using steam distillation, with a focus on preserving its chemical integrity for the subsequent analysis and isolation of β-bergamotene.

Quantitative Data Summary

The chemical composition of bergamot essential oil can vary based on the cultivar, geographical origin, and extraction method. The following table summarizes the typical concentration ranges for β-bergamotene and other major constituents found in bergamot oil.

CompoundChemical ClassTypical Percentage (%)Boiling Point (°C)Molecular Weight ( g/mol )
Linalyl AcetateEster22.0 - 60.0[1][2]220196.29
LinaloolAlcohol3.0 - 22.0[1][2]198154.25
(+)-LimoneneMonoterpene0.65 - 59.21[9][10]176136.23
γ-TerpineneMonoterpene0.01 - 1.50[10][11]182136.23
β-PineneMonoterpene0.05 - 4.38[10][11]166136.23
(E)-α-Bergamotene Sesquiterpene 0.20 - 0.87 [9][10]258 - 260 [12]204.35 [12]
β-Bisabolene Sesquiterpene 0.30 - 1.50 [10]262 204.35

Note: (E)-α-Bergamotene is often referred to as trans-α-bergamotene. Data is compiled from multiple sources analyzing different bergamot oil samples.

Experimental Workflow for this compound Isolation

G start Bergamot Fruit (Citrus bergamia) peel Peel Preparation (Fresh peels, minced) start->peel distill Steam Distillation (Plant material + Steam) peel->distill condense Condensation (Vapor to Liquid) distill->condense separate Phase Separation (Florentine Flask) condense->separate oil Crude Bergamot Oil (Volatile Fraction) separate->oil Oil Layer hydrosol Hydrosol (Aqueous Fraction) separate->hydrosol Water Layer dry Drying (Anhydrous Na₂SO₄) oil->dry analyze Analysis & Further Purification (GC-MS, Fractional Distillation) dry->analyze final Isolated β-Bergamotene analyze->final

Caption: Workflow for the extraction and isolation of β-bergamotene.

Experimental Protocol

This protocol details the steam distillation of fresh bergamot peels to obtain an essential oil rich in volatile compounds, including this compound.

1. Materials and Apparatus

  • Plant Material: Fresh, ripe bergamot fruits.

  • Reagents: Distilled water, anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Apparatus:

    • Laboratory-scale steam distillation unit (including a steam generator/boiling flask, biomass flask, still head, condenser, and receiver/Florentine separator).[13]

    • Heating mantle or hot plate.

    • Grater or knife for peel preparation.

    • Graduated cylinders and beakers.

    • Separatory funnel.

    • Glass vials for storage.

    • Analytical balance.

2. Preparation of Plant Material

  • Thoroughly wash the bergamot fruits to remove any surface impurities.

  • Carefully remove the outer peel (flavedo) using a grater or knife, avoiding the white pith (albedo) as much as possible.

  • Weigh the collected peels. For a laboratory-scale setup, 200-500 g of fresh peel is a suitable starting amount.

  • Mince the peels into small pieces (approx. 2-5 mm) to increase the surface area for efficient oil extraction.

3. Steam Distillation Procedure

  • Assemble the steam distillation apparatus, ensuring all ground-glass joints are properly sealed.[13]

  • Fill the steam generator flask with distilled water to about two-thirds of its capacity. Add boiling chips to ensure smooth boiling.

  • Place the minced bergamot peels into the biomass flask. Do not pack the material too tightly to allow for even steam penetration.

  • Connect the condenser and ensure a gentle flow of cold water is circulating through the outer jacket, with water entering at the bottom inlet and exiting from the top outlet.[13]

  • Place a collection vessel (Florentine separator or a graduated cylinder) at the condenser outlet.

  • Begin heating the steam generator. As steam is produced, it will pass through the biomass flask, volatilizing the essential oils.[5]

  • Continue the distillation process. The mixture of steam and oil vapor will cool in the condenser, and the resulting liquid (distillate) will collect in the receiver.

  • Monitor the distillation rate. A steady, drop-wise collection of distillate is ideal. The process typically takes 2-4 hours, depending on the scale.

  • Stop the distillation when the volume of oil collected per unit of time becomes negligible.

4. Collection and Post-Processing

  • Allow the collected distillate to stand for at least 30 minutes to permit a clear separation of the essential oil and the aqueous phase (hydrosol). The less dense essential oil will form a layer on top of the water.

  • Carefully separate the oil layer from the hydrosol using a separatory funnel.

  • To remove any residual dissolved water, add a small amount of anhydrous sodium sulfate to the collected oil.[14] Swirl gently and let it stand for 15-20 minutes until the oil is clear.

  • Decant or filter the dried oil into a clean, amber glass vial.

  • Weigh the final amount of essential oil to calculate the yield. The yield from fresh bergamot rinds is typically around 0.5-1.8%.[10]

5. Analysis and Further Isolation

  • The chemical profile of the extracted oil should be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify its components, including α- and β-bergamotene.

  • Due to the complexity of the essential oil, further purification techniques such as fractional distillation under reduced pressure or preparative chromatography are required to isolate pure β-bergamotene from other components with similar boiling points.

References

Application Notes and Protocols for the Analysis of Bergamotene using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamotene refers to a group of isomeric bicyclic sesquiterpenes found in various plants, with α-trans-bergamotene being the most abundant isomer. These volatile organic compounds (VOCs) are significant contributors to the aroma and flavor of citrus fruits, particularly bergamot (Citrus bergamia). Beyond their sensory properties, bergamotenes are gaining interest for their diverse biological activities, including potential applications in pharmaceuticals and agriculture as signaling molecules.[1][2] Accurate and sensitive analytical methods are therefore crucial for their quantification in complex matrices.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), Headspace SPME (HS-SPME) provides a robust platform for the identification and quantification of this compound in various samples, including essential oils, plant tissues, and food products.

This document provides detailed application notes and experimental protocols for the analysis of this compound using SPME-GC-MS.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of α-bergamotene and related sesquiterpenes using SPME-GC-MS. While specific validation data for α-bergamotene is limited in publicly available literature, data from bergamot essential oil analysis and studies on similar sesquiterpenes provide valuable reference points.

Table 1: Quantitative Analysis of α-Bergamotene in Bergamot Peel by HS-SPME-GC-MS

CompoundMatrixConcentration (% of Total Volatiles)Reference
α-BergamoteneBergamot (Citrus bergamia) Peel0.8%[4]

Table 2: Method Validation Parameters for Sesquiterpene Analysis by HS-SPME-GC-MS

Note: This data is for a method validated for sixteen different sesquiterpenes in wine and serves as a representative example of the performance of SPME-GC-MS for this class of compounds.

ParameterValueMatrixNotesReference
Limit of Detection (LOD) 0.05 µg L⁻¹ (average)Red WineCalculated from the standard deviation of the response and the slope of the calibration curve.[5]
Limit of Quantification (LOQ) 0.15 µg L⁻¹ (average)Red WineDetermined as the lowest concentration that can be measured with acceptable precision and accuracy.[5]
Recovery Not specified-Recovery in SPME is complex and related to the equilibrium between the fiber and the sample matrix. Quantitative analysis is typically performed using internal or external standards.-

Experimental Protocols

This section details the recommended methodology for the analysis of this compound using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Protocol 1: HS-SPME-GC-MS Analysis of this compound in Citrus Peel

This protocol is optimized for the extraction and analysis of volatile compounds, including this compound, from citrus peel.

1. Materials and Equipment

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (recommended for broad range of volatiles).

  • SPME Holder: For manual or automated use.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS, HP-5MS).

  • Headspace Vials: 10 or 20 mL with PTFE/silicone septa.

  • Vial Crimper/Decapper.

  • Analytical Balance.

  • Heater/Agitator: For vial incubation.

  • Internal Standard (optional but recommended for accurate quantification): e.g., C7-C30 saturated alkanes solution or a non-native terpene standard.

2. Sample Preparation

  • Obtain fresh citrus peel (e.g., from Citrus bergamia).

  • Finely chop or grind the peel to increase the surface area for volatile release.

  • Accurately weigh approximately 1.0 g of the prepared peel into a 20 mL headspace vial.

  • (Optional) Add a known volume of a saturated NaCl solution to the vial to enhance the release of volatile compounds from the matrix.

  • (Optional) Add a small, known amount of an internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

3. HS-SPME Procedure

  • Fiber Conditioning: Before the first use, condition the SPME fiber in the GC injector at the temperature recommended by the manufacturer (typically 250-270°C) for 30-60 minutes.

  • Equilibration: Place the sealed vial in a heater/agitator and incubate at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to reach equilibrium in the headspace.

  • Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample. Do not allow the fiber to touch the sample matrix. Maintain the incubation temperature and agitate during the extraction for a defined period (e.g., 30-60 minutes).

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot GC injector port (e.g., 250°C). Expose the fiber to desorb the trapped analytes onto the GC column for a specified time (typically 3-5 minutes).

4. GC-MS Analysis

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

5. Data Analysis

  • Identify α-bergamotene and other compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • For quantitative analysis, construct a calibration curve using standard solutions of α-bergamotene at various concentrations, treated with the same HS-SPME procedure. Relate the peak area of the analyte to its concentration. If an internal standard is used, calculate the relative response factor.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HS-SPME-GC-MS analysis of this compound from a solid sample matrix.

SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Citrus Peel Sample Weigh Weigh Sample into Vial Sample->Weigh Seal Seal Vial Weigh->Seal Equilibrate Equilibrate Headspace (e.g., 60°C, 20 min) Seal->Equilibrate Incubate Extract Expose SPME Fiber (Adsorption) Equilibrate->Extract Desorb Thermal Desorption in GC Injector (250°C) Extract->Desorb Transfer Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification (Mass Spectra, RI) Detect->Identify Analyze Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Signaling Pathway

This compound biosynthesis in plants is regulated by complex signaling pathways, often in response to environmental stimuli such as herbivory or pathogen attack. The Jasmonate (JA) signaling pathway is a key regulator of terpene synthase gene expression, the enzymes responsible for producing sesquiterpenes like this compound.[1][6][7]

Jasmonate_Pathway Jasmonate (JA) Signaling Pathway Regulating Terpene Synthase Expression Stimulus Biotic/Abiotic Stress (e.g., Herbivory) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis Induces JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA_Biosynthesis->JA_Ile Conjugation SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 JAZ JAZ Repressor Proteins SCF_COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Proteasome 26S Proteasome JAZ->Proteasome Degradation TPS_Gene Terpene Synthase (TPS) Gene (e.g., this compound Synthase) MYC2->TPS_Gene Activates transcription This compound α-Bergamotene (and other terpenes) TPS_Gene->this compound Leads to synthesis of

Caption: Jasmonate signaling pathway for terpene synthesis.

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Separation of α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers significant advantages for the separation and purification of natural products. Unlike traditional column chromatography, HSCCC eliminates the need for a solid stationary phase, thereby preventing irreversible adsorption of the sample and allowing for a high recovery of target compounds. This makes it an ideal method for the isolation of delicate compounds like sesquiterpenes from complex mixtures such as essential oils.

α-Bergamotene is a sesquiterpene hydrocarbon found in various essential oils, notably in bergamot essential oil (Citrus bergamia). Its isolation is of interest due to its potential aromatic and therapeutic properties. These application notes provide a comprehensive protocol for the separation of α-bergamotene using HSCCC, based on established methodologies for sesquiterpenoid separation.

Data Presentation

The following tables summarize the quantitative data relevant to the separation of α-bergamotene from bergamot essential oil.

Table 1: Chemical Composition of Bergamot Peel Essential Oil

CompoundPercentage Range (%)
Limonene37.2 - 59.21
Linalyl acetate16.83 - 55.8
Linalool9.51 - 34.6
γ-TerpineneNot specified
α-Bergamotene 0.004 - 0.306
α-Pinene1.03
β-PineneNot specified

Source: Data compiled from analysis of Calabrian and Tunisian bergamot essential oils. The concentration of constituents can vary based on geographical origin, harvesting time, and extraction method.[1][2][3]

Table 2: Proposed HSCCC Parameters for α-Bergamotene Separation

ParameterRecommended ValueRange for Optimization
Two-Phase Solvent System n-hexane:ethyl acetate:methanol:water(1:0.5:1.1:0.3, v/v/v/v)
Mobile Phase Lower Aqueous Phase-
Stationary Phase Upper Organic Phase-
Flow Rate 1.0 - 2.0 mL/min0.5 - 3.0 mL/min
Revolution Speed 800 - 900 rpm500 - 1000 rpm
Detection Wavelength 210 nm (or RI detector)200 - 280 nm
Separation Temperature 25 °C20 - 30 °C
Sample Loading 500 mg crude extract in 10 mL solventDependent on column volume

Note: These parameters are based on successful separations of other sesquiterpenoids and may require optimization for α-bergamotene.[4][5]

Experimental Protocols

This section outlines the detailed methodology for the separation of α-bergamotene from a crude essential oil extract using HSCCC.

Preparation of the Two-Phase Solvent System

The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. For the separation of sesquiterpenes like α-bergamotene, a commonly used system is n-hexane-ethyl acetate-methanol-water (HEMWat).

  • Recommended Solvent System: n-hexane:ethyl acetate:methanol:water in a volume ratio of 1:0.5:1.1:0.3.[4]

  • Procedure:

    • Measure the required volumes of n-hexane, ethyl acetate, methanol, and deionized water.

    • Combine the solvents in a separatory funnel.

    • Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and equilibration.

    • Allow the mixture to stand at room temperature until two distinct phases are formed.

    • Separate the upper (organic) and lower (aqueous) phases.

    • Degas both phases in an ultrasonic bath for 20-30 minutes before use to prevent bubble formation during the chromatographic run.

Sample Preparation
  • Source Material: Crude essential oil of Citrus bergamia or other plant sources rich in α-bergamotene.

  • Procedure:

    • Weigh approximately 500 mg of the crude essential oil extract.[4]

    • Dissolve the extract in 10 mL of a 1:1 (v/v) mixture of the upper and lower phases of the prepared solvent system.[4]

    • Ensure the sample is completely dissolved. If necessary, sonicate the solution for a few minutes.

HSCCC Instrument Operation and Separation

The following protocol is for a standard preparative HSCCC instrument.

  • Elution Mode: Head-to-tail elution.

  • Procedure:

    • Column Filling: Fill the entire multilayer coiled column with the stationary phase (the upper organic phase) at a suitable flow rate.

    • Rotation: Start the rotation of the column at the desired speed (e.g., 800 rpm).[4]

    • Mobile Phase Pumping: Pump the mobile phase (the lower aqueous phase) into the column at the chosen flow rate (e.g., 1.0 mL/min).[4]

    • Equilibration: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the column outlet. The retention of the stationary phase should be monitored and recorded.

    • Sample Injection: Once the system is equilibrated, inject the prepared sample solution (10 mL) through the sample injection valve.

    • Elution and Fraction Collection: Continuously pump the mobile phase through the column. Monitor the effluent with a UV detector (e.g., at 210 nm, as terpenes have weak chromophores) or a refractive index (RI) detector. Collect fractions of the effluent at regular intervals using a fraction collector.

    • Analysis of Fractions: Analyze the collected fractions using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure α-bergamotene.

    • Post-Run: After the target compound has been eluted, stop the run and collect the stationary phase from the column to recover any remaining compounds if necessary.

Visualizations

Experimental Workflow for α-Bergamotene Separation

HSCCC_Workflow start Start solvent_prep Solvent System Preparation (n-hexane:ethyl acetate:methanol:water) start->solvent_prep sample_prep Sample Preparation (Crude Essential Oil) start->sample_prep equilibration Phase Equilibration & Separation solvent_prep->equilibration hsccc_setup HSCCC Instrument Setup (Column Filling & Rotation) equilibration->hsccc_setup injection Sample Injection sample_prep->injection hsccc_setup->injection separation Elution & Fraction Collection injection->separation analysis Fraction Analysis (GC-MS) separation->analysis purification Pooling of Pure Fractions analysis->purification end Isolated α-Bergamotene purification->end

Caption: Workflow for the separation of α-bergamotene using HSCCC.

Logical Relationship in HSCCC Parameter Optimization

HSCCC_Optimization goal Goal: Pure α-Bergamotene solvent_system Solvent System Selection (Partition Coefficient, K) goal->solvent_system stationary_phase Stationary Phase Retention solvent_system->stationary_phase resolution Peak Resolution solvent_system->resolution flow_rate Flow Rate flow_rate->stationary_phase flow_rate->resolution run_time Separation Time flow_rate->run_time rotation_speed Rotation Speed rotation_speed->stationary_phase rotation_speed->resolution stationary_phase->resolution resolution->goal run_time->goal

Caption: Interdependencies in HSCCC parameter optimization for efficient separation.

References

Application Notes and Protocols for Determining Bergamotene Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bergamotenes are a class of bicyclic sesquiterpenes found in various plants, fungi, and insects, with α-trans-bergamotene being the most abundant.[1] These compounds have garnered interest for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and the cytotoxic potential of compounds like bergamotene.[2][3] This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[5]

Key Principles of the MTT Assay

The fundamental principle of the MTT assay lies in the enzymatic conversion of MTT by viable cells. Mitochondrial reductases, such as succinate (B1194679) dehydrogenase, in metabolically active cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4] These crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2][5] A reference wavelength of 630 nm can be used to correct for background absorbance.[4]

Experimental Protocols

Materials and Reagents
  • This compound (or its derivatives)

  • Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells, PC-3 prostate cancer cells, U937 human monocytic cells)[1]

  • Complete cell culture medium (e.g., DMEM, MEM)[6][7]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Detailed Methodology for Adherent Cells
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours in a CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • Following the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well. Alternatively, add 10 µL of a 5 mg/mL MTT solution to the 100 µL of medium in each well to achieve a final concentration of 0.45 mg/mL.[5]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[5]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • To ensure complete solubilization, gently pipette the solution up and down or place the plate on an orbital shaker for about 15 minutes.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2][5] A reference wavelength of 630 nm can be used to reduce background noise.

    • The absorbance values are proportional to the number of viable cells.

Data Analysis and Presentation
  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The control represents the vehicle-treated cells.

  • IC₅₀ Determination:

    • The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

  • Data Summary Table: The following table summarizes hypothetical quantitative data for this compound cytotoxicity.

Cell LineCompoundIncubation Time (hours)IC₅₀ (µM)
U937 CellsE-β-trans-5,8,11-trihydroxybergamot-9-eneNot Specified84.9 ± 2.4
PC-3 CellsE-β-trans-5,8,11-trihydroxybergamot-9-eneNot Specified> 100

Table based on data from Wang et al., 2015, as cited in a 2023 review.[1]

Visualizations

Experimental Workflow

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with various concentrations of this compound B->C D Incubate for desired exposure time (e.g., 24-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathway Implicated in Bergamot Essential Oil's Protective Effects

Bergamot essential oil, which contains this compound, has been shown to exert neuroprotective effects by modulating specific signaling pathways. For instance, it can counteract the deactivation of Akt and the subsequent activation of Glycogen Synthase Kinase-3β (GSK-3β), a pathway often involved in cell death.[8][9] Bergamot oil has also been shown to prevent the accumulation of intracellular Reactive Oxygen Species (ROS).[8][9]

Bergamotene_Signaling_Pathway cluster_0 This compound This compound Akt Akt (Pro-survival) This compound->Akt Activates ROS ROS Accumulation This compound->ROS Inhibits GSK3b GSK-3β (Pro-apoptotic) Akt->GSK3b Inhibits CellSurvival Cell Survival Akt->CellSurvival CellDeath Cell Death GSK3b->CellDeath ROS->CellDeath

Caption: Putative signaling pathway modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bergamotene Yield via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the yield of bergamotene from steam distillation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a group of isomeric sesquiterpene hydrocarbons with the molecular formula C₁₅H₂₄.[1] The primary structural isomers are α-bergamotene and β-bergamotene, which exist in various stereoisomers (cis/trans or endo/exo). These compounds are found in the essential oils of numerous plants, including bergamot, lime, carrot, and kumquat. This compound is of scientific interest due to its role as a plant metabolite, a key intermediate in the biosynthesis of more complex compounds like fumagillin, and its function in plant defense and pollination by acting as a pheromone for certain insects.[2]

Q2: Why is steam distillation a preferred method for extracting this compound?

Steam distillation is one of the most widely applied methods for essential oil extraction, accounting for a significant portion of global production.[3] It is considered a clean and environmentally friendly technique as it uses water steam as the solvent, avoiding the issue of organic solvent residue in the final product.[3][4] This method is particularly effective for separating volatile compounds like this compound at temperatures lower than their decomposition point, which helps to preserve the integrity of their delicate chemical structure.[5][6] For citrus oils, steam distillation can produce a high and stable yield, making the resulting oil suitable for direct use in cosmetics and food products.[4]

Q3: What are the critical process parameters that influence this compound yield during steam distillation?

The yield of essential oils, including this compound, is influenced by several critical parameters. These variables can be manipulated to optimize the extraction process. The most significant factors include:

  • Distillation Time: The duration of the distillation process directly impacts the completeness of the extraction.[7][8]

  • Temperature and Pressure: The temperature of the steam must be high enough to volatilize the essential oils but not so high as to cause thermal degradation.[5][9]

  • Liquid-to-Material Ratio: The ratio of water (for steam generation) to plant biomass can affect extraction efficiency.[10]

  • Biomass Preparation: The physical state of the plant material (e.g., fresh vs. dried, particle size) plays a crucial role.[11]

  • Steam Flow Rate: The rate at which steam passes through the biomass can influence both the extraction rate and the potential for compound degradation.[12]

Troubleshooting Guides

Problem: My this compound yield is significantly lower than expected.

Low yields are a common issue in essential oil extraction.[9] Several factors could be responsible. Use the following guide to diagnose the potential cause.

Q1: Have you optimized the distillation time?

A1: The optimal distillation time varies significantly depending on the plant material. While some studies show that essential oil yield increases with time, others report a decrease after a certain point due to the degradation of components.[7][8] For chamomile, yield increased gradually up to 720 minutes, whereas for lemongrass, yields were reduced with distillation times over 160 minutes.[8][13] It is critical to perform a time-course experiment to determine the optimal extraction duration for your specific biomass.

Q2: Is your plant material properly prepared?

A2: The condition and preparation of the biomass are critical. For some materials, like ginger, insufficient chopping or grinding can lead to extremely low yields because the steam cannot effectively penetrate the plant tissue to release the oils.[11] Conversely, excessively fine powder can lead to clumping and impede steam flow. Experiment with different particle sizes to find the ideal preparation for your material.

Q3: Could thermal degradation be occurring?

A3: this compound, like other sesquiterpenes, can be sensitive to high temperatures. Prolonged exposure to heat can lead to the degradation of these thermally unstable compounds, reducing the final yield.[3][12] This is especially true at lower steam flow rates where the extraction takes longer.[12] If you suspect thermal degradation, try reducing the distillation temperature (if possible, through vacuum steam distillation) or increasing the steam flow rate to shorten the overall extraction time.[12][14]

Q4: Is your liquid-to-material ratio appropriate?

A4: Studies have shown that the yield of volatile oils can first increase and then decrease with a rising liquid-to-material ratio.[10] An insufficient amount of steam will result in incomplete extraction. Conversely, an excessive volume may not be economical and could potentially alter the extraction dynamics. A study on Angelicaesinensis Radix identified the liquid-to-material ratio as a critical process parameter that required optimization.[10]

Data Presentation: Impact of Distillation Parameters on Yield

The following tables summarize quantitative data from various studies, illustrating how process parameters affect essential oil yield.

Table 1: Effect of Distillation Time on Essential Oil Yield

Plant MaterialDistillation Time (min)Yield (% or g/1000g )Reference
Lemongrass20Max Yield Achieved[8]
Lemongrass24025-40% Reduction from Max[8]
Palmarosa20Max Yield Achieved[8]
Palmarosa24025-40% Reduction from Max[8]
Chamomile720Max Yield (3.1 g / 1000 g)[13]
Angelicaesinensis Radix8.41 hours (505 min)Optimal Yield (0.711%)[10]

Table 2: Effect of Steam Flow Rate on Pomelo Essential Oil Yield

Steam Flow Rate (mL/min)Yield (% v/w)NotesReference
1.84.8 ± 0.23Lowest efficiency[12]
2.16.37 ± 0.30Highest efficiency [12]
2.4~6.13Yield begins to decrease[12]
3.4~6.16Yield lower than optimal[12]

Experimental Protocols

Protocol 1: Standard Steam Distillation for this compound Extraction

This protocol provides a general methodology for extracting this compound-rich essential oil from plant biomass.

  • Preparation of Biomass:

    • Obtain fresh or dried plant material (e.g., Citrus bergamia peels).

    • Reduce the particle size of the material by coarse chopping or grinding. The optimal size should be determined empirically to ensure efficient steam penetration without causing compaction.

  • Apparatus Setup:

    • Assemble an all-glass steam distillation unit, ensuring all ground-glass joints are properly sealed.[15] The setup should consist of a boiling flask (for steam generation), a biomass flask, a still head, a condenser, and a receiver (e.g., a separatory funnel).[15]

    • Fill the boiling flask to approximately 2/3 capacity with distilled water.[15]

    • Place the prepared biomass into the biomass flask, ensuring it is packed loosely to allow for even steam distribution.

  • Distillation Process:

    • Heat the boiling flask using a heating mantle to generate steam. The optimal temperature for steam distillation is typically between 60°C and 100°C.[5]

    • Allow the steam to pass through the biomass flask, carrying the volatilized essential oils.

    • The steam-oil mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

    • Collect the distillate (a mixture of essential oil and hydrosol) in the receiver.

  • Extraction and Yield Determination:

    • Continue the distillation for the predetermined optimal time (can range from hours to a full day).[4][13]

    • Once distillation is complete, turn off the heat source and allow the apparatus to cool completely.[15]

    • Allow the oil and water (hydrosol) layers in the receiver to separate fully.

    • Carefully drain the lower aqueous layer, followed by the upper essential oil layer into a pre-weighed vial.

    • Calculate the final yield as a percentage of the initial biomass weight.

Protocol 2: GC-MS Analysis of Essential Oil Composition

This protocol outlines the analysis of the extracted essential oil to quantify this compound content.

  • Sample Preparation:

    • Dilute a small aliquot of the collected essential oil in a suitable solvent (e.g., isopropanol (B130326) or hexane) to an appropriate concentration for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Utilize a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[16]

    • Column: Use a non-polar capillary column (e.g., HP-5MS).[16]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[16]

    • Temperature Program:

      • Initial temperature: 40°C, hold for 4 minutes.

      • Ramp 1: Increase to 100°C at a rate of 2°C/min, hold for 10 minutes.

      • Ramp 2: Increase to 200°C at a rate of 10°C/min, hold for 5 minutes.[16]

    • MS Detector: Set the detector temperature to 250°C and scan a mass range of m/z 30–550.[16]

  • Data Analysis:

    • Identify the chemical constituents by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Quantify the relative percentage of this compound isomers and other components based on their peak areas in the chromatogram.

Visualizations

Steam_Distillation_Workflow cluster_prep 1. Preparation cluster_distill 2. Distillation cluster_collection 3. Collection & Analysis cluster_output 4. Output Biomass Plant Biomass Grinding Size Reduction (Grinding/Chopping) Biomass->Grinding Extraction Steam Passes Through Biomass Grinding->Extraction Boiling Generate Steam Boiling->Extraction Condensing Condense Vapor Extraction->Condensing Separation Separate Oil & Hydrosol Condensing->Separation Analysis Yield Calculation & GC-MS Analysis Separation->Analysis Product Pure this compound-Rich Essential Oil Analysis->Product

Caption: Workflow for steam distillation of this compound.

Troubleshooting_Low_Yield Start Problem: Low this compound Yield CheckTime Is Distillation Time Optimized? Start->CheckTime CheckPrep Is Biomass Prep Adequate? CheckTime->CheckPrep Yes ActionTime Action: Perform Time-Course Study CheckTime->ActionTime No CheckTemp Is Thermal Degradation Possible? CheckPrep->CheckTemp Yes ActionPrep Action: Test Different Particle Sizes CheckPrep->ActionPrep No CheckRatio Is Liquid-to-Material Ratio Correct? CheckTemp->CheckRatio No ActionTemp Action: Lower Temp or Shorten Exposure Time CheckTemp->ActionTemp Yes ActionRatio Action: Adjust Steam/ Biomass Quantity CheckRatio->ActionRatio No End Re-evaluate Yield CheckRatio->End Yes ActionTime->End ActionPrep->End ActionTemp->End ActionRatio->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Troubleshooting peak co-elution in bergamotene GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak co-elution issues during the GC-MS analysis of bergamotene isomers (α- and β-bergamotene).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound GC-MS analysis?

Peak co-elution in the GC-MS analysis of this compound, a sesquiterpene, typically arises from several factors:

  • Inadequate Chromatographic Separation: The GC column and temperature program may not be optimized to resolve this compound isomers from other structurally similar sesquiterpenes or matrix components with similar boiling points and polarities.[1][2]

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks that overlap with adjacent peaks.[3]

  • Matrix Effects: Complex sample matrices can interfere with the separation and ionization of target analytes, leading to ion suppression and potential peak overlap.[4][5][6]

  • Improper Column Selection: Using a column with a stationary phase that does not provide sufficient selectivity for sesquiterpenes can result in poor separation.[7]

Q2: Which compounds commonly co-elute with this compound?

This compound isomers often co-elute with other sesquiterpenes that have similar chemical structures and boiling points. Based on GC-MS analysis of plant essential oils, potential co-eluting compounds include:

  • α-Santalene

  • exo-α-Bergamotene

  • epi-β-Santalene

  • endo-β-Bergamotene

  • β-Caryophyllene

  • α-Humulene

  • Germacrene D

  • Selinene[8]

Q3: How can I confirm if I have a co-elution problem?

Identifying co-elution can be challenging, especially with perfectly overlapping peaks. Here are some methods to detect it:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[1][2]

  • Mass Spectral Analysis: Examine the mass spectrum across the peak. If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound.[2]

  • Diode Array Detector (DAD): If your system has a DAD, you can check for peak purity. The detector collects multiple UV spectra across a single peak; if the spectra are not identical, co-elution is likely.[2]

Troubleshooting Guides

Guide 1: Optimizing GC Oven Temperature Program

A primary strategy to resolve co-eluting peaks is to modify the GC oven temperature program. A slower temperature ramp rate can often improve the separation of closely eluting compounds.[9][10]

Experimental Protocol: Temperature Program Optimization

  • Initial Scouting Gradient: Begin with a general-purpose temperature program to get a baseline separation. A typical scouting gradient starts at a low initial temperature (e.g., 40-60°C), ramps at a moderate rate (e.g., 10°C/min) to a final temperature (e.g., 250-300°C), and holds for a few minutes.[9]

  • Slowing the Ramp Rate: If co-elution is observed, decrease the temperature ramp rate in the region where the this compound peaks elute. For example, if this compound elutes between 150°C and 170°C, you can introduce a slower ramp rate (e.g., 2-5°C/min) in this range.[11][12]

  • Introducing a Hold: Another technique is to add an isothermal hold at a temperature just below the elution temperature of the co-eluting pair. This can sometimes provide enough additional separation.[13]

Data Presentation: Impact of Temperature Ramp Rate on Peak Resolution

Ramp Rate (°C/min)Resolution between α-Bergamotene and β-CaryophylleneAnalysis Time (min)
151.225
101.635
52.145

Note: Resolution values are hypothetical for illustrative purposes. A resolution value ≥ 1.5 is generally considered baseline resolved.

Guide 2: Selecting an Appropriate GC Column

The choice of GC column is critical for separating complex mixtures of terpenes. For sesquiterpenes like this compound, both non-polar and polar columns can be effective, depending on the specific co-eluting compounds.

  • Non-Polar Columns: Columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS) are a good starting point and separate compounds primarily based on their boiling points.[14][15]

  • Polar Columns: For compounds with similar boiling points but different polarities, a polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX, TG-WaxMS), can provide better separation.[14][15]

  • Column Dimensions: A longer column will generally provide better resolution, but at the cost of longer analysis times. Doubling the column length can increase resolution by about 40%.[14]

Data Presentation: Comparison of GC Columns for this compound Separation

Column TypeStationary PhaseDimensionsKey Advantages
Non-Polar5% Phenyl Polysiloxane30 m x 0.25 mm, 0.25 µmGood general-purpose column for terpene analysis, separates based on boiling point.
Intermediate-Polar50% Phenyl Polysiloxane30 m x 0.25 mm, 0.25 µmOffers different selectivity compared to non-polar columns.
Polar (WAX)Polyethylene Glycol30 m x 0.25 mm, 0.25 µmEffective for separating compounds with similar boiling points but different polarities.
Guide 3: Utilizing Selected Ion Monitoring (SIM) Mode

If chromatographic separation is still challenging, Selected Ion Monitoring (SIM) mode on the mass spectrometer can be used to differentiate and quantify co-eluting compounds.[16][17][18] Instead of scanning a full mass range, the MS is set to detect only a few characteristic ions for each target compound.

Experimental Protocol: SIM Mode for this compound Analysis

  • Identify Unique Ions: Analyze a standard of this compound and the co-eluting compound in full scan mode to identify unique, abundant ions for each. For this compound (C15H24, MW: 204.35), characteristic ions might include m/z 93, 108, 133, and 204.[8][19]

  • Set Up SIM Method: Create a SIM method where you select 2-3 unique ions for each compound of interest.

  • Quantify: Use the peak area of the unique ion for quantification to avoid interference from the co-eluting compound.

Data Presentation: Example SIM Ions for Co-eluting Sesquiterpenes

CompoundMolecular WeightQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
α-Bergamotene204.3593133204
β-Caryophyllene204.3593133204
α-Santalene204.3593121204

Note: This table illustrates that while some ions are shared, unique ions can often be found to differentiate compounds.

Guide 4: Improving Sample Preparation

Complex sample matrices can contribute to peak broadening and co-elution.[4][20] Optimizing your sample preparation can help to remove interfering compounds.

  • Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for extracting volatile and semi-volatile compounds like terpenes from liquid or solid samples.[21]

  • Liquid-Liquid Extraction (LLE): Can be used to selectively extract compounds based on their solubility in different immiscible solvents.[5]

  • Solid-Phase Extraction (SPE): Provides a more targeted cleanup by using a solid sorbent to retain either the analytes of interest or the interfering matrix components.[4]

Visualizations

GC_Troubleshooting_Workflow start Peak Co-elution Observed check_purity Confirm Co-elution (Peak Shape, MS Scan) start->check_purity optimize_gc Optimize GC Method check_purity->optimize_gc Confirmed change_column Change GC Column optimize_gc->change_column Not Resolved resolved Peaks Resolved optimize_gc->resolved Resolved sim_mode Use SIM Mode change_column->sim_mode Not Resolved change_column->resolved Resolved sample_prep Improve Sample Prep sim_mode->sample_prep Still Issues sim_mode->resolved Quantifiable sample_prep->optimize_gc Re-optimize sample_prep->resolved Resolved not_resolved Still Co-eluting

Caption: Troubleshooting workflow for GC-MS peak co-elution.

Method_Optimization_Logic cluster_gc_params GC Parameter Optimization cluster_ms_params MS Parameter Optimization temp_program Adjust Temperature Program (Slower Ramp) flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate Failure end Resolution Achieved temp_program->end Success column_choice Select Different Column Polarity flow_rate->column_choice Failure flow_rate->end Success sim Switch to SIM Mode column_choice->sim Failure column_choice->end Success msms Use MS/MS (if available) sim->msms Failure sim->end Success msms->end Success start Co-elution Problem start->temp_program

Caption: Logical steps for method optimization to resolve co-elution.

References

Technical Support Center: Optimizing Bergamotene HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of bergamotene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound separation in reversed-phase HPLC?

A1: For reversed-phase HPLC analysis of this compound, a good starting point for the mobile phase is a mixture of acetonitrile (B52724) and water. A typical starting gradient might be 60-70% acetonitrile in water, which can then be optimized based on the initial results. The addition of 0.1% formic acid or acetic acid to the mobile phase is also recommended to improve peak shape and reduce tailing by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase.[1][2]

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: A C18 column is the most commonly used and generally effective stationary phase for the separation of terpenes like this compound in reversed-phase HPLC.[1][3][4] For separating structurally similar isomers of this compound, a C30 column might offer better shape selectivity and could be a valuable alternative to consider.[5][6][7]

Q3: Should I use an isocratic or gradient elution for this compound analysis?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample. For relatively pure samples of this compound, a simple isocratic elution (constant mobile phase composition) may be sufficient.[2] However, for complex mixtures, such as plant extracts containing multiple terpenes, a gradient elution is generally preferred. A gradient allows for the separation of compounds with a wider range of polarities and can significantly improve the resolution of this compound from other components.[1][2]

Q4: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A4: Peak tailing for this compound can be caused by several factors:

  • Secondary interactions with the stationary phase: Residual silanol groups on the silica-based column packing can interact with the analyte. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to minimize these interactions.[2]

  • Column overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[2]

  • Column degradation: An old or poorly maintained column can lose its efficiency. If other solutions fail, it may be time to replace the column.

Q5: I am not seeing any peak for this compound. What should I check?

A5: If you are not observing a peak for this compound, consider the following troubleshooting steps:

  • Detector Wavelength: Terpenes often have poor UV absorbance.[1] Ensure your UV detector is set to a low wavelength, typically around 200-220 nm, to maximize sensitivity.

  • Sample Concentration: The concentration of this compound in your sample may be too low for detection. Try concentrating your sample or increasing the injection volume.

  • Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is miscible with your mobile phase to prevent precipitation on the column.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem Potential Cause Recommended Solution
High Backpressure Blockage in the system (e.g., guard column, column inlet frit).[2][8]Reverse-flush the column (if recommended by the manufacturer). Check and clean or replace the guard column and frits.
Precipitated buffer or sample in the mobile phase.[2]Ensure the mobile phase components are fully dissolved. Filter your sample through a 0.22 or 0.45 µm syringe filter before injection.[1]
Poor Peak Resolution Inappropriate mobile phase composition.[2]Optimize the mobile phase by adjusting the ratio of organic solvent (acetonitrile or methanol) to water.[2][9] Experiment with different organic modifiers.
Flow rate is too high.[2]Reduce the flow rate to allow for better interaction between the analyte and the stationary phase.
Unsuitable stationary phase.Consider a different column chemistry, such as a C30 column, for improved selectivity of isomers.[5][6]
Baseline Noise or Drift Contaminated mobile phase.[2]Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.[2]
Column temperature fluctuations.[2]Use a column oven to maintain a stable temperature.
Detector cell contamination.[2]Flush the detector cell with a strong, appropriate solvent.
Ghost Peaks Contamination in the injection system or column.Run blank injections with a strong solvent (e.g., 100% acetonitrile) to wash the system.
Impurities in the mobile phase.Use high-purity solvents and prepare fresh mobile phase daily.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required based on your specific sample and instrumentation.

  • HPLC System: An Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD).[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.[1]

Data Presentation

Table 1: Effect of Acetonitrile Concentration on this compound Retention Time (Isocratic Elution)
Acetonitrile (%)Water (%)Retention Time (min)Peak Shape
505015.2Symmetrical
60408.5Symmetrical
70304.1Symmetrical
80202.3Broad

Note: This table presents illustrative data based on chromatographic principles. Actual retention times will vary depending on the specific column, system, and other experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector (210 nm) column->detector chromatogram Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: A general experimental workflow for the HPLC analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Problem with This compound Peak peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Shift? start->retention tailing Peak Tailing peak_shape->tailing Yes broad Peak Broadening peak_shape->broad Yes add_acid Add 0.1% Formic Acid to Mobile Phase tailing->add_acid optimize_gradient Optimize Gradient broad->optimize_gradient check_column Check/Replace Column broad->check_column coelution Co-elution resolution->coelution Yes coelution->optimize_gradient rt_shift Drifting Retention retention->rt_shift Yes check_temp Stabilize Column Temp. rt_shift->check_temp check_flow Check Flow Rate rt_shift->check_flow

Caption: A troubleshooting workflow for common issues in this compound HPLC analysis.

References

Technical Support Center: Handling and Preparation of Samples Containing Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with bergamotene. This compound, a bicyclic sesquiterpene, is a volatile compound susceptible to degradation during sample preparation, which can significantly impact experimental accuracy and outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to mitigate degradation and ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to this compound degradation during sample preparation?

A1: this compound is sensitive to several environmental factors that can lead to its degradation. Key contributors include:

  • Oxidation: As a sesquiterpene with reactive double bonds, this compound is prone to oxidation when exposed to air (oxygen).[1] This can be accelerated by the presence of metal ions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation and isomerization of this compound.[1]

  • Temperature: Elevated temperatures can significantly accelerate the rate of both oxidation and isomerization, leading to a loss of the parent compound.

  • pH: Although specific data for this compound is limited, other similar compounds like carotenoids show degradation under acidic or alkaline conditions. It is crucial to control the pH of the sample environment.

Q2: What are the initial signs of this compound degradation in a sample?

A2: The initial signs of degradation can be subtle. Visually, a pure this compound sample, which is a colorless to pale yellow liquid, may show a slight change in color.[1] However, the most reliable indication of degradation is a change in the chromatographic profile of the sample. This can manifest as a decrease in the peak area of this compound and the appearance of new, unidentified peaks corresponding to degradation products when analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: How can I minimize the oxidation of this compound during sample preparation?

A3: To minimize oxidation, it is crucial to limit the sample's exposure to air. This can be achieved by:

  • Working under an inert atmosphere (e.g., nitrogen or argon).

  • Using degassed solvents for extraction and dilution.

  • Adding antioxidants, such as Butylated hydroxytoluene (BHT), to the sample or solvents.

  • Storing samples in tightly sealed vials with minimal headspace.

Q4: What is the recommended storage temperature for this compound samples and extracts?

A4: To slow down degradation reactions, samples and extracts containing this compound should be stored at low temperatures. For short-term storage (a few hours), refrigeration at 4°C is recommended. For long-term storage, samples should be kept in a freezer at -20°C or, ideally, at -80°C to minimize any chemical or enzymatic activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound after extraction 1. Inappropriate solvent selection: The solvent may not be efficient in extracting this compound. 2. Degradation during extraction: High temperatures or prolonged extraction times can lead to degradation. 3. Volatilization: this compound is a volatile compound and can be lost if the extraction is performed in an open system.1. Solvent Optimization: Use non-polar solvents like hexane (B92381) or a mixture of methanol (B129727) and ethyl acetate (B1210297). The choice of solvent is crucial for efficient extraction.[2][3][4] 2. Method Optimization: Opt for extraction methods that do not require high temperatures, such as cold maceration or supercritical fluid extraction (SFE). If using methods like Soxhlet, minimize the extraction time. 3. System Design: Ensure the extraction system is closed to prevent the loss of volatile compounds.
Appearance of unknown peaks in the chromatogram 1. Sample degradation: Exposure to light, air, or high temperatures. 2. Contamination: Contaminants from solvents, glassware, or the sample matrix itself.1. Implement preventative measures: Follow the guidelines for minimizing degradation (work under inert gas, use amber vials, control temperature). 2. Quality Control: Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (solvent without the analyte) to identify any background contamination.
Inconsistent analytical results between replicates 1. Non-homogenous sample. 2. Variable degradation rates: Inconsistent handling of individual samples leading to different levels of degradation. 3. Instrumental variability. 1. Homogenization: Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Standardized Protocol: Adhere strictly to a standardized sample preparation protocol for all replicates to ensure uniform handling. 3. Instrument Calibration: Regularly calibrate and maintain the analytical instrument (e.g., GC-MS) to ensure consistent performance.

Quantitative Data Summary

Table 1: Estimated Degradation Rate Constants (k) for Terpenoids under Various Conditions (Hypothetical Data Based on Analogy to Carotenoids)

ConditionTemperature (°C)Estimated Rate Constant (k) (h⁻¹)Reference Compound
Thermal Degradation 750.025β-carotene[5]
850.058β-carotene[5]
950.130β-carotene[5]
Photodegradation (UV light) 250.080Lutein[6]
pH (Acidic) 250.045β-carotene
pH (Alkaline) 250.060β-carotene

Note: This table provides an estimation of degradation rates to illustrate the impact of different stressors. Actual rates for this compound will vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Extraction of this compound from a Plant Matrix

This protocol is designed to minimize degradation during the extraction process.

  • Sample Preparation:

    • Freeze-dry the plant material to remove water, which can participate in degradation reactions.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform the extraction under dim light.

    • Use a non-polar solvent such as n-hexane or a mixture of methanol:ethyl acetate (6:4, v/v).[2] All solvents should be of high purity and degassed prior to use.

    • Conduct the extraction at a low temperature (e.g., 4°C) with constant agitation for 2-4 hours.

    • Alternatively, use an accelerated solvent extraction (ASE) system with a short extraction time and controlled temperature.

  • Solvent Removal:

    • Evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 30°C.

    • Avoid complete dryness to prevent oxidation of the residue. Re-dissolve the extract in a small volume of a suitable solvent immediately.

  • Storage:

    • Store the final extract in an amber vial, purged with nitrogen, at -80°C until analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the key parameters for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection:

    • Injector temperature: 250°C.

    • Injection volume: 1 µL.

    • Injection mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 5°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Identification: this compound can be identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Visualizations

Degradation_Pathway cluster_stressors Stress Factors This compound This compound (C15H24) Degradation_Products Degradation Products (e.g., Oxidation Products, Isomers) This compound->Degradation_Products Light Light (UV) Light->this compound Air Air (Oxygen) Air->this compound Heat High Temperature Heat->this compound pH Extreme pH pH->this compound

Caption: Factors leading to the degradation of this compound.

Troubleshooting_Workflow Start Low this compound Recovery or Unexpected Peaks Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Storage Review Storage Conditions Start->Check_Storage Check_Analysis Review Analytical Method Start->Check_Analysis Optimize_Solvent Optimize Solvent Check_Extraction->Optimize_Solvent Inefficient? Optimize_Temp_Time Optimize Temperature & Time Check_Extraction->Optimize_Temp_Time Harsh? Use_Inert_Atmosphere Use Inert Atmosphere Check_Extraction->Use_Inert_Atmosphere Exposure to Air? Store_at_minus_80C Store at -80°C in Amber Vials Check_Storage->Store_at_minus_80C Improper? Run_Blank Run Blank & Check for Contamination Check_Analysis->Run_Blank Contamination? Calibrate_Instrument Calibrate Instrument Check_Analysis->Calibrate_Instrument Inconsistent? Resolved Issue Resolved Optimize_Solvent->Resolved Optimize_Temp_Time->Resolved Use_Inert_Atmosphere->Resolved Store_at_minus_80C->Resolved Run_Blank->Resolved Calibrate_Instrument->Resolved

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Quantification of Bergamotene in Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying bergamotene from complex plant extracts. It addresses common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte, such as this compound, due to the co-eluting compounds from the sample matrix.[1] In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), these interfering components can affect the ionization efficiency of the analyte in the ion source, leading to inaccurate quantification.[2][3]

Q2: Why are plant extracts particularly challenging matrices for this compound analysis?

A2: Plant extracts are complex mixtures containing a wide variety of compounds, including pigments, lipids, sugars, phenols, and other terpenes.[4] These molecules can co-extract with this compound and interfere with its analysis at multiple stages, from sample preparation to detection, making accurate quantification difficult.[2] The specific composition of the matrix can vary significantly between different plant species, tissues, and even growth conditions.[5][6]

Q3: What are the common signs of matrix effects in my analytical data?

A3: Common indicators of matrix effects include:

  • Low Recovery: The amount of this compound detected is significantly lower than the expected amount spiked into a sample.

  • Poor Reproducibility: High variability in peak areas or calculated concentrations across replicate injections of the same sample or different samples.[7]

  • Signal Suppression/Enhancement: A noticeable decrease (suppression) or increase (enhancement) in the analyte's signal when comparing a standard in a pure solvent to a standard spiked into a sample matrix.[1][8]

  • Peak Shape Distortion: The chromatographic peak for this compound may show tailing or broadening, which can be caused by interactions with active sites in the GC system that are exposed when not masked by matrix components.[9]

Q4: Which analytical techniques are recommended for quantifying this compound while minimizing matrix effects?

A4: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is highly selective and can help resolve co-eluting peaks by monitoring specific precursor-to-product ion transitions.[9] For LC-MS/MS, optimizing chromatographic conditions to separate this compound from interfering compounds is crucial.[1] However, the most robust approach to compensate for matrix effects, regardless of the instrument, is the use of a stable isotope-labeled internal standard in a technique called Stable Isotope Dilution Analysis (SIDA).[10][11][12]

Q5: How should I choose an appropriate internal standard (IS) for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled (e.g., deuterium (B1214612) or ¹³C) version of this compound.[12] This is because it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses.[3] If a labeled standard is unavailable, a structurally similar compound (a chemical analog) that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.[1]

Troubleshooting Guide

Problem: My this compound peak area is inconsistent and lower than expected in my LC-MS/MS or GC-MS analysis (Ion Suppression).

  • Possible Cause 1: Co-eluting Matrix Components: Endogenous compounds from the plant extract are co-eluting with this compound and competing for ionization in the MS source.

  • Solution 1: Improve Chromatographic Separation: Optimize the temperature gradient (for GC) or the mobile phase gradient (for LC) to better separate this compound from the interfering compounds. A slower ramp or a longer run time may be necessary.[1][9]

  • Solution 2: Enhance Sample Preparation: Implement a sample cleanup step like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection. Choose an SPE cartridge that effectively retains this compound while allowing contaminants to be washed away.

  • Solution 3: Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This ensures that the standards and the samples are affected by the matrix in the same way.[7][9]

Problem: My this compound signal is significantly and erratically higher than the standard in solvent (Signal Enhancement).

  • Possible Cause 1 (GC-MS): Matrix-Induced Enhancement: Co-extracted matrix components can mask active sites in the GC inlet and column, preventing the thermal degradation of volatile analytes like this compound and leading to a higher response compared to a clean standard.[8]

  • Solution 1 (GC-MS): Use Analyte Protectants: Add compounds (e.g., sorbitol, gulonolactone) to both your samples and calibration standards. These protectants create a layer in the injector, masking active sites and ensuring the analyte transfer to the column is consistent, which can minimize the matrix-induced enhancement.[3]

  • Possible Cause 2 (LC-MS/GC-MS): Co-eluting Enhancers: A co-eluting matrix compound might improve the ionization efficiency of this compound.

  • Solution 2: Use a Stable Isotope-Labeled Internal Standard: This is the most reliable method to correct for both suppression and enhancement. Since the labeled standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, providing accurate quantification.[10][11]

Problem: My chromatograms show significant peak tailing for this compound.

  • Possible Cause 1: Active Sites in the GC System: Active sites in the GC inlet liner or the beginning of the column can interact with the analyte, causing peak tailing. This can be more pronounced in cleaner samples where matrix components aren't available to mask these sites.[9]

  • Solution 1: System Maintenance: Perform regular maintenance, including cleaning the GC inlet and using a new, deactivated liner.[9]

  • Possible Cause 2: Column Degradation: The stationary phase of the GC or LC column can degrade over time, exposing active sites.

  • Solution 2: Column Conditioning/Replacement: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[9] Using a guard column can also help extend the life of the analytical column.

Quantitative Data on Matrix Effects

The following table summarizes representative data on how different matrices and cleanup procedures can affect analyte signals in chromatographic analysis. While specific data for this compound is limited, these examples for other terpenes and pesticides in plant matrices illustrate the common range of signal suppression or enhancement.

Analyte ClassMatrixSample PreparationAnalytical MethodMatrix Effect (%)*Reference
PesticidesApplesQuEChERSGC-MS/MS+73.9 (Enhancement)[8]
PesticidesGrapesQuEChERSGC-MS/MS+77.7 (Enhancement)[8]
PesticidesSunflower SeedsQuEChERSGC-MS/MS-70.0 (Suppression)[8]
Organic AcidsModel MixtureTrimethylsilylationGC-MS-16 to -35 (Suppression)[2]
Volatile TerpenesPlant HeadspaceHS-SPMEGC-MSCleaner extract, less interference[9]

*Matrix Effect (%) is often calculated as [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100. Positive values indicate enhancement; negative values indicate suppression.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration

This method is used to compensate for matrix effects when a suitable blank matrix is available.

  • Prepare Blank Matrix Extract: Obtain a sample of the plant material that is known to be free of this compound. Process this sample using the exact same extraction and cleanup procedure as your unknown samples.

  • Create Stock Solution: Prepare a high-concentration stock solution of a certified this compound standard in a pure solvent (e.g., methanol (B129727) or hexane).

  • Spike Standards: Create a series of calibration standards by spiking appropriate volumes of the this compound stock solution into aliquots of the blank matrix extract. Ensure the final concentrations bracket the expected concentration range of your samples.

  • Construct Calibration Curve: Analyze the matrix-matched standards using your established chromatographic method. Plot the peak area of this compound against its concentration to generate the calibration curve.

  • Quantify Samples: Analyze your unknown samples and determine their this compound concentration using the matrix-matched calibration curve.

Protocol 2: Standard Addition Method

This method is highly effective for individual samples and does not require a blank matrix, but it is more labor-intensive.[7]

  • Aliquot Sample: Divide a single sample extract into at least four equal aliquots.

  • Spike Aliquots: Leave one aliquot unspiked. Spike the remaining aliquots with increasing, known amounts of a this compound standard solution.

  • Analyze Aliquots: Analyze all aliquots using your chromatographic method.

  • Plot and Extrapolate: Plot the measured peak area against the concentration of the added standard. Perform a linear regression and extrapolate the line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the original concentration of this compound in the sample.

Protocol 3: Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for quantification with mass spectrometry, providing the highest accuracy and precision by correcting for both matrix effects and sample preparation losses.[10][11][12]

  • Obtain Labeled Standard: Acquire a stable isotope-labeled this compound standard (e.g., α-bergamotene-d₃).

  • Spike Sample: Add a precise and known amount of the labeled internal standard to the sample at the very beginning of the sample preparation process (before extraction).

  • Sample Preparation: Perform the entire extraction, cleanup, and concentration procedure.

  • MS Analysis: Analyze the final extract by GC-MS or LC-MS. Set up the mass spectrometer to monitor at least one ion transition for the native this compound and one for the labeled standard.

  • Quantification: Calculate the peak area ratio of the native analyte to the labeled standard. Create a calibration curve by plotting this ratio against the concentration of the native analyte in standards that also contain the same fixed amount of the labeled standard. Use this curve to determine the concentration in your samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Plant Sample Collection Homogenize Homogenization (e.g., under liquid N2) Sample->Homogenize Spike_IS Spike with Stable Isotope-Labeled IS (SIDA) Homogenize->Spike_IS *If using SIDA Extract Solvent Extraction Homogenize->Extract *If not using SIDA Spike_IS->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Concentrate Concentration Cleanup->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis Assess Assess for Matrix Effects? Analysis->Assess Data Data Processing Assess->Data Yes Assess->Data No Result Final Concentration Data->Result SIDA_Cal SIDA Calibration (Ratio-based) Data->SIDA_Cal MM_Cal Matrix-Matched Calibration Data->MM_Cal SA_Cal Standard Addition Data->SA_Cal

Caption: Experimental workflow for this compound quantification.

troubleshooting_guide cluster_symptoms Observed Symptoms cluster_solutions Potential Solutions Start Inaccurate or Irreproducible This compound Quantification LowSignal Low Signal / Suppression Start->LowSignal HighSignal High Signal / Enhancement Start->HighSignal PoorRepro Poor Reproducibility Start->PoorRepro BadPeak Poor Peak Shape (Tailing) Start->BadPeak ImproveSep Optimize Chromatography (Gradient, Column) LowSignal->ImproveSep ImproveCleanup Enhance Sample Cleanup (SPE) LowSignal->ImproveCleanup UseMM Use Matrix-Matched Calibration LowSignal->UseMM UseSIDA Use Stable Isotope Dilution (SIDA) HighSignal->UseSIDA Best Solution HighSignal->UseMM PoorRepro->ImproveCleanup PoorRepro->UseSIDA Best Solution BadPeak->ImproveCleanup SystemMaint GC/LC System Maintenance BadPeak->SystemMaint Final Accurate & Reproducible Quantification UseSIDA->Final UseMM->Final SystemMaint->Final

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Chiral Separation of Bergamotene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of bergamotene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the enantioselective analysis of these complex sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of this compound isomers?

A1: The primary challenges in separating this compound isomers stem from their structural similarity. This compound exists as multiple isomers, including α- and β-isomers, which can also have cis- and trans- configurations, each with a corresponding enantiomer. These isomers often have very similar boiling points and polarities, leading to co-elution on standard achiral gas chromatography (GC) columns.[1] Achieving baseline separation of all enantiomers and diastereomers requires highly selective chiral stationary phases and carefully optimized chromatographic conditions. Furthermore, this compound is often a minor component in complex essential oil matrices, making its separation from other abundant terpenes like limonene (B3431351) and sabinene (B1680474) a significant hurdle.

Q2: What type of analytical technique is most suitable for the chiral separation of this compound isomers?

A2: Enantioselective Gas Chromatography (GC) is the most widely used and effective technique for the chiral separation of volatile compounds like this compound isomers.[1] This method utilizes capillary columns coated with a chiral stationary phase (CSP) to differentiate between enantiomers. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for definitive peak identification by comparing mass spectra with library data.

Q3: Which chiral stationary phases (CSPs) are recommended for this compound isomer separation?

A3: Cyclodextrin-based CSPs are the most successful for the chiral separation of a wide range of terpenes, including sesquiterpenes like this compound.[1][2] Derivatized cyclodextrins, such as those with alkyl or acetyl groups, offer varying selectivities. For sesquiterpenes, β- and γ-cyclodextrin derivatives are often the first choice. The selection of the specific derivative will depend on the this compound isomers being targeted and the complexity of the sample matrix.

Q4: I am observing poor resolution between my this compound enantiomers. What are the first steps to troubleshoot this issue?

A4: Poor resolution is a common issue in chiral GC. Here are the initial steps to take:

  • Optimize the temperature program: A slower temperature ramp rate (e.g., 1-2°C/min) can significantly improve the separation of closely eluting enantiomers.[1]

  • Adjust the carrier gas flow rate: Operating the carrier gas (typically hydrogen or helium) at its optimal linear velocity enhances column efficiency and, consequently, resolution.

  • Lower the initial oven temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.[3]

  • Check for column overload: Injecting a sample that is too concentrated can lead to peak broadening and a loss of resolution. Diluting the sample should be attempted.[2]

Q5: My this compound peaks are splitting. What could be the cause?

A5: Peak splitting in GC can arise from several factors:

  • Improper injection technique: A slow or inconsistent injection can cause the sample to be introduced onto the column in a non-uniform manner.

  • Inlet issues: A contaminated or active inlet liner can cause analyte degradation or adsorption, leading to distorted peak shapes.

  • Solvent-stationary phase mismatch: If the injection solvent is not compatible with the stationary phase, it can cause poor sample focusing and peak splitting.

  • Column installation: An improperly cut or installed column can create dead volume and lead to peak splitting.

Troubleshooting Guides

Problem 1: Poor Resolution of this compound Isomers

This guide provides a systematic approach to improving the separation of co-eluting this compound isomers.

Potential Cause Recommended Solution
Suboptimal Temperature Program Decrease the temperature ramp rate (e.g., to 1-2°C/min). Lower the initial oven temperature to improve focusing. Introduce isothermal holds at temperatures where the this compound isomers elute.[3]
Incorrect Carrier Gas Flow Rate Determine and set the optimal linear velocity for the carrier gas being used (Hydrogen is often preferred for better efficiency).
Inappropriate Chiral Stationary Phase If using a derivatized cyclodextrin (B1172386) column, consider a different derivative. For example, if a permethylated β-cyclodextrin phase is not providing separation, a diacetylated or dipropionylated version might offer different selectivity.
Column Overload Prepare and inject a series of dilutions of your sample to determine if concentration is affecting resolution. Aim for on-column concentrations of 50 ng or less as a starting point.[1]
Co-elution with Matrix Components If a this compound isomer is co-eluting with another compound (e.g., limonene), consider using a heart-cutting two-dimensional GC (GC-GC) system. This allows the unresolved portion of the chromatogram from the first column to be transferred to a second column with a different selectivity for further separation.
Problem 2: Peak Tailing or Fronting
Potential Cause Recommended Solution
Active Sites in the GC System Use a deactivated inlet liner and gold-plated seals. If peak tailing persists, it may indicate column degradation, and trimming the first few centimeters of the column or replacing it may be necessary.
Sample Overload As with poor resolution, injecting too much sample can lead to peak asymmetry. Dilute the sample and re-inject.
Inappropriate Injection Temperature If the injection temperature is too low, it can lead to slow vaporization and peak tailing. If it is too high, it can cause thermal degradation of the analytes, which may also affect peak shape. Optimize the injector temperature.
Mobile Phase Incompatibility Ensure the sample solvent is compatible with the stationary phase.

Experimental Protocols

General Protocol for Chiral GC-MS Analysis of this compound Isomers in Essential Oils

This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the sample matrix.

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio of 100:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at an optimal linear velocity (e.g., 40 cm/s for Helium).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 140°C at 2°C/minute.

    • Ramp to 220°C at 5°C/minute, hold for 5 minutes.

  • Detector Temperature: 280°C (FID) or MS transfer line at 250°C.

MS Conditions (if applicable):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Source Temperature: 230°C.

Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1%.

Visualizations

Method Development Workflow for Chiral GC Separation

MethodDevelopmentWorkflow Method Development Workflow for Chiral GC Separation of this compound Isomers start Start: Define Analytical Goal (e.g., separate α- and β-bergamotene enantiomers) select_column Select Chiral Column (e.g., cyclodextrin-based) start->select_column initial_conditions Set Initial GC Conditions (Standard temperature program, carrier gas flow) select_column->initial_conditions run_analysis Perform Initial GC Run with Racemic Standard initial_conditions->run_analysis evaluate_separation Evaluate Separation (Resolution, Peak Shape) run_analysis->evaluate_separation optimize_temp Optimize Temperature Program (Slower ramp, isothermal holds) evaluate_separation->optimize_temp Poor Resolution optimize_flow Optimize Carrier Gas Flow (Determine optimal linear velocity) evaluate_separation->optimize_flow Broad Peaks check_overload Check for Column Overload (Inject dilutions) evaluate_separation->check_overload Tailing/Fronting Peaks separation_achieved Separation Achieved evaluate_separation->separation_achieved Good Separation optimize_temp->run_analysis optimize_flow->run_analysis check_overload->run_analysis

Caption: A workflow for developing a chiral GC method for this compound isomer separation.

Troubleshooting Decision Tree for Poor Enantiomeric Separation

TroubleshootingDecisionTree Troubleshooting Poor Enantiomeric Separation of this compound Isomers start Start: Poor or No Enantiomeric Separation check_conditions Are GC conditions optimized? start->check_conditions optimize_gc Optimize Temperature Program & Carrier Gas Flow check_conditions->optimize_gc No check_column Is the chiral column appropriate and in good condition? check_conditions->check_column Yes optimize_gc->start condition_column Condition or trim the column check_column->condition_column No, condition is poor new_column Select a different chiral stationary phase check_column->new_column No, phase is not selective check_sample Is the sample concentration appropriate? check_column->check_sample Yes condition_column->start new_column->start dilute_sample Dilute the sample check_sample->dilute_sample No check_coelution Is there co-elution with a matrix component? check_sample->check_coelution Yes dilute_sample->start use_2dgc Consider 2D-GC for complex matrices check_coelution->use_2dgc Yes resolved Problem Resolved check_coelution->resolved No use_2dgc->resolved

Caption: A decision tree to troubleshoot poor separation of this compound enantiomers.

References

Technical Support Center: Enhancing GC Resolution of α- and β-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the gas chromatographic (GC) analysis of α- and β-bergamotene.

Troubleshooting Guide: Resolving Co-elution of α- and β-Bergamotene

Co-elution of α- and β-bergamotene is a common analytical challenge due to their structural similarity as isomers. This guide provides a systematic approach to enhance their separation.

Problem: Poor or no resolution between α- and β-bergamotene peaks.

The primary goal in chromatography is to achieve adequate resolution between analytes.[1][2] When peaks overlap, it compromises accurate identification and quantification.[1] The resolution is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[2] To improve the separation of α- and β-bergamotene, each of these factors can be systematically optimized.

Step 1: Assess and Optimize the GC Column (Stationary Phase)

The choice of the stationary phase is the most critical factor influencing selectivity.[2] For sesquiterpenes like bergamotene, a non-polar to mid-polarity column is generally a good starting point.

  • Initial Column Selection: A common choice for essential oil analysis, which includes this compound, is a column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase. This phase separates compounds primarily based on their boiling points.

  • Alternative Stationary Phases: If resolution is insufficient on a 5% phenyl column, consider a column with a different selectivity. A mid-polarity column, such as a 50% phenyl / 50% dimethylpolysiloxane, can provide different interactions and potentially resolve the isomers. For complex mixtures of terpenes, sometimes a more polar "WAX" type column (polyethylene glycol) may offer the necessary selectivity.

Step 2: Optimize GC Oven Temperature Program

The temperature program directly affects the retention factor and can significantly impact resolution. A slow temperature ramp rate generally improves separation.

  • Symptom: Peaks are sharp but completely co-eluting.

    • Solution: Decrease the temperature ramp rate. A slower ramp allows for more interactions between the analytes and the stationary phase, which can enhance separation. Try reducing the ramp rate by half as a starting point.

  • Symptom: Peaks are broad and poorly resolved.

    • Solution: Optimize the initial oven temperature. A lower initial temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.

Step 3: Adjust Carrier Gas Flow Rate

The linear velocity of the carrier gas (e.g., helium or hydrogen) influences column efficiency.

  • Action: Set the carrier gas to its optimal linear velocity for the specific column dimensions. Operating at the optimal flow rate minimizes peak broadening and maximizes efficiency. This information is typically provided by the column manufacturer.

Step 4: Consider Chiral Separation for Enantiomers

If you are working with a sample that may contain different enantiomers of α- and β-bergamotene, a chiral column will be necessary.

  • Chiral Stationary Phases: For the separation of terpene enantiomers, cyclodextrin-based chiral stationary phases are commonly used.[3][4][5] These columns can differentiate between the stereoisomers.

Troubleshooting Workflow Diagram

Bergamotene_Resolution_Troubleshooting cluster_column Column Optimization cluster_temp Temperature Optimization start Start: Co-elution of α- and β-Bergamotene column_check Step 1: Evaluate GC Column start->column_check temp_program Step 2: Optimize Temperature Program column_check->temp_program If resolution is poor resolution_ok Resolution Achieved column_check->resolution_ok If resolution is adequate col_selectivity Try alternative stationary phase (e.g., mid-polarity) column_check->col_selectivity flow_rate Step 3: Adjust Carrier Gas Flow Rate temp_program->flow_rate If still co-eluting temp_program->resolution_ok If resolution is adequate slow_ramp Decrease ramp rate temp_program->slow_ramp lower_initial_temp Lower initial temperature temp_program->lower_initial_temp chiral_check Step 4: Consider Chiral Separation flow_rate->chiral_check If enantiomers are suspected flow_rate->resolution_ok If resolution is adequate chiral_check->resolution_ok If enantiomers are resolved

Caption: Troubleshooting workflow for enhancing the resolution of α- and β-bergamotene.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column to start with for separating α- and β-bergamotene?

A1: For initial method development, a non-polar to mid-polarity column is recommended. A 5% phenyl / 95% dimethylpolysiloxane stationary phase is a versatile and common choice for the analysis of essential oils, which frequently contain these compounds.

Q2: How does the temperature program affect the separation of these isomers?

A2: The temperature program is a critical parameter. A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers like α- and β-bergamotene.

Q3: Can changing the carrier gas improve the resolution?

A3: While changing the carrier gas type (e.g., from helium to hydrogen) can lead to faster analysis times and potentially higher efficiency, the primary factor for improving resolution between isomers is selectivity. Optimizing the flow rate of your chosen carrier gas to the column's optimal linear velocity is more likely to improve resolution than simply changing the gas.

Q4: My peaks are still co-eluting after optimizing the temperature program and flow rate. What should I do next?

A4: If optimization of the GC parameters on your current column is unsuccessful, the next logical step is to change the stationary phase. The selectivity of the column has the largest impact on resolution. Switching to a column with a different polarity will alter the elution order and may resolve the co-eluting peaks.

Q5: When should I consider using a chiral GC column?

A5: You should consider a chiral GC column if you need to separate the enantiomers of α- and/or β-bergamotene. Standard achiral columns will not separate enantiomers. Chiral columns, typically with cyclodextrin-based stationary phases, are specifically designed for this purpose.

Data Presentation: GC Parameter Comparison

The following table summarizes key GC parameters and their impact on the resolution of α- and β-bergamotene.

ParameterSetting 1 (for faster analysis)Setting 2 (for higher resolution)Impact on Resolution
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneMid-polarity (e.g., 50% Phenyl) or WAXHigh
Column Length 30 m60 mModerate
Column Internal Diameter 0.32 mm0.25 mmModerate
Film Thickness 0.50 µm0.25 µmModerate
Oven Temperature Program Initial: 60°C, Ramp: 10°C/minInitial: 50°C, Ramp: 3°C/minHigh
Carrier Gas Flow Rate Above optimal linear velocityAt optimal linear velocityModerate

Experimental Protocols

Protocol 1: Standard GC-MS Method for Bergamot Essential Oil Analysis

This protocol provides a starting point for the analysis of bergamot oil, which contains α- and β-bergamotene.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column:

    • 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl / 95% dimethylpolysiloxane stationary phase.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at 3°C/min.

      • Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

Protocol 2: Method Optimization for Enhancing Resolution

This protocol outlines the steps to take if Protocol 1 does not provide adequate resolution between α- and β-bergamotene.

  • Step 1: Modify Temperature Program

    • Decrease the temperature ramp rate to 2°C/min.

    • Lower the initial oven temperature to 50°C.

  • Step 2: Change Stationary Phase

    • If the modified temperature program is insufficient, replace the 5% phenyl column with a mid-polarity column (e.g., 50% phenyl / 50% dimethylpolysiloxane) of the same dimensions.

    • Re-run the analysis using the optimized temperature program from Step 1.

  • Step 3: Data Analysis

    • Compare the chromatograms from each run to assess the improvement in resolution. Calculate the resolution factor between the α- and β-bergamotene peaks.

Logical Relationship Diagram

Logical_Relationship Goal Goal: Enhance Resolution of α- & β-Bergamotene Primary_Factors Primary Chromatographic Factors Goal->Primary_Factors Selectivity Selectivity (α) Primary_Factors->Selectivity Retention Retention Factor (k) Primary_Factors->Retention Stationary_Phase Stationary Phase Selectivity->Stationary_Phase Efficiency Efficiency (N) Column_Dimensions Column Dimensions (L, ID, df) Efficiency->Column_Dimensions Flow_Rate Carrier Gas Flow Rate Efficiency->Flow_Rate Retention->Stationary_Phase Temp_Program Temperature Program Retention->Temp_Program Experimental_Parameters Controlling Experimental Parameters Primary_factors Primary_factors Primary_factors->Efficiency

Caption: Relationship between chromatographic factors and experimental parameters for resolution enhancement.

References

Technical Support Center: Bergamotene Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of bergamotene in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solvents a concern?

A1: this compound is a naturally occurring bicyclic sesquiterpene hydrocarbon (C15H24) found in the essential oils of many plants.[1][2] Like many terpenes, its structure contains double bonds that are susceptible to degradation through oxidation, isomerization, or other reactions, especially when exposed to air, light, heat, or reactive solvents.[3] Ensuring its stability in solution is critical for accurate and reproducible results in experimental assays, for maintaining the purity of analytical standards, and for preserving the chemical integrity of formulations.

Q2: What are the primary factors that cause this compound to degrade in solution?

A2: The primary factors affecting the stability of this compound and other terpenes are:

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the double bonds, forming oxides and other degradation products.

  • Light: UV light can provide the energy to initiate degradation reactions, leading to isomerization or polymerization.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways. Many terpenes are volatile and can begin to evaporate at temperatures as low as 37°C (100°F).

  • Solvent Reactivity: The choice of solvent is critical. Protic solvents (like alcohols) can potentially react with sesquiterpenes. For example, studies on sesquiterpene lactones in ethanol (B145695) have shown the formation of ethoxy-addition products over time.[4]

  • Container Material: Improper container materials can either react with the terpene or allow for environmental exposure. Plastic containers are generally not recommended as terpenes may be absorbed into the plastic or leaching of plasticizers may occur.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: For long-term storage, a non-polar, aprotic solvent is generally preferred to minimize reactivity. Hexane or other saturated alkanes are suitable choices. For experimental use, the solvent must be compatible with the downstream application (e.g., deuterated chloroform (B151607) for NMR, DMSO for cell-based assays). If a protic solvent like ethanol or methanol (B129727) must be used, the solution should be prepared fresh, used quickly, and stored under inert gas at low temperatures to minimize degradation.[4]

Q4: How should I store my this compound solutions to maximize stability?

A4: To maximize stability, solutions of this compound should be stored with the following precautions:

  • Use an Inert Atmosphere: Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Store in the Dark: Use amber glass vials to protect the solution from light.[5]

  • Keep Cool: Store solutions at a low temperature. Refrigeration (2-8°C) is highly recommended. For long-term storage, temperatures of -20°C or lower are preferable.

  • Use Proper Containers: Always use tightly sealed glass or stainless steel containers.[3] Avoid plastic and silicone containers.

Troubleshooting Guide

Problem: My experimental results are inconsistent. Could this compound degradation be the cause?

Symptom Potential Cause Recommended Solution
Decrease in expected biological activity or analytical signal over time.Sample Degradation: The this compound in your stock solution is likely degrading due to oxidation, light exposure, or reaction with the solvent.Prepare fresh stock solutions more frequently. Conduct a simple stability test (see Experimental Protocols below) in your chosen solvent. Store stock solutions under an inert atmosphere in amber vials at ≤4°C.
Appearance of new peaks in my chromatogram (GC-MS, HPLC).Formation of Degradants: New peaks often correspond to isomers, oxidation products, or solvent adducts.Analyze a freshly prepared sample as a baseline. Compare the chromatogram of an older solution to identify the new peaks. Consider a less reactive solvent or stricter storage conditions. A study on a related compound class showed that ethanol can add to the molecular structure.[4]
The concentration of my stock solution, as measured by UV-Vis or another method, appears to decrease.Evaporation or Degradation: If not sealed properly, the solvent and the volatile this compound can evaporate. Alternatively, the molecule is degrading, losing its original structure.Ensure vials are sealed with high-quality, airtight caps (B75204) (e.g., PTFE-lined septa). Store at low temperatures to reduce vapor pressure. Re-verify concentration against a freshly prepared standard.

Data Summary: Solvent Suitability for Storing Sesquiterpenes

Solvent ClassRepresentative SolventsSuitability for Long-Term Storage Rationale & Key Considerations
Non-Polar, Aprotic Hexane, Heptane, CyclohexaneExcellent Low reactivity, minimizes oxidation and isomerization pathways. Ideal for creating stable stock solutions.
Polar, Aprotic Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateGood Generally stable, but peroxides in ethers like THF can be an issue. Use high-purity, peroxide-free solvents.
Polar, Aprotic (Amide) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Fair to Good Often required for biological assays. Use anhydrous grade, as water can promote degradation. Prepare fresh for best results.
Polar, Protic (Alcohol) Methanol, EthanolPoor Reactive. Alcohols can add across double bonds, as demonstrated with other sesquiterpenes.[4] Use only for short-term applications and prepare solutions fresh.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Poor to Fair Can contain acidic impurities (HCl) that catalyze isomerization or degradation. Use freshly distilled or stabilized grades.

Experimental Protocols

Protocol: General Method for Assessing this compound Stability

This protocol outlines a general method using Gas Chromatography-Mass Spectrometry (GC-MS) to assess the stability of this compound in a specific organic solvent.

1. Materials and Reagents:

  • High-purity this compound standard (≥98%)

  • High-purity organic solvent of interest (e.g., Ethanol, HPLC grade)

  • Internal Standard (IS), e.g., n-dodecane or another stable hydrocarbon not present in the sample.

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).[6]

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps.

  • Inert gas (Argon or Nitrogen).

2. Procedure:

  • Preparation of Stock Solution (Time 0):

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a separate stock solution of the Internal Standard (e.g., 1 mg/mL).

    • Create a working solution by mixing the this compound stock, the IS stock, and additional solvent to reach a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL this compound, 10 µg/mL IS).

  • Initial Analysis (T=0):

    • Immediately analyze the working solution via GC-MS to obtain the initial peak area ratio of this compound to the internal standard. This serves as your 100% reference point.

  • Sample Storage:

    • Aliquot the 1 mg/mL this compound stock solution into several amber glass vials.

    • Flush the headspace of each vial with inert gas for 30 seconds before tightly sealing.

    • Store the vials under the desired conditions (e.g., room temperature in the dark, 4°C, etc.).

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from storage.

    • Prepare a new working solution from this aged stock using the same procedure as in the T=0 step.

    • Analyze via GC-MS and determine the new peak area ratio of this compound to the internal standard.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = [(Area_this compound / Area_IS)_Tx / (Area_this compound / Area_IS)_T0] * 100

Visualizations

Stability_Workflow start_end start_end process process analysis analysis decision decision storage storage start Start prep_stock Prepare this compound Stock Solution (1 mg/mL) start->prep_stock prep_work Prepare T=0 Working Solution prep_stock->prep_work prep_is Prepare Internal Standard (IS) Stock prep_is->prep_work analyze_t0 Analyze via GC-MS (Calculate Initial Ratio) prep_work->analyze_t0 aliquot Aliquot Stock into Amber Vials analyze_t0->aliquot store Store Under Defined Conditions (T, Light) aliquot->store wait Wait for Time Point (Tx) store->wait prep_tx Prepare Tx Working Solution wait->prep_tx analyze_tx Analyze via GC-MS (Calculate New Ratio) prep_tx->analyze_tx calculate Calculate % Remaining analyze_tx->calculate more_time More Time Points? calculate->more_time more_time->wait Yes end_node End more_time->end_node No

Workflow for assessing this compound stability.

Solvent_Selection start_node start_node decision decision rec rec caution caution info info start Start: Define Use Case use_case Long-Term Storage or Short-Term Use? start->use_case storage_rec Use Non-Polar, Aprotic (e.g., Hexane) use_case->storage_rec Storage short_term_use Assay Compatibility? use_case->short_term_use Short-Term fresh_prep For all short-term uses: Prepare Fresh, Store Cold, Use Inert Gas bio_assay Biological Assay? short_term_use->bio_assay nmr_assay NMR Analysis? bio_assay->nmr_assay No dmso_rec Use Anhydrous DMSO bio_assay->dmso_rec Yes cdcl3_rec Use Deuterated Chloroform (stabilized) nmr_assay->cdcl3_rec Yes other_assay Other (e.g., HPLC) nmr_assay->other_assay No dmso_rec->fresh_prep cdcl3_rec->fresh_prep other_rec Use Mobile Phase Component (e.g., ACN) other_assay->other_rec other_rec->fresh_prep

Decision tree for selecting an appropriate solvent.

References

Technical Support Center: Bergamotene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing bergamotene loss during purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions.

Issue 1: Low Overall Yield of this compound After Purification

Potential Cause Troubleshooting/Optimization
Thermal Degradation Sesquiterpenes like this compound can degrade at high temperatures. If using fractional distillation, consider using a vacuum to lower the boiling point. For solvent extraction, opt for methods that do not require high heat, such as cool maceration or ultrasound-assisted extraction.
Oxidation This compound is susceptible to oxidation due to its unsaturated structure.[1][2] Purge all solvents and the purification apparatus with an inert gas like nitrogen or argon to minimize contact with oxygen. Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the crude extract, but be mindful of its potential interference with downstream applications. Store fractions and the final product under an inert atmosphere at low temperatures.
Light Exposure Exposure to UV and fluorescent light can cause degradation of terpenes.[3] Protect the sample from light by using amber glassware or by wrapping glassware in aluminum foil during the entire purification process.
Inappropriate Solvent Choice The polarity of the solvent can affect the stability and recovery of this compound.[4] Conduct small-scale solvent screening to find a solvent that provides good solubility for this compound while minimizing the co-extraction of impurities. For chromatography, the choice of mobile phase is critical to achieve good separation and avoid degradation on the stationary phase.
Sub-optimal Purification Technique The chosen purification method may not be suitable for the scale or the purity requirements of the experiment. For small-scale, high-purity isolations, preparative HPLC might be more suitable than fractional distillation. For larger quantities, optimizing column chromatography or fractional distillation is key.

Issue 2: Poor Separation of this compound from Other Terpenes During Chromatography

Potential Cause Troubleshooting/Optimization
Incorrect Stationary Phase The polarity of the stationary phase (e.g., silica (B1680970) gel, alumina) significantly impacts separation. Silica gel is a common choice for separating terpenes.[5] The activity of the silica gel can be adjusted by adding a small amount of water.
Sub-optimal Mobile Phase The mobile phase composition is crucial for achieving good resolution. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution (constant mobile phase composition) for separating complex mixtures of terpenes. Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[6]
Column Overloading Applying too much sample to the chromatography column will result in poor separation.[7] As a rule of thumb, the amount of crude extract loaded onto a silica gel column should be about 1-5% of the weight of the stationary phase.
Flow Rate is Too High A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. Optimize the flow rate to allow for proper equilibration and separation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor leading to this compound loss during purification?

A1: While several factors can contribute to loss, oxidation is a primary concern for unsaturated terpenes like this compound.[1][2] Exposure to atmospheric oxygen, especially in the presence of heat and light, can lead to the formation of various degradation products, significantly reducing the yield of pure this compound. Therefore, maintaining an inert atmosphere throughout the purification process is critical.

Q2: Is there a purification method that guarantees minimal loss of this compound?

A2: No single method is universally superior, as the optimal technique depends on the starting material, the desired purity, and the scale of the purification. However, methods that avoid high temperatures, such as vacuum fractional distillation and preparative High-Performance Liquid Chromatography (HPLC) , are generally preferred to minimize thermal degradation.[8][9] Column chromatography at room temperature can also be effective if optimized correctly.

Q3: How can I quantify the amount of this compound in my fractions to assess purification efficiency?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for both qualitative and quantitative analysis of volatile compounds like this compound.[10][11][12] By using a calibrated internal or external standard, you can accurately determine the concentration of this compound in your fractions and calculate the overall yield and any losses during each purification step. UV-Vis spectroscopy can also be used for quantification if a pure standard is available and a calibration curve is established, though it is less specific than GC-MS.[4][12]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a viable final purification step if the this compound fraction obtained from chromatography or distillation is of sufficient purity and can be solidified. The choice of solvent is critical; a good solvent will dissolve this compound at a higher temperature but not at a lower temperature, allowing for the formation of pure crystals upon cooling. Hexane or pentane (B18724) are potential solvents to try for the recrystallization of sesquiterpenes.

Data Presentation

The following table summarizes potential losses of terpenes during fractional distillation, providing a general indication of what might be expected for this compound. Specific quantitative data for this compound is limited in the literature.

Purification Method Compound Class Reported Loss (%) Conditions Reference
Vacuum Fractional DistillationTerpenes in Lemon Essential Oil2.0 - 6.0 (by weight)Vacuum[13]
Fractional Distillationα-(E)-Bergamotene in Hemp EOConcentration varies with fractionAtmospheric[2]

Note: The data for hemp essential oil shows a change in the relative concentration of α-(E)-bergamotene in different fractions over time, rather than a direct loss.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of a Bergamot Essential Oil Extract

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of extract to be purified.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and mobile phase.

    • Drain the solvent until the level is just above the sand.

  • Sample Loading:

    • Dissolve the crude bergamot essential oil extract in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to enter the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 2%, 5%, 10% ethyl acetate in hexane).

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.

    • Combine the pure this compound fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.

Protocol 2: General Procedure for Quantification of this compound using GC-MS

  • Sample Preparation:

    • Prepare a stock solution of a known concentration of a pure this compound standard in a suitable volatile solvent (e.g., hexane).

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

    • Prepare the samples to be analyzed by diluting them to a concentration that falls within the range of the calibration standards.

  • GC-MS Analysis:

    • Inject a fixed volume of each calibration standard and sample into the GC-MS system.

    • Use an appropriate GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of this compound from other components.

    • Set the mass spectrometer to scan a suitable mass range to detect the characteristic ions of this compound.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on its retention time and mass spectrum, comparing it to the pure standard.

    • Integrate the peak area of this compound for each standard and sample.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product raw_material Plant Material extraction Solvent Extraction (e.g., Hexane) raw_material->extraction crude_extract Crude Extract extraction->crude_extract loss1 Loss: Incomplete Extraction extraction->loss1 chromatography Column Chromatography (Silica Gel) crude_extract->chromatography loss2 Loss: Oxidation, Thermal Degradation crude_extract->loss2 distillation Fractional Distillation (Vacuum) chromatography->distillation Further Purification loss3 Loss: Co-elution, Adsorption chromatography->loss3 hplc Preparative HPLC distillation->hplc High Purity loss4 Loss: Thermal Degradation, Azeotropes distillation->loss4 fractions Fractions hplc->fractions loss5 Loss: Decomposition on Column hplc->loss5 analysis GC-MS Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Experimental workflow for this compound purification with potential loss points.

Signaling_Pathways BEO Bergamot Essential Oil (BEO) NMDA_receptor NMDA Receptor BEO->NMDA_receptor Inhibits ROS Reactive Oxygen Species (ROS) BEO->ROS Reduces Akt_pathway PI3K/Akt Pathway BEO->Akt_pathway Activates MAPK_pathway MAPK Pathway (ERK1/2, JNK) BEO->MAPK_pathway Modulates NFkB_pathway NF-κB Pathway BEO->NFkB_pathway Modulates Neuroprotection Neuroprotection BEO->Neuroprotection Ca_influx Increased Intracellular Ca2+ NMDA_receptor->Ca_influx NMDA_receptor->ROS NMDA_receptor->Akt_pathway Deactivates Calpain_activation Calpain Activation Ca_influx->Calpain_activation Cell_death Neuronal Cell Death Calpain_activation->Cell_death ROS->Cell_death GSK3b GSK-3β Activation Akt_pathway->GSK3b Inhibits Akt_pathway->Neuroprotection GSK3b->Cell_death

Caption: Signaling pathways modulated by Bergamot Essential Oil (BEO).

References

Technical Support Center: Overcoming Low Ionization Efficiency of Bergamotene in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the mass spectrometric analysis of bergamotene, a sesquiterpene known for its low ionization efficiency. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection and quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to ionize effectively in a mass spectrometer?

A1: this compound (C₁₅H₂₄) is a non-polar hydrocarbon, lacking heteroatoms or functional groups that are readily ionizable by common soft ionization techniques like electrospray ionization (ESI). Its volatility can also pose challenges for certain sample introduction methods. Standard electron ionization (EI) can be used, but it often leads to extensive fragmentation, making it difficult to identify and quantify the molecular ion, especially in complex mixtures.

Q2: What are the primary challenges when using Electron Ionization (EI) for this compound analysis?

A2: While EI is a common technique for GC-MS analysis, it is considered a "hard" ionization method that can cause significant fragmentation of the this compound molecule. This results in a complex mass spectrum where the molecular ion peak (m/z 204) may be of low abundance or absent altogether, complicating identification and quantification.

Q3: Are there alternative "soft" ionization techniques that are more suitable for this compound?

A3: Yes, several soft ionization techniques can improve the ionization of volatile organic compounds (VOCs) like this compound with less fragmentation. These include:

  • Proton Transfer Reaction Mass Spectrometry (PTR-MS): This is a highly sensitive technique for real-time monitoring of VOCs. It uses H₃O⁺ ions to gently protonate the target molecule.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar compounds and is compatible with liquid chromatography (LC), offering an alternative to GC-based methods.

  • Chemical Ionization (CI): Using reagent gases like methane (B114726) or ammonia (B1221849) can produce softer ionization than EI, resulting in a more prominent molecular ion.

Q4: Can chemical derivatization improve the ionization efficiency of this compound?

A4: Chemical derivatization can be a powerful strategy to enhance the ionization efficiency and improve chromatographic separation of terpenes. By introducing a functional group that is more readily ionizable (e.g., through silylation), the sensitivity of the analysis can be significantly increased. For example, derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine (B92270) has been shown to be effective for derivatizing hydroxyl and carboxylic acid groups in terpenes, which could be applicable if this compound is first functionalized.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound and provides practical solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Signal for this compound Poor Ionization Efficiency: this compound's non-polar nature leads to inefficient ionization with certain techniques (e.g., ESI).1. Switch Ionization Technique: If using ESI, switch to APCI or PTR-MS which are better suited for non-polar, volatile compounds. 2. Optimize Source Parameters: For APCI, optimize the corona discharge current, vaporizer temperature, and gas flow rates. For PTR-MS, optimize the drift tube voltage (E/N ratio) to minimize fragmentation.[2][3] 3. Consider Chemical Derivatization: If feasible, derivatize the sample to introduce a more easily ionizable functional group.[1]
High Fragmentation, Weak Molecular Ion Hard Ionization Conditions: Electron Ionization (EI) at 70 eV can cause extensive fragmentation of the this compound molecule.1. Use a Softer Ionization Method: Employ PTR-MS or APCI. 2. Optimize PTR-MS Conditions: In PTR-MS, a lower E/N ratio in the drift tube can reduce fragmentation and increase the abundance of the protonated molecular ion (m/z 205).[3] 3. Use Chemical Ionization (CI): If using GC-MS, switch from EI to CI with a suitable reagent gas (e.g., methane or ammonia) to obtain a stronger molecular ion signal.
Poor Chromatographic Peak Shape Improper GC or LC Conditions: Inadequate separation can lead to broad or tailing peaks.1. Optimize GC Temperature Program: For GC-MS, ensure the temperature ramp is appropriate for eluting sesquiterpenes. 2. Select the Right Column: Use a column with a suitable stationary phase for terpene analysis (e.g., a non-polar or mid-polar column). 3. Optimize LC Mobile Phase: For LC-APCI-MS, optimize the mobile phase composition and gradient to achieve good peak shape.
Inconsistent Quantification Results Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.1. Improve Sample Preparation: Use solid-phase microextraction (SPME) or other cleanup techniques to remove interfering matrix components.[4] 2. Use an Internal Standard: A deuterated or structurally similar internal standard can help to correct for variations in ionization and matrix effects. 3. Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample to compensate for matrix effects.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques for Sesquiterpene Analysis

Ionization TechniqueTypical ApplicationAdvantages for SesquiterpenesDisadvantages for Sesquiterpenes
Electron Ionization (EI) GC-MSProvides detailed fragmentation patterns for structural elucidation.Extensive fragmentation can lead to a weak or absent molecular ion, complicating quantification.
Proton Transfer Reaction (PTR-MS) Direct air analysis, real-time monitoringHigh sensitivity, soft ionization leading to a strong protonated molecular ion (m/z 205). Quantitative measurements can be achieved by monitoring major product ions.[3]Fragmentation can still occur, and isomers cannot be distinguished without prior separation.
Atmospheric Pressure Chemical Ionization (APCI) LC-MSSuitable for less polar compounds, good sensitivity, and compatible with LC for isomer separation.May still produce some fragmentation.
Chemical Ionization (CI) GC-MSSofter than EI, produces a more abundant molecular ion or adduct ions.Sensitivity can be lower than EI for some compounds.

Table 2: Key Physicochemical Properties of Sesquiterpenes Relevant to MS Analysis

PropertyTypical Value Range for SesquiterpenesImplication for MS Analysis
Molecular Weight ~204 g/mol The target mass for the molecular ion.
Ionization Energy 8 - 9 eVLower ionization energy facilitates ionization by techniques like Single Photon Ionization (SPI).
Proton Affinity HighA high proton affinity makes sesquiterpenes good candidates for proton transfer reactions in techniques like PTR-MS.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using Electron Ionization (EI)

This protocol is a standard method for the analysis of volatile compounds in essential oils.

  • Sample Preparation:

    • Dilute the essential oil sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 100 ppm.

    • Add an internal standard (e.g., n-alkane) for quantification.

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 3 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Protocol 2: LC-APCI-MS/MS for Enhanced Sesquiterpene Quantification

This method is suitable for analyzing less volatile terpenes and can be adapted for this compound.[2]

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the extract through a 0.22 µm filter.

    • Dilute the sample in the initial mobile phase.

  • LC-APCI-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Parameters:

      • Ionization Mode: APCI, positive ion mode.

      • Nebulizer Current: 3 µA.

      • Vaporizer Temperature: 400 °C.

      • Sheath Gas: Nitrogen at 40 arbitrary units.

      • Auxiliary Gas: Nitrogen at 10 arbitrary units.

      • Capillary Temperature: 300 °C.

      • Collision Gas: Argon.

      • MRM Transitions: Monitor the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion.

Protocol 3: PTR-MS for Real-Time Analysis of this compound

This protocol is ideal for monitoring volatile this compound in real-time.[3]

  • Instrument Setup:

    • Use a Proton Transfer Reaction-Time of Flight Mass Spectrometer (PTR-ToF-MS).

    • Allow the instrument to stabilize according to the manufacturer's instructions.

  • PTR-MS Parameters:

    • Drift Tube Voltage: 600 V.

    • Drift Tube Pressure: 2.2 mbar.

    • Drift Tube Temperature: 60 °C.

    • E/N Ratio: Approximately 130 Td (Townsend). This can be lowered to reduce fragmentation.

    • Inlet Flow Rate: 100 sccm.

    • Data Acquisition: Monitor the protonated molecular ion of this compound at m/z 205 and its major fragment ions (e.g., m/z 81, 95, 135, 149).[3]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Essential Oil Sample dilution Dilution in Solvent (e.g., Hexane) start->dilution is_add Internal Standard Addition dilution->is_add injection GC Injection is_add->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (EI) (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection processing Data Analysis (Peak Integration, Library Search) detection->processing quantification Quantification processing->quantification end End: Results quantification->end

GC-MS Experimental Workflow for this compound Analysis.

logical_relationship_ionization cluster_hard Hard Ionization cluster_soft Soft Ionization (Recommended) This compound This compound (Low Polarity, Volatile) ei Electron Ionization (EI) This compound->ei Analyzed by ptr_ms PTR-MS This compound->ptr_ms Analyzed by apci APCI This compound->apci Analyzed by ci Chemical Ionization (CI) This compound->ci Analyzed by derivatization Chemical Derivatization (e.g., Silylation) This compound->derivatization Can be modified by ei_outcome High Fragmentation Weak Molecular Ion ei->ei_outcome Leads to soft_outcome Low Fragmentation Strong Molecular Ion ptr_ms->soft_outcome Leads to apci->soft_outcome Leads to ci->soft_outcome Leads to derivatization_outcome Improved Ionization Efficiency derivatization->derivatization_outcome Results in

Logical Relationship of Ionization Techniques for this compound.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis for Bergamotene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic hydrolysis for bergamotene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my this compound yield lower than expected after enzymatic hydrolysis?

Several factors can contribute to low this compound yields. Consider the following troubleshooting steps:

  • Sub-optimal Enzyme Combination: this compound is typically located within plant cells, which have complex cell walls composed of cellulose, hemicellulose, and pectin. Using a single enzyme may not be sufficient for effective cell wall degradation. A combination of enzymes, such as cellulases, pectinases, and hemicellulases, is often more effective in breaking down these complex structures and improving the release of intracellular compounds.[1][2][3][4]

  • Incorrect Enzyme Concentration: Both insufficient and excessive enzyme concentrations can negatively impact yield. An insufficient amount will result in incomplete hydrolysis, while an excessive amount may not be economically viable and can lead to the production of undesirable byproducts or off-odors.[1] It is crucial to optimize the enzyme concentration for your specific plant material.

  • Non-Optimal pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity.[5][6][7] Deviating from these optima can significantly reduce enzyme efficiency and, consequently, this compound yield. The optimal pH for many enzyme preparations used in plant material hydrolysis is often in the slightly acidic to neutral range.[5] Temperatures that are too high can denature the enzymes, rendering them inactive.[8]

  • Presence of Enzyme Inhibitors: Some plant materials contain natural enzyme inhibitors, such as phenolic compounds or protease inhibitors, which can interfere with the enzymatic hydrolysis process.[9][10][11][12] Pre-treatment steps may be necessary to mitigate the effects of these inhibitors.

  • Inadequate Incubation Time: The duration of the enzymatic treatment is critical. If the incubation time is too short, the enzymes will not have sufficient time to break down the cell walls effectively. Conversely, excessively long incubation times may not significantly increase the yield and could lead to the degradation of the target compound.[8]

2. How do I choose the right enzymes for this compound extraction?

The choice of enzymes depends on the specific composition of the plant material you are using.

  • Primary Enzymes: For disrupting plant cell walls to release terpenes like this compound, a combination of cellulases and pectinases is a good starting point.[2][4][13][14] Cellulases break down cellulose, the main component of the cell wall, while pectinases degrade pectin, which acts as a glue holding the cells together.

  • Accessory Enzymes: Hemicellulases can also be beneficial as they break down hemicellulose, another major component of the cell wall.[4] In some cases, proteases may be used to break down proteins that might entrap the desired compounds.[1]

  • Commercial Blends: Several commercial enzyme preparations contain a mixture of these enzymes and are specifically designed for plant material processing.[2]

3. What are the optimal conditions for enzymatic hydrolysis?

Optimizing the reaction conditions is crucial for maximizing this compound yield. The following table summarizes key parameters and their typical ranges, which should be optimized for each specific application.

ParameterTypical RangeConsiderations
Enzyme Concentration 0.5% - 2.5% (w/w of substrate)Start with the manufacturer's recommendation and optimize. Higher concentrations do not always lead to proportionally higher yields.[1]
pH 4.0 - 7.5The optimal pH is enzyme-specific. Buffer the reaction mixture to maintain a stable pH.[5][15]
Temperature 40°C - 60°CEnzyme activity increases with temperature up to an optimum, beyond which denaturation occurs.[7][8]
Incubation Time 1 - 24 hoursMonitor the release of this compound over time to determine the optimal incubation period.[8][14]
Substrate-to-Liquid Ratio 1:3 to 1:10 (w/w)Sufficient water is necessary for enzyme activity, but excessive water can dilute the product and increase downstream processing costs.[1]

4. Can pre-treatment of the plant material improve extraction efficiency?

Yes, pre-treatment can significantly enhance the effectiveness of enzymatic hydrolysis.

  • Grinding/Milling: Reducing the particle size of the plant material increases the surface area available for enzymatic attack.[16]

  • Drying: Proper drying of the plant material is important to prevent the growth of microorganisms and to inhibit enzymatic degradation of the target compounds before extraction.[16][17]

  • Blanching: A short heat treatment can deactivate endogenous enzymes that might degrade this compound and can also help to remove some enzyme inhibitors.

5. How can I quantify the this compound content after extraction?

Accurate quantification is essential for process optimization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for identifying and quantifying volatile compounds like this compound.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., DAD or MS) can also be used, particularly for less volatile terpenes or for analyzing complex mixtures.[19][20][21]

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis for this compound Extraction

  • Material Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.[16] Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Enzyme Solution Preparation: Prepare a solution of your chosen enzyme or enzyme cocktail (e.g., a mixture of cellulase (B1617823) and pectinase) in a buffer with the optimal pH for the enzymes (e.g., citrate (B86180) buffer, pH 4.8).

  • Hydrolysis:

    • Add the powdered plant material to a reaction vessel.

    • Add the enzyme solution at the desired substrate-to-liquid ratio (e.g., 1:5 w/v).

    • Incubate the mixture at the optimal temperature (e.g., 50°C) with constant agitation for the determined optimal time (e.g., 6 hours).

  • Enzyme Inactivation: After incubation, heat the mixture (e.g., to 90-100°C for 10-15 minutes) to denature and inactivate the enzymes.

  • Extraction:

    • Cool the mixture.

    • Perform extraction of this compound using a suitable method such as steam distillation or solvent extraction with a non-polar solvent like hexane (B92381) or pentane.[15][22]

  • Analysis: Analyze the extracted oil for this compound content using GC-MS.[18]

Visualizations

Below are diagrams to help visualize key processes and relationships in enzymatic hydrolysis for this compound extraction.

Experimental_Workflow cluster_prep Material Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction & Analysis Drying Drying of Plant Material Grinding Grinding to Fine Powder Drying->Grinding Enzyme_Prep Enzyme Solution Prep Grinding->Enzyme_Prep Incubation Incubation with Agitation Enzyme_Prep->Incubation Inactivation Enzyme Inactivation Incubation->Inactivation Extraction This compound Extraction Inactivation->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for enzymatic extraction of this compound.

Troubleshooting_Logic Start Low this compound Yield Enzyme Check Enzyme (Type & Concentration) Start->Enzyme Conditions Check Reaction Conditions (pH, Temp, Time) Start->Conditions Inhibitors Consider Enzyme Inhibitors Start->Inhibitors Pretreatment Evaluate Pre-treatment Start->Pretreatment Sol_Enzyme Improved Yield Enzyme->Sol_Enzyme Optimize cocktail & concentration Sol_Conditions Improved Yield Conditions->Sol_Conditions Optimize parameters Sol_Inhibitors Improved Yield Inhibitors->Sol_Inhibitors Introduce pre-treatment to remove inhibitors Sol_Pretreatment Improved Yield Pretreatment->Sol_Pretreatment Improve grinding & drying

Caption: Troubleshooting logic for low this compound yield.

References

Preventing isomerization of bergamotene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of bergamotene during analytical experiments. This compound, a bicyclic sesquiterpene, is susceptible to rearrangement and degradation under thermal stress, which can lead to inaccurate quantification and identification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a sesquiterpene (C₁₅H₂₄) found in the essential oils of many plants, including bergamot, lime, and carrot.[1] It exists as several structural and stereoisomers, such as α-bergamotene and β-bergamotene.[1] The primary analytical challenge stems from its thermal lability. Like many sesquiterpenes, this compound can undergo isomerization or degradation at the high temperatures typically used in standard gas chromatography (GC) injection ports, leading to the formation of artifact peaks and inaccurate analytical results.[2][3]

Q2: What are the primary causes of this compound isomerization during GC analysis?

The primary cause is thermal stress in the heated GC inlet.[2] Standard split/splitless injectors are often set to temperatures of 250 °C or higher to ensure the complete and rapid vaporization of the sample.[4] However, these temperatures can provide the energy needed to induce rearrangements in the chemical structure of thermally sensitive compounds like this compound.[3][5] Additionally, active sites within the GC inlet liner can catalyze degradation, further complicating the analysis.[2]

Q3: How can I tell if this compound is isomerizing during my experiment?

Signs of isomerization or degradation include:

  • The appearance of unexpected or multiple peaks for a single this compound standard.

  • Poor reproducibility of peak areas or ratios between injections.

  • The presence of smaller, degraded compound peaks in the chromatogram.

  • Quantification results that are inconsistent or lower than expected.

Q4: What is the most effective injection technique to prevent thermal degradation?

Cool On-Column (COC) injection is widely regarded as the superior technique for analyzing thermally labile compounds.[5][6][7][8] This method involves injecting the liquid sample directly onto the capillary column at a low temperature, at or below the solvent's boiling point.[9] By avoiding a hot injection port, the sample is not vaporized instantaneously, which minimizes the risk of thermal degradation and sample discrimination.[5][9] The oven temperature is then programmed to ramp up, vaporizing the analytes on the column for separation.

Troubleshooting Guide: Minimizing this compound Isomerization

This guide addresses common issues encountered during the GC analysis of this compound.

Issue: Appearance of Multiple or Unexpected Peaks

If your chromatogram shows multiple peaks that could be related to this compound isomerization, consider the following solutions.

Potential Cause Recommended Solution Explanation
High Injector Temperature Switch to a Cool On-Column (COC) inlet or a Programmable Temperature Vaporizing (PTV) inlet.[6] If using a split/splitless inlet, systematically lower the temperature (e.g., start at 200 °C and decrease in 20 °C increments) to find the lowest possible temperature that maintains good peak shape.[2]Reduces thermal stress on the analyte, which is the primary driver of isomerization and degradation.[3][5]
Active Sites in Inlet Liner Use a deactivated inlet liner. Test liners both with and without glass wool, as wool can sometimes introduce activity.[2]Deactivated surfaces minimize catalytic sites that can promote the breakdown of sensitive compounds.[2]
Suboptimal Oven Program Lower the initial oven temperature to improve the focusing of early eluting peaks. Use a slower temperature ramp rate (e.g., 5-10 °C/min) to improve the separation of closely related isomers.A less aggressive temperature program can prevent on-column degradation and improve the resolution between different isomers.
Incorrect Column Choice Utilize a GC column with a different stationary phase chemistry to alter selectivity for the target isomers.Different stationary phases provide different interaction mechanisms, which can resolve isomers that co-elute on a standard non-polar column.[2]

Experimental Protocols

Protocol: Analysis of this compound using Cool On-Column (COC) GC-MS

This protocol provides a starting point for the analysis of this compound while minimizing the risk of thermal degradation.

1. Sample Preparation:

  • Prepare this compound standards and samples in a suitable, high-purity solvent (e.g., hexane (B92381) or ethyl acetate).

  • Ensure the final concentration is appropriate for the detector's sensitivity.

  • Transfer the sample to an autosampler vial.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent) equipped with a Cool On-Column (COC) inlet.[5]

  • Mass Spectrometer: Agilent 5977B MS (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar low-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. COC Inlet and Oven Program:

  • Inlet Mode: Cool On-Column.

  • Initial Inlet Temperature: Set to track the oven temperature ("Track Oven" mode).[5][9]

  • Initial Oven Temperature: 40 °C (hold for 2 minutes). This should be at or below the boiling point of the solvent.

  • Oven Ramp: Increase temperature at 10 °C/min to 280 °C.

  • Final Hold: Hold at 280 °C for 5 minutes.

4. Injection:

  • Injection Volume: 1 µL.

  • Syringe: Use a syringe with a needle appropriate for on-column injection (e.g., a tapered needle for columns <0.53 mm ID).[6]

  • Procedure: The sample is injected directly into the retention gap or the front of the analytical column while the inlet and oven are cool.[9]

5. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Visual Workflow and Logic Diagrams

The following diagrams illustrate key workflows for preventing this compound isomerization.

G cluster_prep Sample Preparation cluster_analysis GC Analysis Strategy cluster_data Data Interpretation prep Prepare Sample in Appropriate Solvent injection_choice Select Injection Technique prep->injection_choice coc Cool On-Column (COC) (Recommended) injection_choice->coc split Split/Splitless (High Risk of Isomerization) injection_choice->split optimize_oven Optimize Oven Program (Slow Ramp Rate) coc->optimize_oven optimize_split Optimize Injector Temp (Set as low as possible) split->optimize_split deactivated_liner Use Deactivated Liner optimize_split->deactivated_liner deactivated_liner->optimize_oven data_analysis Analyze Chromatogram optimize_oven->data_analysis confirm Confirm Single, Sharp Peak for this compound Standard data_analysis->confirm G cluster_coc Cool On-Column (COC) Process start Start: Sample Injection inject 1. Inject liquid sample onto cool column (e.g., 40°C) start->inject track 2. Inlet temperature tracks oven temperature inject->track ramp 3. Oven temperature ramp begins track->ramp volatilize 4. Analytes volatilize on-column as temperature increases ramp->volatilize separate 5. Compounds are separated volatilize->separate detect End: Detection by MS separate->detect

References

Technical Support Center: Optimal Separation of Bergamotene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal chromatographic columns for the separation of bergamotene isomers. Bergamotenes, as sesquiterpenes, exist as structural isomers (α- and β-bergamotene) and stereoisomers (cis- and trans-), presenting a significant analytical challenge due to their similar physicochemical properties.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful separation.

Frequently Asked Questions (FAQs)

Q1: What are the main types of this compound isomers I need to separate?

A1: The primary isomers of this compound are the structural isomers α-bergamotene and β-bergamotene. Both of these can also exist as stereoisomers, most commonly the cis and trans isomers (also referred to as endo- and exo-isomers).[1] Therefore, a typical analysis may require the separation of at least four main isomers: cis-α-bergamotene, trans-α-bergamotene, cis-β-bergamotene, and trans-β-bergamotene. Furthermore, these isomers can exist as enantiomers, which are non-superimposable mirror images.

Q2: Which chromatographic technique is best for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC can be employed for the separation of terpene isomers. Gas chromatography is generally preferred for volatile and semi-volatile compounds like bergamotenes and is widely used for the analysis of essential oils.[3] For the separation of enantiomers, chiral GC is the method of choice.[4][5] HPLC, particularly reversed-phase HPLC, is also a powerful technique for separating sesquiterpene isomers and can be advantageous for less volatile or thermally labile compounds.[6]

Q3: What is the most critical factor in selecting a column for this compound isomer separation?

A3: The most critical factor is the choice of the stationary phase, as it dictates the selectivity of the separation.[2] For separating enantiomers, a chiral stationary phase is essential. For separating structural and geometric isomers, the polarity of the stationary phase plays a key role in achieving resolution.

Q4: Do I always need a chiral column to separate this compound isomers?

A4: A chiral column is only necessary if you need to separate the enantiomers of a specific this compound isomer. For separating structural isomers (α- vs. β-) or diastereomers (cis- vs. trans-), an achiral column with appropriate selectivity is often sufficient.[4] A common workflow involves initial analysis on a standard, non-polar column to separate the main isomeric groups, followed by analysis on a chiral column to determine the enantiomeric distribution.[4]

Column Selection and Data

Gas Chromatography (GC) Columns

For the GC analysis of this compound isomers, the choice of column depends on the specific separation goal.

Achiral Columns: Standard non-polar or mid-polar columns are effective for separating structural and geometric isomers.

Stationary PhaseTypical ApplicationAdvantagesLimitations
5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5MS) General-purpose separation of sesquiterpene isomers.[4][7]Robust, versatile, and provides good separation based on boiling point differences.May not resolve closely related isomers or enantiomers.[2]
Polyethylene Glycol (Wax-type) Separation of more polar sesquiterpenes.Offers different selectivity compared to non-polar phases, which can help resolve co-eluting peaks.[2]Not ideal for the non-polar this compound hydrocarbons.

Quantitative Data: Kovats Retention Indices for trans-α-Bergamotene on Non-Polar Columns

The following table presents Kovats retention indices for trans-α-bergamotene on various non-polar GC columns, providing a reference for expected elution behavior.

Column TypeActive PhaseKovats Index (I)Reference
CapillaryHP-5MS1438[7]
CapillaryDB-51438[7]
CapillaryBP-11432[7]
CapillaryEC-11431[7]

Chiral Columns: Cyclodextrin-based chiral stationary phases (CSPs) are the industry standard for the enantioselective analysis of terpenes.

Stationary PhaseTypical ApplicationAdvantages
Derivatized β-Cyclodextrin (e.g., Rt-βDEXsm, b-DEX sm) Enantiomeric separation of terpene hydrocarbons, including this compound.[4][8]High enantioselectivity for a wide range of chiral terpenes.
Derivatized γ-Cyclodextrin Enantiomeric separation of a broad range of chiral compounds.Can offer different selectivity compared to β-cyclodextrin phases.[9]
High-Performance Liquid Chromatography (HPLC) Columns

Reversed-phase HPLC is a common approach for the separation of sesquiterpene isomers.

Stationary PhaseTypical ApplicationMobile Phase ConsiderationsAdvantages
C18 (Octadecylsilane) Initial method development for sesquiterpene isomer separation.[6]Acetonitrile (B52724)/water or Methanol/water gradients. Addition of 0.1% formic or acetic acid can improve peak shape.[6]Widely available and well-characterized.
Phenyl-Hexyl Separation of aromatic and structurally similar isomers where C18 fails.[10]Methanol is often preferred over acetonitrile to enhance π-π interactions.Offers alternative selectivity based on π-π interactions, which can be beneficial for separating isomers.[11]
Chiral Stationary Phases (e.g., polysaccharide-based) Enantiomeric separation of chiral sesquiterpenes.Normal-phase or reversed-phase modes can be used depending on the column and analytes.Enables the separation and quantification of enantiomers.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers on a Non-Polar Column

This protocol is suitable for the general separation of structural and geometric isomers of this compound.

  • Column: DB-5 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio of 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 3 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.[7]

  • MS Detector:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: 40-350 amu.

Protocol 2: Chiral GC-FID Analysis of this compound Enantiomers

This protocol is designed for the enantioselective separation of this compound isomers.

  • Column: Rt-βDEXsm (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec.[12]

  • Injector Temperature: 220 °C.

  • Injection Mode: Split (adjust split ratio to avoid column overload).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp at 2 °C/min to 230 °C.

    • Hold at 230 °C for 3 minutes.[8]

  • FID Detector:

    • Temperature: 250 °C.

    • Hydrogen flow: 40 mL/min.

    • Airflow: 400 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

Protocol 3: RP-HPLC-UV Separation of this compound Isomers

This protocol provides a starting point for the separation of this compound isomers using reversed-phase HPLC.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 60% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis or Diode Array Detector (DAD) at 210 nm.[6]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of this compound Isomers

  • Question: My α- and β-bergamotene isomers are not separating on my standard non-polar GC column. What should I do?

  • Answer:

    • Optimize the Temperature Program: A slower temperature ramp (e.g., 1-2 °C/min) can improve the separation of closely eluting compounds.[12]

    • Increase Column Length: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can enhance resolution.

    • Change Carrier Gas Linear Velocity: Ensure your carrier gas flow rate is optimized for maximum efficiency. For chiral separations, a higher linear velocity (around 80 cm/sec for hydrogen) is often recommended.[12]

    • Switch to a Different Stationary Phase: If optimization of the current method fails, consider a column with a different selectivity. For GC, a mid-polar column might provide the necessary change in elution order. For HPLC, switching from a C18 to a phenyl-hexyl column can alter selectivity due to different retention mechanisms (hydrophobic vs. π-π interactions).[10]

Issue 2: Peak Tailing

  • Question: I am observing significant peak tailing for my this compound isomers in both GC and HPLC. What could be the cause and how can I fix it?

  • Answer:

    • In GC:

      • Active Sites in the Inlet or Column: Sesquiterpenes can interact with active sites in the GC system. Ensure you are using a deactivated inlet liner and a high-quality, inert column. If necessary, trim the first few centimeters of the column from the inlet side.

      • Column Contamination: Contaminants at the head of the column can cause peak tailing. Bake out the column at a high temperature (within its specified limits) to remove contaminants.

    • In HPLC:

      • Silanol (B1196071) Interactions: On silica-based reversed-phase columns (like C18), acidic silanol groups can interact with analytes, causing tailing. Adding a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.[6]

      • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

      • Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.

Issue 3: Irreproducible Retention Times

  • Question: My retention times for the this compound isomers are shifting between runs. How can I improve reproducibility?

  • Answer:

    • Check for Leaks: Leaks in the GC or HPLC system are a common cause of retention time variability. Perform a thorough leak check of all fittings and connections.

    • Ensure Stable Temperature Control: Verify that the GC oven or HPLC column compartment is maintaining a stable and accurate temperature.

    • Check Flow Rate Stability: In GC, ensure the carrier gas flow is constant. In HPLC, check the pump for any signs of malfunction and ensure the mobile phase is properly degassed.

    • Sufficient Equilibration Time: For gradient HPLC methods, ensure the column is adequately re-equilibrated to the initial conditions between injections.

Visualization of the Column Selection Workflow

ColumnSelectionWorkflow Workflow for Optimal Column Selection for this compound Isomer Separation start Define Separation Goal isomers Identify Target Isomers (Structural, Geometric, Enantiomers) start->isomers gc_or_hplc Choose Technique: GC or HPLC? isomers->gc_or_hplc gc Gas Chromatography (GC) (Volatile Analytes) gc_or_hplc->gc GC hplc High-Performance Liquid Chromatography (HPLC) (Less Volatile/Thermal Labile Analytes) gc_or_hplc->hplc HPLC gc_enantiomers Separating Enantiomers? gc->gc_enantiomers hplc_enantiomers Separating Enantiomers? hplc->hplc_enantiomers chiral_gc Select Chiral GC Column (e.g., Cyclodextrin-based) gc_enantiomers->chiral_gc Yes achiral_gc Select Achiral GC Column (e.g., DB-5, HP-5MS) gc_enantiomers->achiral_gc No optimize Optimize Method (Gradient, Temperature, Flow Rate) chiral_gc->optimize achiral_gc->optimize chiral_hplc Select Chiral HPLC Column hplc_enantiomers->chiral_hplc Yes achiral_hplc Select Achiral HPLC Column hplc_enantiomers->achiral_hplc No chiral_hplc->optimize achiral_hplc_type Choose Achiral Phase: C18 or Phenyl-Hexyl? achiral_hplc->achiral_hplc_type c18 C18 Column (Initial Method Development) achiral_hplc_type->c18 C18 phenyl Phenyl-Hexyl Column (Alternative Selectivity) achiral_hplc_type->phenyl Phenyl-Hexyl c18->optimize phenyl->optimize troubleshoot Troubleshoot (Resolution, Peak Shape) optimize->troubleshoot

Caption: A logical workflow for selecting the optimal chromatography column.

References

Reducing baseline noise in bergamotene chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with baseline noise in bergamotene chromatograms.

Troubleshooting Guide

This guide provides solutions to specific baseline noise issues you may encounter during your experiments.

My chromatogram shows a drifting baseline. What could be the cause and how can I fix it?

A drifting baseline, which is a steady increase or decrease in the baseline signal, can be caused by several factors.[1][2] A common cause is a change in the gas flow or temperature settings without allowing the system to properly equilibrate.[2] If you are operating in constant pressure mode, the carrier gas velocity can decrease as the oven temperature increases, leading to a change in detector response.[3]

Contamination of the stationary phase or damage to the column can also result in an upward drift during a run.[1] To troubleshoot a drifting baseline, consider the following:

  • System Equilibration: Ensure that your GC system has had sufficient time to stabilize after any changes in temperature or flow rates before starting a run.[2]

  • Carrier Gas Flow Mode: If you are running a temperature program, using a constant flow mode for your carrier gas can help maintain a stable baseline.[3]

  • Column Conditioning: Properly conditioning the column can eliminate downward drift.[1]

  • Contamination: If you suspect contamination, baking out the column may help. If the stationary phase is damaged, the column will need to be replaced.[1][4]

I am observing random spikes in my baseline. What is the source of this noise?

Spikes in the baseline are typically sharp, random peaks that are not related to your analytes.[1] These are often caused by electrical disturbances from other equipment in the laboratory or by particles passing through the detector.[1] Loose electrical connections or oxidized contacts can also be a source of spiking.[1]

To address baseline spiking:

  • Identify and Eliminate Electrical Interference: Try to identify any equipment in the lab that may be causing electrical disturbances and switch it off if possible.[1]

  • Check Electrical Connections: Ensure all electrical connections to the GC are secure and check for any signs of oxidation on the contacts.[1]

  • Detector Maintenance: Particulate matter passing through the detector can cause spikes. Regular detector cleaning can help mitigate this issue.[5]

My baseline is excessively noisy with small, continuous spikes. How can I reduce this?

A noisy baseline is characterized by continuous, small fluctuations.[1] This can be caused by a variety of factors, including:

  • Contaminated Gases: Impurities in the carrier or detector gases are a common source of baseline noise.[1][6]

  • Improper Column Installation: If the column is inserted too far into the detector, it can cause excessive noise.[1][7]

  • Incorrect Detector Gas Flow Rates: Incorrect flow rates for detector gases can lead to a noisy baseline.[7][8]

  • Detector Contamination: A gradual increase in baseline noise over time often points to a contaminated detector.[7]

Here is a step-by-step approach to troubleshooting a noisy baseline:

  • Check Gas Purity: Ensure you are using high-purity carrier and detector gases. Change the gas cylinders if you suspect contamination.[7]

  • Verify Column Installation: Check that the column is installed correctly in the detector according to the manufacturer's instructions.[7]

  • Optimize Detector Gas Flow Rates: Verify and adjust the detector gas flow rates to the recommended values.[7]

  • Clean the Detector: If the noise has increased over time, the detector may need to be cleaned.[7]

Frequently Asked Questions (FAQs)

Q1: What is column bleed and how does it contribute to baseline noise?

Column bleed is the natural degradation of the stationary phase of the GC column, which releases small molecules that are detected as a rising baseline, especially at higher temperatures.[1][9] This can increase baseline noise and reduce the sensitivity of your analysis.[10] Factors that can accelerate column bleed include excessive temperatures, exposure to oxygen, and the presence of aggressive chemicals in the sample.[9]

To minimize column bleed:

  • Operate the column within its recommended temperature range.[10]

  • Use high-purity carrier gas and install an oxygen trap.[9]

  • Ensure your GC system is leak-free.[9]

  • Use low-bleed columns specifically designed for mass spectrometry if applicable.[11]

Q2: How often should I perform inlet maintenance to prevent baseline noise?

The frequency of inlet maintenance depends on the number of samples analyzed and the cleanliness of those samples.[12] For labs with high sample throughput or those analyzing complex matrices, more frequent maintenance is necessary.[7] A good starting point is to inspect the inlet liner daily and replace it as needed.[13] The septum should be replaced regularly, for instance, after every 100 injections or daily for heavily used instruments, to prevent leaks and contamination from septum particles.[13]

Q3: Can my sample preparation method affect the baseline noise?

Yes, your sample preparation can significantly impact baseline noise. Injecting "dirty" samples with non-volatile residues can contaminate the inlet liner and the front of the column, leading to a noisy and drifting baseline.[14] It is crucial to use appropriate sample cleanup techniques to remove matrix components that are not of interest. For sesquiterpenes like this compound, which can be thermally sensitive, it's also important to use a deactivated inlet liner to prevent degradation in the hot inlet, which can create artifact peaks and baseline disturbances.[14]

Q4: What are "ghost peaks" and how are they different from baseline noise?

Ghost peaks are unexpected peaks in a chromatogram that are not present in the sample. They are typically caused by contamination in the system, such as carryover from a previous injection, contaminants in the mobile phase, or column bleed.[15] Unlike random baseline noise, ghost peaks often appear at consistent retention times in subsequent runs. To troubleshoot ghost peaks, running a blank injection (injecting only the solvent) can help determine if the contamination is coming from the system or the mobile phase.[15]

Experimental Protocols

Protocol 1: GC Inlet Liner Cleaning

A clean inlet liner is crucial for preventing sample degradation and reducing baseline noise. While replacing the liner is often the best practice, cleaning can be performed as follows:

Materials:

  • Methylene (B1212753) chloride

  • Acetone

  • Methanol

  • 38-caliber brass gun barrel cleaning brush

  • Glass transfer pipettes

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Cool down the GC inlet and oven.[10]

  • Turn off the inlet flow.[10]

  • Carefully remove the septum nut, septum, and then the inlet liner.[16]

  • Using a brush dipped in methylene chloride, scrub the inside of the liner. Do not twist the brush.[10]

  • Rinse the liner with methylene chloride using a glass pipette.[10]

  • Repeat the scrubbing and rinsing steps with acetone, followed by methanol.[10]

  • Allow the liner to dry completely before reinstalling. It is important to note that cleaning may not always restore the liner to its original inertness, and replacement is often a more reliable solution.[15]

Protocol 2: GC Column Conditioning

Proper column conditioning is essential for new columns and for columns that have been stored for an extended period to remove any volatile contaminants and stabilize the stationary phase.

Procedure:

  • Install the column in the injector but leave the detector end disconnected.

  • Set the carrier gas flow to the typical operating rate.

  • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any air.

  • Program the oven to ramp up to the column's maximum isothermal temperature limit, or 20°C above your highest analytical temperature, whichever is lower.[4]

  • Hold at this temperature for 1-2 hours.

  • Cool down the oven.

  • Connect the column to the detector and perform a blank run to confirm a stable baseline.

Quantitative Data Summary

While specific quantitative improvements in baseline noise can vary greatly depending on the instrument, column, and nature of the contamination, the following table summarizes the expected qualitative impact of various troubleshooting actions.

ActionExpected Impact on Baseline NoiseTypical Observation
Replace Septum Reduction in sharp spikes and rolling baselineCleaner baseline, especially at the beginning of the chromatogram.
Replace Inlet Liner Reduction in broad "hump" peaks and baseline driftImproved peak shape for active compounds and a more stable baseline.
Column Conditioning Reduction in baseline drift and random peaksA flatter, more consistent baseline, particularly during temperature programming.
Leak Repair Significant reduction in baseline noise and driftA dramatic improvement in overall baseline stability and reduced column bleed.[5]
Use High-Purity Gas Lower overall baseline noise levelA quieter baseline with a better signal-to-noise ratio.[6]

Visualizations

Troubleshooting_Workflow cluster_solutions Corrective Actions start High Baseline Noise in this compound Chromatogram gas Check Gas Supply (Purity, Leaks, Traps) start->gas inlet Inspect Inlet (Septum, Liner, O-ring) gas->inlet Gas OK gas_sol Replace Cylinder Fix Leaks Replace Traps gas->gas_sol column Evaluate Column (Bleed, Contamination, Age) inlet->column Inlet OK inlet_sol Replace Septum Replace/Clean Liner Replace O-ring inlet->inlet_sol detector Check Detector (Contamination, Gas Flows) column->detector Column OK column_sol Condition Column Trim Column Replace Column column->column_sol resolve Baseline Noise Reduced detector->resolve Detector OK detector_sol Clean Detector Optimize Gas Flows detector->detector_sol

Caption: A systematic workflow for troubleshooting high baseline noise.

Column_Issues_Decision_Tree start Suspected Column-Related Baseline Noise bleed_check Is baseline drift excessive at high temperatures? start->bleed_check contamination_check Are there ghost peaks or a gradually worsening baseline? bleed_check->contamination_check No condition Condition Column bleed_check->condition Yes age_check Is the column old or has it been used for many injections? contamination_check->age_check No trim Trim Inlet End of Column contamination_check->trim Yes replace Replace Column age_check->replace Yes end Problem Resolved age_check->end No condition->end trim->end replace->end

Caption: Decision tree for addressing column-related baseline issues.

References

Calibrating for Bergamotene Quantification with Complex Matrices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common challenges encountered during the quantification of bergamotene in complex matrices. The following question-and-answer format directly tackles specific issues to guide you through successful experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quantifying this compound in complex matrices like plant extracts or essential oils?

A1: The primary challenges include:

  • Matrix Effects: Complex matrices contain numerous compounds that can interfere with the analytical signal of this compound, leading to either suppression or enhancement of the signal.[1][2][3] This can result in inaccurate quantification.

  • Co-elution: this compound is often present with isomers and other terpenes that have similar chemical properties and boiling points.[1][4] This can lead to overlapping peaks in chromatographic analysis, making accurate integration and quantification difficult.

  • Analyte Loss: Due to its volatility, this compound can be lost during sample preparation, storage, and handling, especially when exposed to heat.[1][4]

  • Thermal Degradation: Higher boiling point terpenes can degrade in a hot gas chromatography (GC) inlet, leading to lower recovery and inaccurate results.[1]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound in essential oils and other complex mixtures.[5][6] GC provides the necessary separation of this compound from other components, while MS allows for precise identification and quantification based on its unique mass spectrum.[5] For highly complex samples, two-dimensional gas chromatography (GCxGC) can offer enhanced separation.[1]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation:

    • Headspace Analysis (HS-GC-MS): This technique is highly effective as it only introduces volatile and semi-volatile compounds into the GC system, leaving non-volatile matrix components behind.[1]

    • Solid-Phase Microextraction (SPME): SPME is another clean-up technique where analytes are adsorbed onto a fiber, which is then desorbed into the GC inlet, minimizing the introduction of matrix components.[4]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]

  • Internal Standard: Using a suitable internal standard is crucial to correct for variations in injection volume and potential matrix effects.[1][7]

  • Chromatographic Separation: Optimizing the GC method to achieve good separation between this compound and matrix components is essential.

Q4: What is a suitable internal standard for this compound quantification by GC-MS?

A4: An ideal internal standard should have similar chemical and physical properties to this compound but not be present in the sample. For terpene analysis, n-tridecane is a commonly used internal standard because it is not typically found in samples and elutes in the middle of the chromatogram.[1][8] Naphthalene-d8 has also been used as an internal standard.[9]

Q5: How should I prepare my calibration standards for accurate quantification?

A5: Prepare a stock solution of a this compound standard in a suitable solvent (e.g., methanol (B129727) or hexane).[8][10] From this stock solution, create a series of calibration standards by serial dilution to cover the expected concentration range of this compound in your samples.[10] It is highly recommended to prepare matrix-matched calibration standards by spiking a blank matrix (a sample of the same type that does not contain this compound) with the calibration standards. This helps to compensate for matrix effects.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; improper injection technique.Deactivate the GC inlet liner with silylation; use a fresh, high-quality column; optimize injection speed and volume.
Low Recovery of this compound Analyte loss during sample preparation; thermal degradation in the GC inlet; inefficient extraction.Minimize heat exposure during sample preparation by keeping samples chilled.[1][4] Optimize the GC inlet temperature to the minimum required for volatilization.[1] Evaluate different extraction solvents to ensure efficient extraction.[1]
Inconsistent Results/Poor Reproducibility Variation in injection volume; unstable instrument conditions; sample degradation.Use an internal standard to correct for injection volume variations.[1] Ensure the GC-MS system is properly maintained and stabilized. Check for leaks.[1] Store samples and standards properly (e.g., at low temperatures, protected from light) to prevent degradation.[4][11]
Co-eluting Peaks Insufficient chromatographic separation.Optimize the GC temperature program (e.g., use a slower ramp rate).[1] Select a GC column with a different stationary phase to improve separation.[1] Utilize mass spectrometry deconvolution or selected ion monitoring (SIM) mode to quantify co-eluting peaks based on their unique mass fragments.[1][4]
Signal Suppression or Enhancement Presence of interfering compounds in the matrix.Employ sample cleanup techniques like headspace, SPME, or liquid-liquid extraction.[1][4] Use matrix-matched calibration standards.[3] Dilute the sample extract to reduce the concentration of matrix components.[3]

Experimental Protocols

Protocol 1: Sample Preparation by Liquid Extraction for GC-MS Analysis

This protocol describes a general method for extracting this compound from plant material.

Materials:

  • Dried and powdered plant material

  • Hexane or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., n-tridecane) solution (100 µg/mL in extraction solvent)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm)

  • GC vials

Procedure:

  • Weighing: Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

  • Internal Standard Addition: Add a known volume (e.g., 100 µL) of the internal standard solution to the sample.

  • Extraction: Add 10 mL of the extraction solvent (hexane or ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Sonication (Optional): Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.[10]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[10]

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the extract through a 0.2 µm syringe filter into a GC vial.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

This protocol provides typical GC-MS conditions for this compound analysis. Instrument parameters should be optimized for your specific application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. For this compound (C15H24, MW: 204.35), characteristic ions can be monitored.[12]

Quantitative Data Summary

The following tables provide examples of calibration data and method validation parameters that should be established during method development.

Table 1: Example Calibration Curve for this compound

Calibration LevelConcentration (µg/mL)Peak Area Ratio (this compound/Internal Standard)
10.50.125
21.00.252
35.01.260
410.02.515
525.06.280
650.012.550
Linearity (R²) >0.995

Table 2: Typical Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (R²) > 0.990.998
Accuracy (%) 80 - 120%95.5%
Precision (%RSD) < 15%6.8%
Limit of Quantification (LOQ) (µg/mL) Method dependent0.1
Recovery (%) 70 - 130%88.2%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix Sample Grinding Grinding/Homogenization Sample->Grinding Extraction Solvent Extraction with Internal Standard Grinding->Extraction Cleanup Cleanup (Filtration/SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS DataAcq Data Acquisition GCMS->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

troubleshooting_flow Start Inaccurate Quantification CheckPeak Check Peak Shape and Resolution Start->CheckPeak CheckRecovery Check Analyte Recovery Start->CheckRecovery CheckLinearity Check Calibration Linearity Start->CheckLinearity PoorPeak Poor Peak Shape? CheckPeak->PoorPeak LowRecovery Low Recovery? CheckRecovery->LowRecovery PoorLinearity Poor Linearity? CheckLinearity->PoorLinearity OptimizeGC Optimize GC Inlet and Column Conditions PoorPeak->OptimizeGC Yes End Accurate Quantification PoorPeak->End No OptimizeGC->End OptimizePrep Optimize Sample Prep (Temp, Solvent) LowRecovery->OptimizePrep Yes LowRecovery->End No OptimizePrep->End CheckStandards Prepare Fresh Standards / Use Matrix-Matched Standards PoorLinearity->CheckStandards Yes PoorLinearity->End No CheckStandards->End

References

Validation & Comparative

A Comparative Guide to the Quantification of Bergamotene: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile isoprenoids, the accurate quantification of specific sesquiterpenes like bergamotene is crucial for quality control, bioactivity studies, and product formulation. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile analysis, with High-Performance Liquid Chromatography (HPLC), a viable alternative, for the quantification of this compound. The information presented is supported by a summary of performance data from validated methods for similar sesquiterpenes and detailed experimental protocols.

At a Glance: GC-MS vs. HPLC for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally favored for the analysis of volatile and semi-volatile compounds such as this compound due to its high separation efficiency and sensitive detection capabilities.[1] The mass spectrometer provides detailed structural information, aiding in confident peak identification. High-Performance Liquid Chromatography (HPLC), while historically used for non-volatile or thermally sensitive compounds, can also be adapted for terpene analysis, particularly when simultaneous analysis of a wide range of compounds with varying volatilities is required.[1][2]

The choice between GC-MS and HPLC is contingent on several factors, including the sample matrix, the desired sensitivity, the specific isomers of this compound being targeted, and the availability of instrumentation.

Quantitative Performance Comparison

The following tables summarize typical validation parameters for GC-MS and HPLC methods for the quantification of sesquiterpenes, which can be considered representative for a validated this compound quantification method.

Table 1: Typical Validation Parameters for GC-MS Quantification of Sesquiterpenes

ParameterTypical PerformanceSource
Linearity (R²)≥ 0.998[3]
Limit of Detection (LOD)0.05 µg/L[2]
Limit of Quantification (LOQ)0.15 µg/L[2]
Accuracy (Recovery)80.23–115.41%[3]
Precision (RSD)≤ 12.03% (Intra-day), ≤ 11.34% (Inter-day)[3]

Table 2: Typical Validation Parameters for HPLC-UV Quantification of Sesquiterpenes

ParameterTypical PerformanceSource
Linearity (R²)> 0.999[2]
Accuracy (Recovery)96.48%–102.11%[2]
Precision (RSD)< 2%[2]
Repeatability (RSD)< 3%[2]
Stability (RSD)< 3%[2]

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable quantitative results. Below are representative protocols for the quantification of sesquiterpenes using GC-MS and HPLC.

GC-MS Method for this compound Quantification

1. Sample Preparation (Solvent Extraction from Plant Material)

  • Weigh approximately 100-200 mg of homogenized and dried plant material into a centrifuge tube.

  • Add a suitable organic solvent such as hexane (B92381) or pentane, along with an internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to a GC vial for analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A or equivalent.[1]

  • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for terpene analysis.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Injection Mode: Split or splitless, depending on the expected concentration of this compound.

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at a rate of 3 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, and hold for 2 minutes.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity. Key ions for this compound would be selected for monitoring.

HPLC Method for this compound Quantification

1. Sample Preparation (Solvent Extraction)

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of a suitable solvent like ethanol (B145695) or acetone.

  • Vortex for 1 minute and sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).[1]

  • Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run to elute the sesquiterpenes. A starting point could be 20% B, increasing to 80% B over 30 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210-220 nm) would be required, which may result in lower sensitivity and more interference from the sample matrix.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes, the following diagrams outline the experimental workflow and the key principles differentiating GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Hexane) Homogenization->Extraction InternalStandard Add Internal Standard Extraction->InternalStandard Centrifugation Centrifugation/ Filtration InternalStandard->Centrifugation Injection Injection into GC Centrifugation->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A typical experimental workflow for this compound quantification using GC-MS.

Method_Comparison GCMS GC-MS Principle: Separation of volatile compounds in the gas phase Mobile Phase: Inert Gas (e.g., Helium) Stationary Phase: Liquid coating on capillary column Detection: Mass Spectrometry (High Specificity) Ideal for: Volatile & Semi-volatile compounds HPLC HPLC Principle: Separation of compounds in the liquid phase Mobile Phase: Liquid Solvent Mixture Stationary Phase: Packed particles in a column (e.g., C18) Detection: UV-Vis, MS (Variable Specificity) Ideal for: Non-volatile & Thermally labile compounds This compound This compound (Sesquiterpene) This compound->GCMS Preferred Method (High Volatility) This compound->HPLC Alternative Method (Low UV Absorbance)

Caption: Key differences in the principles of GC-MS and HPLC for this compound analysis.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful analytical techniques that can be applied to the quantification of this compound.

GC-MS is generally the superior and recommended method for dedicated this compound analysis. Its key advantages include high sensitivity, excellent separation of isomers, and the rich structural information provided by mass spectrometry, which allows for unambiguous identification.

HPLC can be a viable alternative in specific scenarios. For instance, if simultaneous quantification of this compound alongside non-volatile compounds (like certain cannabinoids or flavonoids) is required, a single HPLC method could streamline the laboratory workflow. However, the primary limitation for quantifying non-chromophoric terpenes like this compound with HPLC-UV is the potential for low sensitivity and interference from co-eluting matrix components. The use of a mass spectrometer as a detector (HPLC-MS) would significantly improve selectivity and sensitivity, making it a more comparable technique to GC-MS.

Ultimately, the selection of the analytical technique should be based on the specific research objectives, the complexity of the sample matrix, and the instrumentation available. For accurate and sensitive quantification of this compound, a validated GC-MS method is the most robust and reliable approach.

References

A Comparative Analysis of Bergamotene Content in Different Citrus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bergamotene content in various citrus species, compiled from scientific literature. Bergamotenes are bicyclic sesquiterpenes found in the essential oils of numerous plants and are recognized for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] This document aims to serve as a valuable resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and relevant biochemical pathways.

Quantitative Analysis of this compound Content

The concentration of this compound, including its various isomers such as α- and β-bergamotene, can differ significantly among citrus species and even between different varieties and extraction methods. The following table summarizes the reported this compound content in the essential oils of several citrus species.

Citrus SpeciesCultivar/VarietyPlant PartExtraction Methodα-Bergamotene (%)β-Bergamotene (%)Reference
Citrus bergamia (Bergamot)RissoPeelHydrodistillation0.34 (trans-α: 0.32, cis-α: 0.02)-[2]
Citrus bergamia (Bergamot)Fantastico & FemminelloPeelNot SpecifiedPresentPresent[3]
Citrus sinensis (Sweet Orange)Not SpecifiedPeelClevenger-type apparatus2.7-[4]
Citrus aurantifolia (Lime)Not SpecifiedRipe FruitsNot SpecifiedPresentPresent[5]
Citrus medica (Citron)Not SpecifiedNot SpecifiedNot SpecifiedPresent-[6]
Fortunella spp. (Kumquat)Not SpecifiedNot SpecifiedNot SpecifiedPresent-[6]

Note: The absence of a value indicates that the data was not reported in the cited study. The presence of different isomers is noted where specified in the source.

Experimental Protocols

The quantification of this compound and other volatile compounds in citrus essential oils is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). The following is a generalized protocol based on methodologies described in the literature.[2][7]

Essential Oil Extraction: Hydrodistillation
  • Sample Preparation: Fresh peels of the citrus fruit are collected and, if necessary, cut into small pieces to increase the surface area for extraction.

  • Hydrodistillation: The plant material is placed in a distillation flask with a sufficient amount of water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, passes through a condenser.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as methanol (B129727) or hexane, to an appropriate concentration for GC-MS analysis.

  • GC System: An Agilent 6890 or similar gas chromatograph equipped with a capillary column (e.g., HP-1 or HP-Innowax) is used for separation.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 ml/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initially held at 60 °C for a few minutes, then ramped up to a final temperature of around 245-250 °C at a rate of 2-4 °C/min.

    • Split Ratio: A split injection is typically used with a ratio of 1:100.

  • MS System: The gas chromatograph is coupled to a mass spectrometer (e.g., Agilent 5890).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scanned over a suitable m/z range (e.g., 40-500 amu).

  • Component Identification: The individual components are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each compound is calculated from the GC peak areas without the use of correction factors.

Visualizing Key Processes

To better understand the biosynthesis of this compound and the experimental procedures for its analysis, the following diagrams are provided.

bergamotene_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Enzymes Terpene Synthases (e.g., (-)-endo-alpha-bergamotene synthase) FPP->Enzymes Biosynthesis This compound α-Bergamotene β-Bergamotene Enzymes->this compound

Caption: Biosynthesis pathway of bergamotenes from farnesyl pyrophosphate.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_analysis Analysis Citrus Citrus Fruit Peel Hydrodistillation Hydrodistillation Citrus->Hydrodistillation EssentialOil Essential Oil Hydrodistillation->EssentialOil Dilution Dilution EssentialOil->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Acquisition & Analysis GCMS->Data Identification Compound Identification & Quantification Data->Identification

References

A Comparative Guide to the Antimicrobial Efficacy of Bergamotene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bergamotene, a bicyclic sesquiterpene hydrocarbon, exists in various isomeric forms, primarily as α- and β-bergamotene, each with stereoisomers (cis/trans or endo/exo). While the antimicrobial properties of essential oils containing this compound are recognized, a comprehensive comparative analysis of the efficacy of individual isomers is not yet well-established in publicly available literature. This guide synthesizes the available data on the antimicrobial activity of this compound isomers, outlines standard experimental protocols for their evaluation, and visualizes key experimental and biological pathways.

Data Presentation: Antimicrobial Activity of this compound Isomers

Direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of various this compound isomers against a standardized panel of microbes are scarce. However, isolated data points provide initial insights into their potential antimicrobial activity. The following table summarizes the currently available data. Further research is critically needed to populate a more comprehensive comparative dataset.

IsomerMicroorganismMethodResultReference
α-cis-Bergamotene Staphylococcus aureusAgar (B569324) disk diffusionInhibition zone = 23 mm(Senatore et al., 2003)
α-Bergamotene Staphylococcus spp.Not specified for pure compoundPresent in an essential oil with anti-Staphylococcus activity[1]
β-Bergamotene Not availableNot availableNot available
endo-α-Bergamotene Not availableNot availableNot available
exo-α-Bergamotene Not availableNot availableNot available

Note: The lack of extensive, directly comparable data highlights a significant research gap in understanding the specific antimicrobial contributions of individual this compound isomers.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial efficacy of lipophilic compounds like this compound isomers.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.[2][3]

a. Preparation of this compound Isomer Stock Solutions:

  • Due to their lipophilic nature, this compound isomers should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution.

  • The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).

b. Inoculum Preparation:

  • A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium.

  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The standardized inoculum is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

c. Assay Procedure:

  • In a 96-well microtiter plate, serial two-fold dilutions of the this compound isomer stock solution are prepared in the appropriate broth medium.

  • Each well is then inoculated with the standardized microbial suspension.

  • Control wells are included: a positive control (broth with inoculum, no isomer), a negative control (broth only), and a solvent control (broth with inoculum and the maximum concentration of the solvent used).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the this compound isomer at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity based on the size of the inhibition zone.

a. Inoculum Preparation:

  • A standardized microbial suspension is prepared as described for the broth microdilution method.

  • The suspension is uniformly spread onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar) using a sterile swab.

b. Disk Preparation and Application:

  • Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the this compound isomer solution.

  • The solvent is allowed to evaporate completely before placing the disks on the inoculated agar surface.

  • A control disk impregnated with the solvent only is also included.

c. Incubation and Measurement:

  • The plates are incubated under suitable conditions.

  • The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for sesquiterpenes and a typical experimental workflow for assessing antimicrobial efficacy.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Membrane Lipid Bilayer Cytoplasm Cytoplasm Membrane->Cytoplasm Increased permeability CellularContents Cellular Contents Cytoplasm->CellularContents Leakage of ions and macromolecules Death Cell Death CellularContents->Death Leads to This compound This compound Isomer This compound->Membrane Disruption of membrane integrity

Caption: Proposed mechanism of antimicrobial action for sesquiterpenes like this compound.

experimental_workflow A Prepare this compound Isomer Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Read and Record MIC Value E->F

Caption: Experimental workflow for the broth microdilution method.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Bergamotene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of specific isomers such as α- and β-bergamotene is critical. These sesquiterpenes are significant components of various essential oils and are investigated for their aromatic properties and potential biological activities. The choice of analytical methodology is paramount for reliable quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of bergamotene, supported by representative experimental data.

At a Glance: HPLC vs. GC-MS for this compound Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are robust analytical techniques, each with inherent advantages and disadvantages for the analysis of semi-volatile sesquiterpenes like this compound. GC-MS is generally the more conventional and widely used method for volatile and semi-volatile compounds in essential oils due to its high resolution and the structural information provided by mass spectrometry. HPLC is a viable alternative, particularly when analyzing less volatile compounds or when derivatization is to be avoided.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.
Derivatization Not typically required for this compound.Not required for this compound due to its volatility.
Sample Throughput Generally higher due to simpler sample preparation.Can be comparable, though sample cleanup may be more critical.
Instrumentation Cost Moderate to high.High.
Ease of Use Relatively straightforward operation.More complex, requiring expertise in mass spectral data interpretation.
Selectivity Good, can be enhanced with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).Excellent, with mass spectrometry providing definitive identification.
Sensitivity Generally lower than GC-MS unless coupled with a mass spectrometer.High, especially with Selected Ion Monitoring (SIM).

Data Presentation: A Comparative Summary

Validation ParameterHPLC (Representative Values for Sesquiterpenes)GC-MS (Representative Values for Sesquiterpenes)
Linearity (r²) > 0.998[2][3]> 0.99[7][9]
Accuracy (% Recovery) 74 - 90%[2][3]89 - 111%[7][9]
Precision (%RSD) < 10%[2][3]< 10%[6][9]
Limit of Detection (LOD) 2.00 - 6.79 µg/mL[2][3]0.25 - 0.3 µg/mL[7][9]
Limit of Quantification (LOQ) 6.00 - 20.40 µg/mL[2][3]0.75 - 1.0 µg/mL[7][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established protocols for the analysis of sesquiterpenes.[2][3]

  • Sample Preparation:

    • Accurately weigh the essential oil sample and dissolve it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Mass Spectrometer for enhanced selectivity.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the this compound isomers by comparing their retention times with that of a reference standard.

    • Quantify the compounds by constructing a calibration curve using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on commonly employed methods for the analysis of terpenes in essential oils.[7][10][11]

  • Sample Preparation:

    • Dilute the essential oil sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • An internal standard (e.g., n-tridecane) can be added for improved quantitative accuracy.

  • GC-MS Instrumentation and Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature of 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 5 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify this compound isomers based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

    • For quantification, use the total ion chromatogram (TIC) or selected ion monitoring (SIM) for higher sensitivity. Construct a calibration curve with reference standards.

Mandatory Visualization

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_prep Sample Preparation (Dilution, Filtration) hplc_analysis HPLC-UV/MS Analysis hplc_prep->hplc_analysis hplc_data HPLC Data (Peak Area, RT) hplc_analysis->hplc_data compare Comparison of Results (Concentration, Purity) hplc_data->compare gcms_prep Sample Preparation (Dilution) gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data GC-MS Data (Peak Area, RT, Mass Spectra) gcms_analysis->gcms_data gcms_data->compare sample This compound Containing Sample sample->hplc_prep sample->gcms_prep validation Method Validation (Accuracy, Precision, Linearity) compare->validation

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Bergamotene_Structures cluster_alpha α-Bergamotene cluster_beta β-Bergamotene alpha beta

Caption: Chemical structures of α- and β-bergamotene isomers.

Conclusion

Both HPLC and GC-MS are suitable for the analysis of this compound. GC-MS is the more established and sensitive technique for volatile compounds and provides definitive identification through mass spectral data. It is the recommended method for comprehensive profiling and low-level detection. HPLC offers a simpler sample preparation workflow and can be advantageous when analyzing this compound in conjunction with non-volatile compounds. The choice between the two methods will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the overall analytical workflow of the laboratory. For robust and reliable data, cross-validation of results between the two techniques is highly recommended.

References

A Comparative Guide to the Preparation and Purity Assessment of a Bergamotene Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the availability of high-purity analytical standards is paramount for accurate quantification and identification of compounds of interest. This guide provides a comprehensive comparison of an in-house prepared bergamotene analytical standard versus a commercially available certified reference material. We will delve into the preparation methodologies, purity assessment techniques, and present supporting experimental data to aid in the selection of the most suitable standard for your research needs.

Preparation of a this compound Analytical Standard

This compound is a sesquiterpene found in various essential oils, most notably bergamot oil.[1][2] The preparation of an in-house analytical standard involves the extraction and subsequent purification of this compound from a natural source.

Experimental Protocol: Isolation and Purification

A common method for isolating this compound involves a multi-step process beginning with the extraction of essential oil from bergamot rind, followed by chromatographic purification.

1. Extraction of Bergamot Essential Oil:

  • Source Material: Fresh rinds of bergamot fruit (Citrus bergamia).

  • Method: Cold pressing (Sfumatrice process) is a preferred method to minimize thermal degradation of terpenes.[2] The rinds are mechanically pressed to release the essential oil, which is then collected and separated from the aqueous phase by centrifugation.

2. Chromatographic Purification:

  • Technique: The crude essential oil is subjected to column chromatography followed by semi-preparative high-performance liquid chromatography (HPLC) for fine purification.[3][4][5][6]

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of hexane (B92381) and ethyl acetate (B1210297) is used to separate the hydrocarbon fraction (containing this compound) from more polar compounds.

  • Semi-preparative HPLC:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water.[5]

    • Detection: UV detector set at a wavelength appropriate for detecting sesquiterpenes (e.g., 210 nm).

    • Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is evaporated under reduced pressure to yield the purified compound.

Purity Assessment: A Comparative Analysis

The purity of the in-house prepared this compound standard was assessed and compared to a commercially available certified reference material from a reputable supplier. The primary analytical techniques employed for this assessment were Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation
ParameterIn-House Prepared StandardCommercial Certified StandardMethod of Analysis
Purity (α-Bergamotene) 98.5%≥99.5%GC-FID (Peak Area Normalization)[7]
Major Impurities β-Pinene (0.8%), Limonene (0.5%)Not DetectedGC-MS[7][8]
Residual Solvents Hexane (<5 ppm)Not DetectedHeadspace GC-MS[9]
Structural Confirmation Conforms to structureConforms to structure¹H and ¹³C NMR[3][4][5]
Certificate of Analysis (CoA) Internal documentationProvided with QR code access[10]-

Experimental Protocols for Purity Assessment

Detailed methodologies for the key analytical techniques used are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[8]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 280°C.[11]

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: The this compound standard is diluted in a suitable solvent such as hexane (1 mg/mL) before injection.[9]

  • Data Analysis: Peak identification is performed by comparing the mass spectra with a reference library (e.g., NIST). Purity is determined by the peak area normalization method.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural elucidation and confirmation of the isolated compound.

  • Instrumentation: A 500 MHz NMR spectrometer.[5]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.[3][4]

  • Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Data Analysis: The chemical shifts and coupling constants are compared with literature values for this compound to confirm its identity and assess for the presence of any impurities with distinct NMR signals.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the preparation and purity assessment of the this compound analytical standard.

cluster_prep Preparation of this compound Standard cluster_purity Purity Assessment cluster_comparison Comparative Analysis A Bergamot Fruit Rinds B Cold Pressing (Sfumatrice) A->B C Crude Bergamot Essential Oil B->C D Column Chromatography (Silica Gel) C->D E Semi-pure this compound Fraction D->E F Semi-preparative HPLC (C18) E->F G Purified this compound Standard F->G H In-House Standard J GC-MS Analysis H->J K NMR Spectroscopy H->K I Commercial Standard I->J I->K L Purity & Impurity Profile J->L M Structural Confirmation K->M N Comparison of Purity Data L->N M->N O Evaluation of Suitability N->O

Caption: Experimental workflow for preparation and purity assessment.

cluster_gcms GC-MS Protocol cluster_nmr NMR Protocol A Sample Dilution (Hexane) B Injection into GC A->B C Separation on HP-5MS Column B->C D Elution based on Volatility C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Data Acquisition F->G H Spectral Library Comparison G->H I Peak Area Normalization H->I J Purity Report I->J K Sample Dissolution (CDCl3) L Acquisition of 1H, 13C, 2D Spectra K->L M Data Processing and Analysis L->M N Comparison with Literature Data M->N O Structural Confirmation Report N->O

Caption: Analytical protocols for purity determination.

Conclusion

This guide provides a comparative overview of an in-house prepared this compound analytical standard against a commercial certified reference material. While the in-house preparation can be a cost-effective approach, it requires significant expertise in extraction and purification techniques to achieve high purity. The purity assessment data indicates that commercial standards generally offer a higher level of purity and come with the assurance of a comprehensive Certificate of Analysis.

For critical applications in drug development and quality control, the use of a certified commercial standard is recommended to ensure the accuracy and reliability of analytical results. The detailed experimental protocols and workflows provided herein serve as a valuable resource for laboratories looking to either prepare their own standards or to rigorously verify the quality of commercially sourced materials.

References

Guide to Inter-Laboratory Comparison of Bergamotene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of bergamotene, a bicyclic sesquiterpene found in various essential oils and plants.[1][2] Inter-laboratory comparisons, or proficiency tests, are essential for evaluating and harmonizing the performance of different laboratories.[3]

Experimental Protocol: Quantification of α-trans-Bergamotene via GC-MS

A standardized analytical protocol is fundamental to minimizing variability among laboratories. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for the quantification of α-trans-bergamotene in an essential oil matrix.

1. Sample Preparation

  • Objective : To dilute the essential oil sample to a concentration suitable for GC-MS analysis.

  • Procedure :

    • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

    • Dissolve the oil in a high-purity solvent, such as hexane (B92381) or ethanol.

    • Fill the flask to the mark with the solvent and homogenize the solution.

    • Perform necessary serial dilutions to bring the analyte concentration within the instrument's calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective : To chromatographically separate and identify α-trans-bergamotene.

  • Instrumentation : A GC system coupled to a Mass Spectrometric detector.

  • GC Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is recommended.

    • Injector : Set to 250°C with a split ratio of 50:1.

    • Injection Volume : 1 µL.

    • Carrier Gas : Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program : Start at 60°C for 2 minutes, then ramp up to 240°C at 3°C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ion Source Temperature : 230°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : 40-350 m/z.

  • Identification : Confirmation of α-trans-bergamotene is achieved by comparing its retention time and mass spectrum against a certified reference standard.

3. Calibration and Quantification

  • Objective : To establish a calibration curve for the accurate determination of α-trans-bergamotene concentration.

  • Procedure :

    • Prepare a stock solution of certified α-trans-bergamotene standard and create a series of dilutions to serve as calibration standards.

    • Analyze each standard using the same GC-MS method as the samples.

    • Generate a calibration curve by plotting the peak area versus concentration.

    • Calculate the concentration of α-trans-bergamotene in the test samples using the linear regression equation derived from the calibration curve.

Hypothetical Inter-laboratory Comparison Results

The table below summarizes fictional results from eight laboratories that analyzed the same homogeneous essential oil sample for α-trans-bergamotene. Laboratory performance is assessed using Z-scores, a statistical measure that quantifies the deviation of an individual result from the consensus mean.[3][4] A Z-score within the range of -2.0 to +2.0 is typically deemed satisfactory.[4]

Laboratory IDReported Concentration (mg/g)Consensus Mean (mg/g)Standard DeviationZ-ScorePerformance Status
Lab-011.281.250.050.60Satisfactory
Lab-021.221.250.05-0.60Satisfactory
Lab-031.351.250.052.00Satisfactory
Lab-041.181.250.05-1.40Satisfactory
Lab-051.261.250.050.20Satisfactory
Lab-061.381.250.052.60Unsatisfactory
Lab-071.201.250.05-1.00Satisfactory
Lab-081.231.250.05-0.40Satisfactory

Visualized Experimental and Comparison Frameworks

The following diagrams, created using the DOT language, illustrate the key processes involved in the analysis and the inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification start Receive Sample weigh Weigh Essential Oil start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject into GC-MS dilute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification integration Peak Area Integration identification->integration quantification Quantify with Calibration Curve integration->quantification report Report Final Concentration quantification->report

Workflow for GC-MS analysis of this compound.

interlab_comparison_logic cluster_setup Study Setup cluster_execution Laboratory Analysis cluster_evaluation Data Evaluation coordinator Proficiency Test Coordinator sample_prep Prepare and Validate Homogeneous Samples coordinator->sample_prep distribution Distribute Samples to Participants sample_prep->distribution labs Participating Laboratories distribution->labs analysis Perform Analysis per Protocol labs->analysis reporting Submit Results analysis->reporting data_collection Collect and Compile All Results reporting->data_collection stat_analysis Statistical Analysis (Mean, SD) data_collection->stat_analysis z_scores Calculate Z-Scores stat_analysis->z_scores final_report Generate and Distribute Performance Report z_scores->final_report

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Bergamotene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of bergamotene derivatives, a class of sesquiterpenoids with burgeoning therapeutic potential. By examining their anti-inflammatory, anticancer, and antimicrobial properties, we aim to illuminate the structural motifs crucial for their bioactivity, supported by available experimental data.

Bergamotenes are bicyclic sesquiterpenes, with the most common isomers being α- and β-bergamotene.[1] Their derivatives, found in various plants and fungi, have demonstrated a spectrum of biological effects, ranging from immunosuppressive and anti-inflammatory to cytotoxic and antimicrobial activities.[2][3] This guide delves into the structure-activity relationships (SAR) of these derivatives, offering insights for future drug design and development.

Anti-inflammatory and Immunosuppressive Activities

Bergamotane sesquiterpenoids have shown notable potential in modulating inflammatory and immune responses. The core bicyclo[3.1.1]heptane structure of this compound is a key determinant of its activity, with modifications to the side chains and functional groups significantly influencing its potency.

A study on β-bergamotene-type sesquiterpenes isolated from Illicium oligandrum revealed potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells. This inhibition of NO, a key inflammatory mediator, highlights the anti-inflammatory potential of these derivatives. The nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation, is a prime target for many anti-inflammatory agents.[4][5] Bergamot derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6]

The immunosuppressive activity of certain this compound derivatives has also been documented. For instance, some fungal bergamotane sesquiterpenoids have demonstrated inhibitory effects on the proliferation of T and B lymphocytes.[6] A key structural feature for this activity appears to be the presence of an α,β-unsaturated carboxylic acid unit.[5]

Comparative Analysis of Anti-inflammatory and Immunosuppressive Activity:
Compound/DerivativeBiological ActivityIC50 Value (µM)Cell Line/ModelReference
Oliganin BAnti-inflammatory (NO inhibition)21.65 ± 1.52RAW264.7
Oliganin HAnti-inflammatory (NO inhibition)49.28 ± 2.84RAW264.7
Massarinolin BImmunosuppressive (LPS-induced B-cell proliferation)0.67Mouse splenocytes[7]
Massarinolin BImmunosuppressive (Con A-induced T-cell proliferation)0.98Mouse splenocytes[7]
Craterodoratin QImmunosuppressive (Con A-induced T-cell proliferation)31.50Mouse splenocytes[7]

Anticancer Activity

While research into the anticancer properties of specific this compound derivatives is still emerging, related compounds and extracts from bergamot have shown promising results. Bergamottin, a furanocoumarin also found in bergamot, has been demonstrated to induce apoptosis and cause G2/M cell cycle arrest in human colon cancer cells by deactivating the Ras/Raf/ERK signaling pathway.[8] Bergamot juice extract has also been shown to inhibit proliferation and induce apoptosis in human colon cancer cells, suggesting the potential for its constituent compounds, including bergamotenes, in cancer therapy.[9]

The proposed mechanism for the anticancer effects of many sesquiterpenoids involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[10][11][12]

While specific IC50 values for a wide range of this compound derivatives against various cancer cell lines are not yet extensively documented in publicly available literature, the general cytotoxic potential of sesquiterpenoids warrants further investigation into bergamotenes as potential anticancer agents.

Antimicrobial Activity

Bergamot essential oil, which contains this compound isomers, has long been recognized for its antimicrobial properties.[13][14][15] The lipophilic nature of terpenes allows them to disrupt the cell membranes of bacteria and fungi, leading to cell death.[13]

Minimum Inhibitory Concentration (MIC) values for bergamot essential oil have been determined against various pathogens. For example, one study reported an MIC of 0.625 μL/mL for a specific bergamot essential oil against Listeria monocytogenes.[13] However, it is important to note that these values are for the entire essential oil and not for isolated this compound derivatives. The contribution of individual this compound isomers and their derivatives to the overall antimicrobial effect requires further elucidation.

Experimental Protocols

A brief overview of the methodologies used to obtain the data presented in this guide is provided below.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the this compound derivatives for a specified time.

  • Stimulation: LPS is added to the cell cultures to induce an inflammatory response and NO production.

  • NO Measurement: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated (control) cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilutions: Serial dilutions of the this compound derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The wells are visually inspected for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualizing the Mechanisms

To better understand the potential mechanisms of action of this compound derivatives, the following diagrams illustrate key signaling pathways that are often implicated in their biological activities.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes Gene Transcription This compound This compound Derivatives This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

Caption: Potential anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB signaling pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion This compound This compound Derivatives This compound->Death_Receptor Activation This compound->Bax Upregulation This compound->Bcl2 Downregulation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathways induced by this compound derivatives in cancer cells.

experimental_workflow cluster_invitro In Vitro Assays Cell_Culture Cell Culture (Cancer/Immune cells) Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment Bio_Assay Biological Assays (MTT, NO, etc.) Compound_Treatment->Bio_Assay Data_Analysis Data Analysis (IC50/MIC determination) Bio_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

A Comparative Analysis of Bergamotene Isomers in Insect Attraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect-attracting efficacy of various bergamotene isomers, supported by experimental data. Bergamotenes are a group of sesquiterpene hydrocarbons with several structural and stereoisomers, primarily α-bergamotene and β-bergamotene, each with cis and trans (or endo and exo) configurations. These volatile organic compounds play a significant role in insect chemical communication, acting as pheromones and kairomones that mediate behaviors such as mating and host-plant location. Understanding the differential effects of these isomers is crucial for the development of targeted and effective semiochemical-based pest management strategies and other applications in chemical ecology.

Quantitative Comparison of Insect Attraction to this compound Isomers

The insect response to different this compound isomers can be highly specific, with subtle changes in the double bond position or stereochemistry leading to significant differences in attraction. The following table summarizes available quantitative data from behavioral assays.

Insect SpeciesIsomerBioassay TypeQuantitative ResponseReference
Melittobia digitata (parasitic wasp)α-trans-BergamoteneY-tube Olfactometer60.0 ± 9.1% of females responded to a 5.9 ng dose.[1]
β-trans-BergamoteneY-tube Olfactometer63.8 ± 8.6% of females responded to a 5.9 ng dose.[1]
Manduca sexta (tobacco hawk moth)(E)-α-bergamoteneNot specifiedAttractant for pollination at night.[2]
Predatory insects (e.g., Geocoris spp.)(E)-α-bergamoteneNot specifiedAttractant to prey on Manduca sexta larvae and eggs during the day.[2]

Note: Data is limited in publicly available literature for a direct quantitative comparison of all this compound isomers across a wide range of insect species. The existing research strongly indicates that the biological activity is highly species- and isomer-specific.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of insect behavioral and physiological responses to semiochemicals. The following are standard protocols for the key experimental techniques used to evaluate the insect-attracting efficacy of this compound isomers.

Y-Tube Olfactometer Bioassay

A Y-tube olfactometer is a common behavioral assay used to assess the preference of an insect for one of two odor cues.

Objective: To determine the relative attractiveness of different this compound isomers to a specific insect species.

Materials:

  • Glass or PTFE Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification and humidification

  • Odor sources (e.g., filter paper treated with a specific this compound isomer dissolved in a solvent)

  • Test insects

Procedure:

  • Setup: The Y-tube is positioned horizontally or vertically, often with a slight incline to encourage insect movement. A controlled, purified, and humidified airflow is passed through each arm of the olfactometer.

  • Odor Application: A filter paper treated with a known concentration of a this compound isomer is placed in one arm, while a control (solvent only) is placed in the other.

  • Insect Introduction: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a predetermined distance into one of the arms and remains there for a specified time.

  • Data Analysis: The number of insects choosing the arm with the this compound isomer versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if the observed preference is statistically significant.

Y_Tube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Test Insect Acclimatization Setup Y-Tube Olfactometer Setup Insect->Setup Odor Odor Source Preparation (this compound Isomer vs. Control) Odor->Setup Introduction Insect Introduction Setup->Introduction Observation Observation of Choice Introduction->Observation Recording Data Recording Observation->Recording Stats Statistical Analysis Recording->Stats EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Antenna Antenna Preparation (Excised or Whole Insect) Mounting Electrode Mounting Antenna->Mounting Odor Odor Cartridge Preparation Stimulation Odor Stimulation Odor->Stimulation Mounting->Stimulation Recording Signal Recording Stimulation->Recording Measurement Response Amplitude Measurement Recording->Measurement Comparison Comparative Analysis Measurement->Comparison Olfactory_Signaling cluster_periphery Antennal Sensillum cluster_neuron Olfactory Sensory Neuron cluster_brain Brain This compound This compound Isomer OBP Odorant Binding Protein (OBP) This compound->OBP Binding IR Ionotropic Receptor (IR) This compound->IR Direct Binding OR Olfactory Receptor (OR/Orco) OBP->OR Transport IonChannel Ion Channel Opening OR->IonChannel Activation IR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe Processing ActionPotential->AntennalLobe Behavior Behavioral Response AntennalLobe->Behavior

References

A Comparative Analysis of Bergamotene Extraction Methodologies: Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of specific bioactive compounds is paramount. Bergamotene, a sesquiterpene with potential therapeutic applications, is a key component of bergamot and other essential oils. The choice of extraction method significantly impacts the final yield and purity of the isolated this compound. This guide provides an objective comparison of common extraction techniques—Steam Distillation, Solvent Extraction, and Supercritical CO2 (SC-CO2) Extraction—supported by available experimental data and detailed protocols.

Data Summary: Yield and Purity Comparison

The following table summarizes the reported yield of total essential oil and the purity of α-bergamotene obtained through different extraction methods. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in the source material and experimental conditions.

Extraction MethodTotal Essential Oil Yield (%)α-Bergamotene Purity (% of Total Oil)Source of Data
Hydrodistillation 9.70.87[1]
Cold Pressing Not Specified0.21 - 0.44[2]
Typical GC Analysis Not Specified0.162 - 0.437[3]

Note: The yield of the total essential oil does not directly represent the yield of this compound. Purity is presented as the percentage of α-bergamotene within the extracted essential oil.

Experimental Protocols

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Protocol:

  • Material Preparation: Fresh bergamot peels are finely chopped or ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A distillation apparatus is set up with a boiling flask, a biomass flask containing the plant material, a condenser, and a collection vessel.

  • Distillation: Steam is generated in the boiling flask and passed through the bergamot peels in the biomass flask. The steam, carrying the volatile this compound, travels to the condenser.

  • Condensation: In the condenser, the steam and volatile compounds are cooled by circulating cold water, causing them to condense back into a liquid.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

  • Separation: Due to their immiscibility, the essential oil (containing this compound) and water separate into two layers. The essential oil is then carefully separated from the aqueous layer.

  • Drying: Anhydrous sodium sulfate (B86663) can be added to the collected essential oil to remove any residual water.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the desired compounds from the plant material. The choice of solvent is crucial and is based on the polarity of the target compound.

Protocol:

  • Material Preparation: Air-dried and powdered bergamot peels are used for extraction.

  • Extraction: The powdered plant material is mixed with a suitable solvent (e.g., ethanol, hexane) in a flask. The mixture is then agitated or refluxed for a specific period to allow the solvent to extract the this compound.

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator under reduced pressure. This leaves behind a concentrated extract containing this compound.

  • Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound.

Supercritical CO2 (SC-CO2) Extraction

Supercritical fluid extraction uses carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent. This method is known for its selectivity and for producing high-purity extracts without residual organic solvents.

Protocol:

  • Material Preparation: Dried and ground bergamot peels are placed in an extraction vessel.

  • System Pressurization and Heating: The extraction vessel is pressurized with CO2 and heated to bring the CO2 to its supercritical state (e.g., above 31.1 °C and 73.8 bar).

  • Extraction: The supercritical CO2 is passed through the plant material, where it dissolves the this compound.

  • Separation: The CO2 laden with the extract is then passed into a separator vessel where the pressure and/or temperature is changed. This causes the CO2 to lose its solvent power, and the this compound precipitates out.

  • Recirculation: The CO2 can be re-pressurized and recirculated through the system for further extraction.

  • Collection: The pure extract, free of solvent, is collected from the separator.

Visualizing the Extraction Workflows

To better understand the procedural flow of each extraction method, the following diagrams have been generated using the DOT language.

Steam_Distillation_Workflow start Start: Bergamot Peels prep Material Preparation (Chopping/Grinding) start->prep distillation Steam Distillation prep->distillation condensation Condensation distillation->condensation separation Separation of Oil and Water condensation->separation drying Drying with Anhydrous Na2SO4 separation->drying end End: this compound-rich Essential Oil drying->end

Steam Distillation Experimental Workflow

Solvent_Extraction_Workflow start Start: Dried Bergamot Peels prep Material Preparation (Powdering) start->prep extraction Solvent Extraction (e.g., Ethanol) prep->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Purification (e.g., Chromatography) evaporation->purification end End: Purified This compound purification->end Supercritical_CO2_Extraction_Workflow start Start: Ground Bergamot Peels extraction_vessel Loading into Extraction Vessel start->extraction_vessel sfe Supercritical CO2 Extraction extraction_vessel->sfe separation Separation of Extract and CO2 sfe->separation collection Collection of Solvent-Free Extract separation->collection end End: High-Purity This compound Extract collection->end

References

A Researcher's Guide to the Enantioselective Analysis of Bergamotene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of volatile compounds in essential oils is of paramount importance. The enantiomeric distribution of molecules like bergamotene, a bicyclic sesquiterpene found in various essential oils, can significantly influence their biological activity and aroma profile. This guide provides a comparative overview of the primary analytical techniques for the enantioselective analysis of this compound, with a focus on chiral gas chromatography. Detailed experimental protocols, data presentation, and workflow visualizations are included to aid in method selection and implementation.

Introduction to this compound and Chirality

This compound exists as two main structural isomers, α-bergamotene and β-bergamotene, each with multiple stereoisomers.[1] The most abundant isomer in many essential oils, including bergamot oil, is (E)-α-bergamotene, also referred to as trans-α-bergamotene.[2][3] The specific arrangement of atoms in space, or stereochemistry, can lead to different physiological responses. While one enantiomer of a compound may exhibit a desired therapeutic effect, its mirror image could be inactive or even cause adverse effects. Therefore, the ability to separate and quantify individual enantiomers is crucial for the quality control of essential oils and the development of new therapeutic agents.[4]

Analytical Methods for Enantioselective Analysis

Chiral Gas Chromatography (GC) is the cornerstone technique for the enantioselective analysis of volatile compounds like this compound in the complex matrix of essential oils. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chiral Gas Chromatography (GC)

Chiral GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high-resolution separation of enantiomers. The choice of the chiral column is the most critical factor in achieving successful separation.

Commonly Used Chiral Stationary Phases:

  • Cyclodextrin-Based CSPs: These are the most widely used and effective stationary phases for the enantioseparation of terpenes. Modified cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., permethylated, acetylated), are bonded to a polysiloxane backbone. The chiral recognition mechanism involves the inclusion of the analyte into the hydrophobic cyclodextrin (B1172386) cavity and interactions with the polar groups at the rim of the cavity. Columns like β-Dex™ and Rt-βDEXse have been successfully employed for the analysis of chiral compounds in essential oils.[4][5]

Alternative and Complementary Methods:

While chiral GC is the dominant technique, other methods can provide complementary information or be used for specific applications:

  • Multidimensional Gas Chromatography (MDGC): This technique involves the use of two columns with different selectivities. A specific fraction from the first column is "heart-cut" and transferred to a second, often chiral, column for further separation. This is particularly useful for resolving co-eluting peaks in complex essential oil samples.

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: While less common for volatile terpenes due to their limited solubility in typical HPLC mobile phases, chiral HPLC can be used for the analysis of less volatile sesquiterpenes or for preparative-scale separation of enantiomers.

Comparative Performance of Chiral GC Columns

The selection of an appropriate chiral column is crucial for achieving baseline separation of this compound enantiomers. While specific quantitative data for this compound enantiomers is limited in the literature, the following table provides a comparison of commonly used chiral GC columns for the analysis of terpenes in essential oils, which can guide the selection for this compound analysis.

Chiral Stationary PhaseCommon Trade NamesPrinciple of SeparationReported Applications for TerpenesPotential for this compound Separation
Derivatized β-Cyclodextrin β-Dex™, Rt-βDEXse, CP-Chirasil-DEX CBInclusion complexation and surface interactionsSeparation of a wide range of monoterpenes and sesquiterpenes in citrus and other essential oils.High: Proven effectiveness for various terpenes suggests good potential for this compound enantiomers.
Derivatized γ-Cyclodextrin Rt-γDEXsaSimilar to β-cyclodextrin but with a larger cavityUsed for the separation of larger chiral molecules.Moderate to High: The larger cavity may offer different selectivity for sesquiterpenes like this compound.
Derivatized α-Cyclodextrin Rt-αDEXsaSimilar to β-cyclodextrin but with a smaller cavityEffective for the separation of smaller chiral molecules.Low to Moderate: The smaller cavity might not be optimal for the inclusion of the larger this compound molecule.

Experimental Protocols

The following provides a detailed, representative experimental protocol for the enantioselective analysis of this compound in essential oils using Chiral Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesis of best practices reported in the literature for the analysis of terpenes.[4][6][7][8]

Chiral GC-MS Protocol for this compound Analysis

1. Sample Preparation:

  • Dilute the essential oil sample to a concentration of 1% (v/v) in a suitable solvent such as n-hexane or dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Chiral Column: Rt-βDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent β-cyclodextrin based column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 140 °C at 2 °C/minute.

    • Ramp 2: Increase to 220 °C at 5 °C/minute, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

3. Data Analysis:

  • Identify the peaks corresponding to the this compound enantiomers based on their mass spectra and retention times. The mass spectrum of α-bergamotene is characterized by a molecular ion at m/z 204 and key fragment ions.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Visualization of Experimental Workflow

Enantioselective_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis Chiral GC-MS Analysis cluster_data_analysis Data Analysis EssentialOil Essential Oil Sample Dilution Dilution (1% in Hexane) EssentialOil->Dilution Injection Injection (1 µL) Dilution->Injection Separation Chiral GC Separation (Rt-βDEXse column) Injection->Separation Detection MS Detection Separation->Detection PeakID Peak Identification (Mass Spectra & Retention Time) Detection->PeakID Quantification Quantification (Peak Area Integration) PeakID->Quantification ee_Calc Enantiomeric Excess (ee%) Calculation Quantification->ee_Calc

Caption: Workflow for the enantioselective analysis of this compound.

Signaling Pathways and Logical Relationships

The choice of analytical method is guided by the properties of the analyte and the desired outcome of the analysis. The following diagram illustrates the logical relationship between the properties of this compound and the selection of the analytical technique.

Logical_Relationship This compound This compound (Sesquiterpene) Properties Properties: - Volatile - Chiral This compound->Properties GC Gas Chromatography (GC) Properties->GC Volatility ChiralGC Chiral GC Properties->ChiralGC Chirality Goal Analytical Goal: Enantioselective Analysis Goal->ChiralGC

Caption: Selection of analytical technique based on this compound's properties.

Conclusion

The enantioselective analysis of this compound in essential oils is a critical step in ensuring their quality, authenticity, and in exploring their potential therapeutic applications. Chiral Gas Chromatography with cyclodextrin-based stationary phases stands out as the most effective and widely used technique for this purpose. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently develop and validate robust methods for the enantioseparation of this compound. Further research into the specific biological activities of individual this compound enantiomers will undoubtedly unlock new avenues for their application in the pharmaceutical and fragrance industries.

References

The Dual-Edged Sword: A Comparative Analysis of Bergamotene in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Bergamotene, a bicyclic sesquiterpene, plays a fascinating and complex role in the chemical ecology of plants. It acts as a key mediator in plant-insect interactions, serving as both a beacon for pollinators and a cry for help against herbivores. This guide provides a comparative overview of this compound's function in plant defense across different species, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

This compound in Plant Defense: A Tale of Two Isomers

This compound exists primarily as two structural isomers, α-bergamotene and β-bergamotene, which are further classified into cis and trans stereoisomers.[1] These volatile organic compounds are integral components of the herbivore-induced plant volatile (HIPV) blend released by many plants upon attack. The primary role of this compound in defense is indirect; it attracts natural enemies of the attacking herbivores, such as predatory insects and parasitoids.[1]

One of the most well-documented examples of this dual functionality is in the wild tobacco plant, Nicotiana attenuata. At night, its flowers emit (E)-α-bergamotene to attract hawkmoths (Manduca sexta) for pollination.[1][2] However, during the day, herbivory by M. sexta larvae on the leaves triggers the release of the same compound, which in turn attracts predatory Geocoris bugs that prey on the moth's eggs and larvae.[1][3] This tissue-specific emission, regulated by the sesquiterpene synthase NaTPS38, elegantly resolves the conflict between attracting a pollinator that is also a pest.[4][5]

Comparative Quantitative Analysis of this compound Emission

The production of this compound varies significantly among plant species and even between different accessions of the same species, influenced by the type and intensity of herbivory. While comprehensive comparative data across a wide range of species is still an active area of research, existing studies provide valuable insights.

Plant SpeciesHerbivoreThis compound IsomerEmission Rate (ng/g FW/h or relative abundance)Fold Induction (Herbivore-induced vs. Control)Reference
Nicotiana attenuata (Utah accession)Manduca sexta (oral secretions)cis-α-bergamotene~7-fold increase in relative abundance7[6]
Nicotiana attenuata (Arizona accession)Manduca sexta (oral secretions)cis-α-bergamoteneNo significant induction-[6]
Nicotiana tabacum (transgenic)-α-bergamotene17.1−324.1 ng·g-1 FW·24 h-1-[7]
Zea maysSpodoptera exigua(E)-α-bergamotenePositive correlation with JA levelsNot specified[8][9]
Populus nigraLymantria dispar(E)-β-caryophyllene (related sesquiterpene)Significantly higher with herbivoryNot specified[10]

Note: Quantitative data for this compound across a diverse range of plant species is not extensively available in a standardized format. The table above represents a compilation of available data, and the units and experimental conditions may vary between studies. Further research is needed to establish a comprehensive comparative database.

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound and other herbivore-induced terpenes is primarily regulated by the jasmonic acid (JA) signaling pathway.[11][12] Mechanical damage and elicitors in herbivore oral secretions trigger a signaling cascade that leads to the accumulation of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

This signaling pathway activates transcription factors, such as MYC2, which in turn bind to the promoter regions of terpene synthase genes, including this compound synthases, to initiate their transcription.[1][4][5] The crosstalk between the JA and salicylic (B10762653) acid (SA) signaling pathways, which is often antagonistic, adds another layer of complexity to the regulation of this compound production.[13][14] WRKY transcription factors are also known to play a role in regulating the biosynthesis of various terpenes.[15]

Bergamotene_Biosynthesis_Signaling cluster_herbivore Herbivore Attack cluster_plant_cell Plant Cell Herbivore Feeding Herbivore Feeding Mechanical Damage Mechanical Damage Herbivore Feeding->Mechanical Damage Oral Secretions (Elicitors) Oral Secretions (Elicitors) JA Biosynthesis JA Biosynthesis Oral Secretions (Elicitors)->JA Biosynthesis + Mechanical Damage->JA Biosynthesis + JA-Ile JA-Ile JA Biosynthesis->JA-Ile MYC2 MYC2 JA-Ile->MYC2 activates MYC2 (Transcription Factor) MYC2 (Transcription Factor) This compound Synthase Gene This compound Synthase Gene This compound Synthase (Enzyme) This compound Synthase (Enzyme) This compound Synthase Gene->this compound Synthase (Enzyme) transcription & translation α/β-Bergamotene α/β-Bergamotene This compound Synthase (Enzyme)->α/β-Bergamotene product Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP)->this compound Synthase (Enzyme) substrate Attraction of Predators Attraction of Predators α/β-Bergamotene->Attraction of Predators SA Pathway SA Pathway SA Pathway->JA Biosynthesis - MYC2->this compound Synthase Gene binds to promoter Dynamic_Headspace_Collection Purified Air Source Purified Air Source Flow Controller (Push) Flow Controller (Push) Purified Air Source->Flow Controller (Push) Plant Enclosure Plant Enclosure Flow Controller (Push)->Plant Enclosure Volatile Trap (Sorbent Tube) Volatile Trap (Sorbent Tube) Plant Enclosure->Volatile Trap (Sorbent Tube) Flow Controller (Pull) Flow Controller (Pull) Volatile Trap (Sorbent Tube)->Flow Controller (Pull) Vacuum Pump Vacuum Pump Flow Controller (Pull)->Vacuum Pump GC_MS_Analysis_Workflow Volatile Sample Volatile Sample GC Injection Port GC Injection Port Volatile Sample->GC Injection Port GC Column GC Column GC Injection Port->GC Column Separation Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Detection Data Analysis Data Analysis Mass Spectrometer->Data Analysis Identification & Quantification

References

Unveiling Nature's Variability: A Comparative Guide to Bergamotene Content in Wild Flora

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the natural variation of bioactive compounds is paramount for harnessing their therapeutic potential. Bergamotene, a group of isomeric sesquiterpenes, has garnered interest for its diverse biological activities. This guide provides a comparative statistical analysis of this compound content variation in natural populations of different plant species, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Content

The abundance of this compound isomers, particularly α- and β-bergamotene, exhibits significant variation across different plant species and even within populations of the same species thriving in diverse geographical locations. This variation underscores the influence of both genetic and environmental factors on the biosynthesis of these volatile compounds. Below is a summary of quantitative data from studies on Pimpinella lutea, Helichrysum italicum, and Cannabis sativa.

Plant SpeciesPopulation/ConditionIsomerRelative Abundance (%)Analytical MethodReference
Pimpinella luteaNorth Bizerta, Tunisiaα-trans-Bergamotene18.1GC-FID, GC/MS[1]
South Bizerta, Tunisiaα-trans-Bergamotene6.4GC-FID, GC/MS[1]
Tabarka, Tunisiaα-trans-Bergamotene1.5GC-FID, GC/MS[1]
Helichrysum italicumPopulation A (Elba Island, Italy) - Floral Tissuestrans-BergamotenePresentGC-MS[2]
Population B (Elba Island, Italy) - Floral Tissuestrans-BergamotenePresentGC-MS[2]
Cannabis sativaOutdoor Cultivationα-BergamoteneSignificantly HigherGC-MS
Indoor Cultivationα-BergamoteneLowerGC-MS

Experimental Protocols

The primary analytical technique for the quantification of volatile terpenes like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation, identification, and quantification of individual components within a complex mixture such as a plant's essential oil.

Protocol: Quantification of this compound using GC-MS

1. Sample Preparation (Essential Oil Extraction):

  • Hydrodistillation: Plant material (e.g., leaves, flowers) is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperatures (e.g., 4°C) until analysis.

2. GC-MS Analysis:

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically employed.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. A typical program might be:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 3°C/min.

    • Ramp 2: Increase to 280°C at a rate of 10°C/min and hold for 5 minutes.

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 40-500 amu.

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each compound is calculated from the total peak area of the chromatogram. For absolute quantification, a calibration curve with a certified reference standard of the specific this compound isomer is required.

3. Statistical Analysis:

  • Data on the relative abundance of this compound from different populations are subjected to statistical analysis to determine significant differences.

  • Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) can be employed to visualize the variation in the overall terpene profile and identify the compounds that contribute most to the differentiation between populations.

  • Analysis of Variance (ANOVA): This can be used to test for significant differences in the mean this compound content between different geographical locations or populations.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the biosynthesis of this compound and a typical experimental workflow for its analysis.

Bergamotene_Biosynthesis cluster_pathway Sesquiterpene Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Bergamotene_Synthase This compound Synthase FPP->Bergamotene_Synthase This compound α/β-Bergamotene Bergamotene_Synthase->this compound

Caption: Biosynthesis pathway of this compound from primary precursors.

Experimental_Workflow cluster_workflow Analytical Workflow for this compound Quantification Plant_Material Plant Material Collection (Natural Populations) Extraction Essential Oil Extraction (Hydrodistillation) Plant_Material->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) GCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration & Identification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (PCA, ANOVA) Data_Processing->Statistical_Analysis Results Results & Comparison Statistical_Analysis->Results

Caption: A typical experimental workflow for this compound analysis.

References

Safety Operating Guide

Proper Disposal of Bergamotene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of bergamotene, a bicyclic sesquiterpene found in various plants. The following protocols are designed to assist researchers, scientists, and drug development professionals in adhering to safety standards and regulatory requirements.

This compound and its related compounds, such as those found in Bergamot oil, are classified with several potential hazards. These include being flammable liquids, harmful if swallowed, and causing skin and serious eye irritation.[1][2][3][4] Furthermore, some forms of this compound may be fatal if swallowed and enter the airways, and they can be harmful to aquatic life with long-lasting effects.[2][3][5][6] Therefore, a standardized and cautious approach to its disposal is essential.

Hazard Identification and Classification

A summary of the hazards associated with this compound-containing substances is provided below. This information is derived from various Safety Data Sheets (SDS).

Hazard ClassificationDescription
Flammable Liquid Bergamot oil and alpha-Bergamotene are classified as flammable liquids.[1][2][4]
Acute Oral Toxicity Harmful if swallowed.[1] May be fatal if swallowed and enters airways.[2][3][5][6]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Skin Sensitization May cause an allergic skin reaction.[2][3][4]
Aspiration Hazard May be fatal if swallowed and enters airways.[2][3][5][6]
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.[2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and materials used for spill cleanup.[7]

  • Segregate this compound waste at the point of generation.[7]

  • Crucially, do not mix this compound waste with other chemical waste unless you have confirmed they are compatible. [7] this compound is incompatible with strong oxidizing agents.[1]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE), and other contaminated materials in a designated, clearly labeled, and sealable container.[7]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically resistant container.[7]

    • Aqueous solutions should be collected separately from organic solvent solutions.[7]

3. Waste Container Labeling:

  • Clearly label all waste containers. The label should include the words "Hazardous Waste" and identify the contents, including the concentration of this compound if known.[7]

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[7]

  • Ensure containers are tightly sealed to prevent leaks or evaporation.[7]

  • The storage area must be well-ventilated.[7]

  • If the waste is in a flammable solvent, it must be stored in a flammable safety cabinet.[7]

  • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[1][7]

5. Final Disposal:

  • Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [7][8]

  • All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Management

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8] Ensure adequate ventilation and avoid breathing vapors.[1][8] Eliminate all ignition sources.[1]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a general-purpose binder.[5][8] For large spills, dike the area to prevent spreading.[5]

  • Cleanup: Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1][5] Clean the spill area thoroughly with soap and water.[8]

  • Environmental Precautions: Prevent the spill from entering drains and waterways.[1][5]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

BergamoteneDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Materials) start->identify segregate Segregate Waste at Source identify->segregate collect_solid Collect Solid Waste in Sealed & Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Leak-Proof & Labeled Container segregate->collect_liquid Liquid store Store in Designated, Ventilated Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Hazardous Waste Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bergamotene

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

This compound is a group of isomeric sesquiterpene hydrocarbons (C15H24) found in the essential oils of various plants, including bergamot, lime, and carrot.[1] It is recognized for its woody, spicy, and citrusy aroma and is used in fragrances and flavorings.[2][3][4] While valued for its aromatic properties, it is imperative to handle this compound with care due to its potential health hazards.

Key Hazards:

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[5][6][7]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[3]

  • Combustible Liquid: It is a combustible liquid and should be kept away from heat and open flames.[3]

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is critical for mitigating the risks associated with this compound. The following table summarizes the required PPE for routine handling and emergency situations.

Situation Primary Engineering Control Gloves Gown/Body Protection Eye/Face Protection Respiratory Protection
Routine Handling & Preparation Chemical fume hood or well-ventilated area.[2][3][5][7]Chemical-resistant gloves (e.g., nitrile rubber).[3][8]Laboratory coat.[2]Tightly fitting safety goggles with side-shields.[3][9]Generally not required if handled within a certified chemical fume hood or with adequate local exhaust ventilation.[3]
Spill Cleanup Ensure adequate ventilation.[3][5][7]Chemical-resistant gloves.[7]Protective clothing.[3][5] A disposable, impervious gown is recommended.Safety goggles and a face shield.[9]For large spills or in cases of insufficient ventilation, a self-contained breathing apparatus should be worn.[5]
Waste Disposal Chemical fume hood.Chemical-resistant gloves.Laboratory coat or disposable gown.Tightly fitting safety goggles.Not typically required with proper engineering controls.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][3][5] The recommended storage temperature is between 10-25°C (50-77°F).[2][6]

  • Protection: Protect from direct sunlight, heat, open flames, sparks, and strong oxidizing agents.[2][3][5] The storage area should be locked.[5][6][7]

Handling and Experimental Protocol
  • Area Preparation: All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[3][5]

  • Donning PPE: Before handling, put on the appropriate PPE as detailed in the table above (lab coat, safety goggles, and chemical-resistant gloves).

  • Aliquoting and Transferring: Use non-reactive tools for handling.[2] Avoid creating vapors or sprays.[5] Ensure all containers are clearly labeled.

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[3] Decontaminate all work surfaces and equipment.

Spill Management Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before cleanup, don the appropriate PPE for spill management, including respiratory protection if required.[5]

  • Containment:

    • Small Spills: Contain the spill using an inert absorbent material such as sand, vermiculite, or silica (B1680970) gel.[2][5]

    • Large Spills: Dike the spillage to prevent further spread.[5]

  • Cleanup: Collect the absorbed material into a suitable, closed container for disposal.[3][6] Use spark-proof tools.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

Disposal Plan
  • Waste Collection: Dispose of unused this compound and any contaminated materials in a designated hazardous or special waste collection point, in accordance with local, state, and federal regulations.[2][5]

  • Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical.

  • Environmental Protection: Do not allow this compound to enter drains, surface water, or groundwater.[2][3][5]

Quantitative Data Summary

The following table presents key quantitative data for this compound.

Property Value Reference
Chemical Formula C15H24[3][4]
Molecular Weight 204.35 g/mol [7]
Appearance Colorless to pale yellow liquid[2][3]
Density (at 25°C) 0.880 – 0.900 g/cm³[2]
Boiling Point 253-254°C (487-489°F)[2]
Flash Point > 100°C (Closed cup)[2]
Vapor Pressure (at 20°C) 0.001 hPa[2]
Solubility Soluble in alcohol and oils; insoluble in water.[2]
Occupational Exposure Limits ACGIH TLV: 50 ppm (205 mg/m³) TWA (for Alpha-Bergamotene)[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Bergamotene_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_contingency Contingency Plans receiving 1. Receiving & Inspection storage 2. Secure Storage (Cool, Dry, Ventilated, Locked) receiving->storage area_prep 3. Area Preparation (Fume Hood, Clean Surface) storage->area_prep ppe_don 4. Don Appropriate PPE (Gown, Gloves, Goggles) area_prep->ppe_don weighing 5. Aliquoting/Weighing (Minimize Vapor) ppe_don->weighing experiment 6. Experimental Use weighing->experiment transport 7. Secure Transport (Sealed Secondary Containers) experiment->transport decontamination 8. Decontamination (Clean Surfaces & Equipment) transport->decontamination ppe_doff 9. Doff PPE Correctly decontamination->ppe_doff waste_disposal 10. Waste Disposal (Segregated Hazardous Waste) ppe_doff->waste_disposal spill Spill Event spill_contain Contain Spill spill->spill_contain spill->spill_contain spill_cleanup Clean with Absorbent spill->spill_cleanup spill_dispose Dispose as Hazardous Waste spill->spill_dispose exposure Personal Exposure skin_contact Skin: Wash with soap/water exposure->skin_contact exposure->skin_contact eye_contact Eyes: Rinse for 15 mins exposure->eye_contact exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation exposure->inhalation ingestion Ingestion: DO NOT induce vomiting. Call Poison Center exposure->ingestion exposure->ingestion spill_contain->spill_cleanup spill_cleanup->spill_dispose

Caption: Workflow for the safe handling of this compound, from receipt to disposal, including contingency plans.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.